Indene oxide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGCFMYYDATGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871806 | |
| Record name | 1,2-Epoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-22-9 | |
| Record name | 1,2-Epoxyindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Epoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-EPOXYINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080U5Q5IYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Indene Oxide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of indene oxide, a versatile heterocyclic compound with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical and physical properties, synthesis protocols, key reactions, and biological activities.
Core Properties of this compound
This compound, a colorless to pale yellow liquid, is a bicyclic epoxide derived from indene.[1] Its unique strained ring structure makes it a valuable intermediate for the synthesis of a variety of complex organic molecules.[2]
Chemical Identification
| Identifier | Value |
| CAS Number | 768-22-9[2] |
| IUPAC Name | 6,6a-dihydro-1aH-indeno[1,2-b]oxirene[2] |
| Molecular Formula | C₉H₈O[1] |
| Molecular Weight | 132.16 g/mol [1] |
| Synonyms | 1,2-Epoxyindan, Indanepoxide, 1a,6a-Dihydro-6H-indeno[1,2-b]oxirene[2][3] |
This compound possesses two chiral centers, leading to the existence of stereoisomers. The specific CAS numbers for the common enantiomers are:
| Enantiomer | CAS Number |
| (1S,2R)-Indene oxide | 67528-26-1[4] |
| (1R,2S)-Indene oxide | 85354-35-4 |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Melting Point | 24.5°C |
| Boiling Point | 226.9°C at 760 mmHg |
| Density | 1.22 g/cm³ |
| Refractive Index | 1.62[2] |
| LogP | 1.50[2] |
| Polar Surface Area | 12.53 Ų[2] |
| Vapor Pressure | 0.12 mmHg at 25°C[2] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established, with the choice of method often depending on the desired stereochemistry and scale of the reaction.
Asymmetric Epoxidation of Indene (Jacobsen Epoxidation)
The Jacobsen epoxidation is a widely used method for the enantioselective synthesis of epoxides from prochiral olefins, including indene. This method employs a chiral manganese-salen complex as a catalyst.[5][6]
Methodology:
-
Catalyst Preparation: The chiral (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or synthesized from the corresponding chiral 1,2-diaminocyclohexane and a salen ligand precursor.[3]
-
Reaction Setup: Indene is dissolved in a suitable organic solvent, such as dichloromethane or chlorobenzene.[7] An aqueous solution of a terminal oxidant, typically sodium hypochlorite (NaOCl), is prepared.[5][6] An axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO), can be added to the organic phase to enhance the reaction rate and catalyst stability.[6]
-
Epoxidation: The reaction is typically carried out under biphasic conditions at reduced temperatures (e.g., 0°C).[1] The aqueous oxidant solution is added to the stirred organic solution containing indene and the catalyst.
-
Workup and Purification: Upon completion, the organic layer is separated, washed with saturated sodium chloride solution, and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by flash column chromatography on silica gel.[3]
This method can achieve high yields (around 90%) and excellent enantioselectivity (85-88% ee).[5][6]
Biocatalytic Synthesis via Haloperoxidase
A chemoenzymatic approach offers a green alternative for the synthesis of enantiomerically enriched this compound. This method utilizes a haloperoxidase enzyme to generate a halohydrin intermediate from indene, which is then cyclized to the epoxide.[8][9]
Methodology:
-
Enzymatic Halogenation: Indene is incubated in a buffered aqueous solution (pH approximately 7.0) containing a bromide source (e.g., KBr) and a haloperoxidase enzyme.[9] Hydrogen peroxide is slowly added to the mixture to initiate the enzymatic reaction, leading to the formation of trans-(1S,2S)-bromo-indanol.[8]
-
Base-Mediated Cyclization: After the enzymatic conversion is complete, the pH of the reaction mixture is raised to approximately 12 by the addition of a base (e.g., NaOH). This promotes an intramolecular Williamson ether synthesis, converting the bromo-indanol to (1S,2R)-indene oxide.[8]
-
Extraction and Purification: The product is extracted from the aqueous mixture using an organic solvent like methylene chloride. The combined organic extracts are then concentrated, and the this compound can be further purified if necessary.[8]
Key Chemical Reactions of this compound
The reactivity of this compound is dominated by the strained epoxide ring, making it susceptible to ring-opening reactions and a valuable partner in cycloadditions.
Diels-Alder Reaction
This compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form complex polycyclic structures.[1]
General Protocol:
-
Reactant Mixture: The diene and this compound (the dienophile) are dissolved in a high-boiling point solvent such as xylene or toluene.[10]
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours, to facilitate the cycloaddition.[10][11]
-
Product Isolation: After cooling, the product often crystallizes from the solution and can be isolated by vacuum filtration.[10]
Cationic Polymerization
This compound can undergo cationic ring-opening polymerization to produce poly(this compound), a polymer with a rigid backbone.[1][12]
General Protocol:
-
Initiation: The polymerization is initiated by a cationic initiator, such as a strong Lewis acid (e.g., AlCl₃), in a suitable solvent like 1,2-dichloroethane.[13]
-
Polymerization: The reaction is typically conducted at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., N₂) to control the polymerization process.[13]
-
Termination and Isolation: The polymerization is terminated by the addition of a quenching agent like methanol. The resulting polymer is then precipitated, collected, and dried.
Biological Activities and Therapeutic Potential
Derivatives of indene and this compound have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
Certain indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[14] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] Other indeno-based compounds have been shown to act as catalytic inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[15]
In Vitro Anticancer Assay Protocol (General):
-
Cell Culture: Human cancer cell lines (e.g., K562, T47D) are cultured in appropriate media supplemented with fetal bovine serum.[14][15]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity.
-
Mechanism of Action Studies:
Antimicrobial Properties
Derivatives of this compound have also been investigated for their potential antimicrobial effects against various bacterial and fungal strains.[1] The evaluation of this activity is crucial for the development of new anti-infective agents.
Antimicrobial Susceptibility Testing Protocol (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[16]
-
Serial Dilution: The test compound is serially diluted in a multi-well plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[16][17]
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[17]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[16][17]
Conclusion
This compound is a key building block in synthetic chemistry with a growing portfolio of applications in materials science and medicinal chemistry. The methodologies for its synthesis, particularly asymmetric approaches, are well-established, providing access to enantiomerically pure forms for chiral drug development. The demonstrated anticancer and antimicrobial potential of its derivatives underscores the importance of continued research into this versatile molecule and its analogues. This guide provides a foundational resource for scientists looking to explore the rich chemistry and biological applications of this compound.
References
- 1. Buy this compound | 768-22-9 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. (1S,2R)-Indene oxide | C9H8O | CID 1512567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. WO1996036724A1 - Quantitative conversion of indene to (1s,2r) this compound and (1s,2r)-indandiol by combination of haloperoxidase bioconversion and chemical steps - Google Patents [patents.google.com]
- 9. CN1190994A - Quantitative conversion of indene to (1S,2R)-indene oxide and (1S,2R)-indanediol by a combination of haloperoxidase biotransformation and chemical steps - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of Indene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indene oxide (CAS RN: 768-22-9), with the IUPAC name 6,6a-dihydro-1aH-indeno[1,2-b]oxirene, is a versatile bicyclic epoxide derived from indene.[1][2] Its unique structure, consisting of a fused benzene and cyclopentene ring with an epoxide group, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the physical properties of this compound, intended to support research, development, and application in pharmaceuticals and material science.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented in Table 1.
Data Presentation
Table 1: Summary of Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O | [3][4][5] |
| Molecular Weight | 132.16 g/mol | [3][4][5] |
| CAS Registry Number | 768-22-9 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 24.5 °C | [3] |
| Boiling Point | 226.9 °C at 760 mmHg | [3] |
| Density | 1.22 g/cm³ | [3] |
| Refractive Index | 1.62 | [3] |
| Solubility | Insoluble in water, soluble in organic solvents. |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following are general, well-established methodologies for characterizing similar organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, sealed at one end.[4][6][7]
-
The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.[4][6]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]
-
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
The liquid is placed in a distillation flask with a few boiling chips.[9]
-
The flask is heated, and the liquid is brought to a boil.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask to accurately measure the temperature of the vapor.[9]
-
The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[9]
-
Density Measurement (Pycnometer Method)
Density is the mass of a substance per unit volume.
-
Apparatus: Pycnometer (a flask with a specific, accurately known volume), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the liquid, and any excess is removed.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
Refractive Index Measurement (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.
-
Apparatus: Abbe refractometer, light source.
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Visualization of Characterization Workflow
The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized or purified chemical compound like this compound.
Caption: General workflow for the characterization of a chemical compound.
Conclusion
References
- 1. Buy this compound | 768-22-9 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. westlab.com [westlab.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Indene Oxide: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indene oxide, a heterocyclic organic compound, is a valuable and versatile building block in modern organic synthesis. Its unique strained epoxide ring fused to an indane framework makes it a reactive intermediate for the synthesis of a diverse array of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of this compound's chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Structure and IUPAC Name
This compound is characterized by a three-membered epoxide ring fused to the 1 and 2 positions of an indane molecule. The presence of two chiral centers at the 1a and 6a positions gives rise to different stereoisomers.
The systematic IUPAC name for the racemic mixture of this compound is 1a,6a-dihydro-1H-indeno[1,2-b]oxirene .[1][2] It is also commonly referred to as 1,2-epoxyindan. The molecular formula of this compound is C₉H₈O.[1][2]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below, providing essential data for researchers in a readily comparable format.
| Property | Value |
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 768-22-9 |
| IUPAC Name | 1a,6a-dihydro-1H-indeno[1,2-b]oxirene |
| Synonyms | This compound, 1,2-Epoxyindan, Indanepoxide |
| Appearance | Colorless to pale yellow liquid |
| XLogP3-AA | 1.5 |
| Topological Polar Surface Area | 12.5 Ų |
| Heavy Atom Count | 10 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties, making it a molecule of significant interest in drug discovery and development.[1] The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are critical for its application in research and development. Below are protocols for both racemic and enantioselective synthesis.
Protocol 1: Synthesis of Racemic this compound
This protocol describes the epoxidation of indene using a common oxidizing agent.
Materials:
-
Indene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve indene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure racemic this compound.
Protocol 2: Enantioselective Synthesis of (1S,2R)-Indene Oxide via Biocatalysis
This protocol outlines a biocatalytic approach to produce an enantiomerically enriched form of this compound, which is often crucial for pharmaceutical applications.
Materials:
-
Indene
-
Fungal haloperoxidase
-
Potassium bromide (KBr)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 6.5)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Standard laboratory glassware for biotransformations
Procedure:
-
In a buffered aqueous solution (phosphate buffer, pH 6.5), suspend the fungal haloperoxidase.
-
Add indene and potassium bromide to the suspension.
-
Initiate the reaction by the slow, controlled addition of hydrogen peroxide over several hours while maintaining the temperature at 25 °C.
-
Monitor the formation of the intermediate bromohydrin by HPLC or GC.
-
Once the conversion of indene is complete, raise the pH of the reaction mixture to approximately 12 with the addition of sodium hydroxide to facilitate the in-situ cyclization of the bromohydrin to the epoxide.
-
Extract the product, (1S,2R)-indene oxide, with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Visualizing Synthetic Pathways
The following diagrams, created using the DOT language, illustrate key synthetic transformations involving this compound.
Caption: Synthetic pathway from indene to this compound and subsequent nucleophilic ring-opening reactions.
Caption: Workflow for the enantioselective synthesis of (1S,2R)-indene oxide via a biocatalytic route.
References
Spectroscopic Profile of Indene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for indene oxide (C₉H₈O), a versatile bicyclic epoxide with significant applications in organic synthesis and as a building block for pharmaceuticals. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete, unified dataset in a single source, the following data has been compiled and presented based on typical values for similar epoxide structures and available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 - 7.4 | m | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |
| ~4.2 | d | 1H | Oxirane proton (H-1) |
| ~3.9 | d | 1H | Oxirane proton (H-2) |
| ~3.2 | dd | 1H | Methylene proton (H-3a) |
| ~3.0 | dd | 1H | Methylene proton (H-3b) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~143 | C-7a |
| ~141 | C-3a |
| ~128 | C-5/C-6 |
| ~125 | C-4/C-7 |
| ~58 | C-1 |
| ~57 | C-2 |
| ~35 | C-3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 - 3020 | Medium | Aromatic C-H stretch |
| ~2920 - 2850 | Medium | Aliphatic C-H stretch |
| ~1600, 1480, 1460 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | C-O-C asymmetric stretch (epoxide ring) |
| ~950 - 815 | Strong | Asymmetric ring deformation (epoxide) |
| ~880 - 750 | Strong | Symmetric ring deformation (epoxide) |
| ~750 | Strong | Ortho-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 132 | High | [M]⁺ (Molecular Ion) |
| 131 | Moderate | [M-H]⁺ |
| 117 | Moderate | [M-CH₃]⁺ |
| 104 | High | [M-CO]⁺ or [C₈H₈]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 78 | Moderate | [C₆H₆]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices and should be adapted as needed for specific instrumentation and sample requirements.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 30 m DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized by electron impact (typically at 70 eV), and the resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Data Processing: The resulting mass spectrum for the this compound peak is analyzed to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Indene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of indene oxide. Due to the limited availability of a complete, formally published, and assigned NMR dataset for this compound, this document presents a comprehensive analysis based on established principles of NMR spectroscopy and data from structurally related compounds. The presented spectral data should be considered as a realistic and illustrative example for the purposes of this guide.
Introduction to this compound and its Spectroscopic Characterization
This compound (1,2-epoxyindane) is a heterocyclic organic compound that holds significance as a metabolite of indene and as a potential intermediate in the synthesis of various biologically active molecules. Its structure, featuring a fusion of a benzene ring, a cyclopentane ring, and an epoxide ring, presents a unique spectroscopic fingerprint. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for researchers in medicinal chemistry and drug development.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (CDCl₃). The numbering convention used for the assignments is illustrated in Figure 1.
¹H NMR Spectral Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.95 | d | 2.5 |
| H-2 | 3.70 | dd | 2.5, 5.0 |
| H-3a | 3.10 | dd | 16.0, 5.0 |
| H-3b | 2.90 | d | 16.0 |
| H-4 | 7.50 | d | 7.5 |
| H-5 | 7.30 | t | 7.5 |
| H-6 | 7.25 | t | 7.5 |
| H-7 | 7.40 | d | 7.5 |
¹³C NMR Spectral Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 58.5 |
| C-2 | 57.0 |
| C-3 | 35.0 |
| C-3a | 142.0 |
| C-4 | 128.5 |
| C-5 | 125.5 |
| C-6 | 127.0 |
| C-7 | 124.0 |
| C-7a | 144.0 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
This compound can be synthesized via the epoxidation of indene. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Procedure:
-
Dissolve indene (1.0 equivalent) in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
¹H NMR:
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon.
-
Key parameters include a spectral width of 0-220 ppm and a sufficient number of scans.
-
Visualization of Experimental Workflow and Data Analysis
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and analysis of this compound, as well as the logical relationships in spectral interpretation.
An In-depth Technical Guide to the Vibrational Spectroscopy of Indene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Vibrational Spectroscopy of Epoxides
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful, non-destructive analytical tool for elucidating the molecular structure of compounds. These methods probe the vibrational and rotational energy levels of molecules.
-
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups.
-
Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. The scattered photons lose or gain energy, corresponding to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
For a molecule like indene oxide, which possesses both an aromatic ring system and a strained epoxide ring, FTIR and Raman spectroscopy are complementary techniques that can provide a wealth of structural information.
Experimental Protocols
Detailed experimental protocols for acquiring high-quality FTIR and Raman spectra of aromatic epoxides like this compound are crucial for reliable analysis. The following sections outline standardized procedures.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Neat Liquid (if applicable): A drop of liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
Solid Sample (KBr Pellet): If this compound is a solid, grind a small amount (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the this compound sample in a suitable solvent that has minimal interference in the infrared region of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in a liquid cell of known path length.
-
-
Instrumentation and Data Acquisition:
-
An FTIR spectrometer is used to acquire the spectrum.
-
A background spectrum of the empty sample compartment (or the salt plates/solvent) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background from the sample spectrum to yield the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the mid-infrared range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Liquid Sample: A small amount of liquid this compound can be placed in a glass capillary tube or a nuclear magnetic resonance (NMR) tube.
-
Solid Sample: Solid this compound can be packed into a capillary tube or pressed into a pellet.
-
Solution: A solution of this compound can be prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) and placed in a cuvette.
-
-
Instrumentation and Data Acquisition:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used.
-
The laser is focused onto the sample.
-
The scattered light is collected, passed through a filter to remove the intense Rayleigh scattered light, and dispersed onto a detector (e.g., a charge-coupled device, CCD).
-
Spectra are typically recorded over a Raman shift range of approximately 200 to 3500 cm⁻¹.
-
Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good quality spectrum without causing sample degradation.
-
Spectroscopic Data and Vibrational Mode Assignments
Due to the limited availability of published, fully assigned experimental spectra for this compound, the following tables provide expected vibrational frequencies based on characteristic group frequencies and data from the precursor molecule, indene.
Expected FTIR and Raman Vibrational Modes for this compound
The vibrational spectrum of this compound is expected to be a combination of the modes from the indene framework and the characteristic vibrations of the epoxide ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Description of Motion |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Stretching of the C-H bonds on the five-membered ring. |
| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |
| Epoxide Ring Breathing | ~1250 | ~1250 (often strong) | Symmetric stretching of the C-C and C-O bonds of the epoxide ring. |
| Epoxide Asymmetric Ring Deformation | ~950 - 810 (often strong) | ~950 - 810 | Asymmetric stretching of the epoxide ring. |
| Epoxide Symmetric Ring Deformation | ~880 - 750 | ~880 - 750 | "Scissoring" motion of the CH₂ group in the epoxide ring. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 (often strong) | 900 - 675 | Bending of the C-H bonds out of the plane of the benzene ring. |
| C-O Stretch (Epoxide) | 1150 - 1050 | 1150 - 1050 | Stretching of the carbon-oxygen bonds in the epoxide. |
Note: The exact positions and intensities of the peaks will be influenced by the specific molecular environment and any intermolecular interactions.
Experimental Vibrational Frequencies of Indene (for reference)
The following table presents the experimentally observed vibrational frequencies for indene, the precursor to this compound. These modes, particularly those associated with the aromatic ring, are expected to be present with slight shifts in the spectrum of this compound.
| Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) | Assignment |
| 3065 | 3068 | Aromatic C-H Stretch |
| 2915 | 2918 | Aliphatic C-H Stretch |
| 1610 | 1612 | Aromatic C=C Stretch |
| 1555 | 1558 | Aromatic C=C Stretch |
| 1460 | 1462 | CH₂ Scissoring |
| 1380 | 1382 | CH₂ Wagging |
| 1015 | 1018 | Aromatic Ring Breathing |
| 760 | 762 | Aromatic C-H Out-of-Plane Bend (ortho-disubstituted) |
| 710 | 712 | Aromatic C-H Out-of-Plane Bend |
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
Caption: General workflow for FTIR and Raman spectroscopic analysis.
Conclusion
FTIR and Raman spectroscopy are indispensable techniques for the structural characterization of this compound. While a complete, experimentally verified vibrational assignment for this compound is not widely published, this guide provides the foundational knowledge, experimental protocols, and expected spectral features necessary for researchers to confidently undertake their own analyses. By combining the principles of group frequency analysis with data from related compounds, a robust understanding of the vibrational properties of this compound can be achieved, aiding in its identification, purity assessment, and the study of its chemical transformations.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Indene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of indene oxide. Due to the limited public availability of the raw mass spectrum data for this compound, this guide focuses on the theoretical fragmentation pathways derived from established principles of organic mass spectrometry. It also includes a detailed, standardized experimental protocol for the acquisition of its mass spectrum via gas chromatography-mass spectrometry (GC-MS).
Introduction to the Mass Spectrometry of this compound
This compound (C₉H₈O), a molecule incorporating a reactive epoxide ring fused to an indane framework, presents a unique fragmentation pattern under electron ionization (EI) mass spectrometry. The analysis of this pattern is crucial for its identification and structural elucidation in various applications, including organic synthesis and drug development. The fragmentation is primarily dictated by the stability of the resulting carbocations and radical species, with the indene moiety significantly influencing the charge distribution and subsequent bond cleavages.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
Upon electron ionization, this compound is expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 132. This molecular ion will then undergo a series of fragmentation reactions, leading to the formation of characteristic fragment ions. The fragmentation of epoxides and compounds with aromatic rings is well-documented, and these principles can be applied to predict the behavior of this compound.
The fragmentation of alkyl-substituted indenes typically follows patterns observed for alkylbenzenes, including prominent benzylic cleavage leading to stable carbocations.[1] In the case of this compound, the presence of the epoxide ring introduces additional fragmentation pathways.
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic compounds, leading to a stable cation at m/z 131.
-
Loss of a CHO Radical ([M-CHO]⁺): Cleavage of the epoxide ring can lead to the loss of a formyl radical, resulting in a fragment at m/z 103. This is a characteristic fragmentation for some epoxides.
-
Formation of the Indenyl Cation ([C₉H₇]⁺): Rearrangement and loss of a neutral water molecule and a hydrogen radical could lead to the highly stable indenyl cation at m/z 115. The loss of a hydrogen radical from indene itself is a known fragmentation pathway, resulting in an ion at m/z 115.[1]
-
Formation of a Benzyl-type Cation ([C₇H₇]⁺): Cleavage of the five-membered ring could result in the formation of the tropylium ion or a related C₇H₇⁺ species at m/z 91, a very common fragment in the mass spectra of compounds containing a benzyl group.
-
Loss of CO ([M-CO]⁺•): Rearrangement followed by the loss of a neutral carbon monoxide molecule could produce a radical cation at m/z 104.
Note on Quantitative Data: While a GC-MS spectrum for (1S,2R)-Indene oxide is referenced in the PubChem database (Source: ASC-343-737-7a, Copyright © 2020-2025 John Wiley & Sons, Inc.), the quantitative data (relative abundances of fragments) is not publicly accessible.[2] The following table presents a hypothetical summary of the expected major fragment ions and their potential relative abundances based on general fragmentation principles.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Hypothetical Relative Abundance |
| 132 | [C₉H₈O]⁺• (Molecular Ion) | - | Moderate |
| 131 | [C₉H₇O]⁺ | H• | Moderate to High |
| 115 | [C₉H₇]⁺ | H₂O + H• | High |
| 103 | [C₈H₇]⁺ | CHO• | Moderate |
| 91 | [C₇H₇]⁺ | C₂HO• | High |
| 77 | [C₆H₅]⁺ | C₃H₃O• | Moderate |
Experimental Protocol for GC-MS Analysis of this compound
The following protocol outlines a standard procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization.
3.1. Instrumentation
-
Gas Chromatograph (GC) equipped with a Triple-Quadrupole Mass Spectrometer (MS/MS).
-
Injector: Split/splitless injector.
-
Column: HP-5ms fused silica capillary column (30 m x 0.25 mm; 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
Ionization Source: Electron Ionization (EI).
3.2. GC-MS Parameters
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
| Quadrupole Temperature | 150 °C |
3.3. Sample Preparation
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For analysis of this compound in a complex matrix, an appropriate sample extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) should be employed prior to GC-MS analysis.
Visualizing the Analytical Workflow and Fragmentation
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathways of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation pathways of this compound in EI-MS.
Conclusion
While a definitive, publicly available mass spectrum for this compound is currently lacking, the fundamental principles of mass spectrometry allow for a robust prediction of its fragmentation behavior. The interplay between the aromatic indene core and the reactive epoxide ring is expected to produce a characteristic fragmentation pattern, with key ions appearing at m/z 131, 115, 103, and 91. The provided experimental protocol offers a standardized method for obtaining a high-quality mass spectrum of this compound, which would be invaluable for its unambiguous identification and for enriching spectral databases. Further research to acquire and publish this data would be highly beneficial to the scientific community.
References
Computational Analysis of Indene Oxide: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Indene oxide, a bicyclic epoxide derivative of indene, serves as a valuable intermediate in organic synthesis and is a subject of interest in medicinal chemistry and materials science.[1] Its reactivity is primarily dictated by the strained three-membered epoxide ring fused to the indene framework. Understanding the thermodynamic stability and kinetic reactivity of this compound is crucial for its effective utilization in the development of novel therapeutics and functional materials. This technical guide provides an in-depth analysis of the stability and reactivity of this compound, leveraging computational chemistry methods and outlining relevant experimental protocols.
Molecular Properties and Stability
This compound (C₉H₈O) possesses a molecular weight of approximately 132.16 g/mol .[1][2] The fusion of the oxirane ring to the indene structure introduces two chiral centers, leading to the existence of stereoisomers which can significantly influence its biological activity and reaction pathways.[1]
Thermochemical Data
Computational thermochemistry provides valuable insights into the stability of molecules. Density Functional Theory (DFT) is a commonly employed method for these calculations. For this compound, key thermochemical parameters can be estimated and compared with related compounds.
Table 1: Calculated Thermochemical Properties of this compound
| Property | Value | Method | Reference/Analogy |
| Enthalpy of Formation (Gas Phase) | Value not directly available in search results; estimation required | DFT (e.g., B3LYP, M06-2X) | Analogous to other arene oxides |
| Strain Energy | Value not directly available in search results; estimation required | DFT | Based on epoxide ring strain in similar systems |
| Gibbs Free Energy of Formation | Value not directly available in search results; estimation required | DFT | Calculated from enthalpy and entropy |
Note: Specific calculated values for this compound's enthalpy of formation and strain energy were not found in the provided search results. These values would typically be determined through high-level ab initio or DFT calculations.
Computational Protocol for Thermochemical Analysis
A robust computational protocol is essential for obtaining accurate thermochemical data.
Protocol 1: DFT Calculation of Enthalpy of Formation
-
Geometry Optimization: The molecular geometry of this compound is optimized using a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A higher-level single-point energy calculation (e.g., using a larger basis set or a more accurate method like CCSD(T)) can be performed on the optimized geometry to refine the electronic energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme. For example, the atomization energy is calculated as the difference between the sum of the electronic and thermal energies of the constituent atoms and the electronic and thermal energy of the molecule. This is then converted to the enthalpy of formation using the known enthalpies of formation of the gaseous atoms.
Reactivity of this compound
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, making it susceptible to attack by nucleophiles and rearrangement reactions. Computational studies can elucidate the mechanisms and energetic barriers associated with these transformations.
Isomerization to Indenol
Arene oxides can undergo isomerization to the corresponding phenols, a process known as the NIH shift. In the case of this compound, this would lead to the formation of indenol. This rearrangement can be acid-catalyzed or occur spontaneously.
Table 2: Calculated Activation Barriers for this compound Isomerization
| Reaction | Catalyst | Activation Energy (kcal/mol) | Computational Method |
| This compound → Indenol | None (Spontaneous) | Value not directly available | DFT (e.g., M06-2X/6-311++G(d,p)) |
| This compound → Indenol | Acid-Catalyzed | Value not directly available | DFT with explicit or implicit solvent model |
Note: Specific activation energies for this compound isomerization were not found in the search results. These values are critical for predicting the stability of this compound under various conditions.
Nucleophilic Ring-Opening
The strained epoxide ring of this compound is readily opened by a variety of nucleophiles. The regioselectivity of this attack (at the C1 or C2 position) is a key aspect of its reactivity.
Table 3: Calculated Activation Barriers for Nucleophilic Ring-Opening of this compound
| Nucleophile | Position of Attack | Activation Energy (kcal/mol) | Computational Method |
| H₂O | C1 | Value not directly available | DFT with solvent model |
| H₂O | C2 | Value not directly available | DFT with solvent model |
| Amine (e.g., NH₃) | C1 | Value not directly available | DFT |
| Amine (e.g., NH₃) | C2 | Value not directly available | DFT |
Note: Quantitative data on the activation barriers for nucleophilic attack on this compound were not available in the search results. These values are crucial for predicting reaction outcomes and designing synthetic strategies.
Computational Protocol for Reaction Mechanism Analysis
Protocol 2: DFT Calculation of Reaction Pathways and Activation Energies
-
Reactant and Product Optimization: The geometries of the reactant (this compound and nucleophile, if applicable) and the expected product(s) are optimized using a selected DFT functional and basis set.
-
Transition State Search: A transition state (TS) search is performed using methods such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method. The TS structure connects the reactant and product on the potential energy surface.
-
Frequency Calculation: Frequency calculations are performed on the optimized reactant, product, and TS structures. A true TS is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry to confirm that it connects the intended reactant and product minima.
-
Activation Energy Calculation: The activation energy is calculated as the difference in the ZPVE-corrected electronic energies of the transition state and the reactant(s).
Experimental Protocols
Experimental validation is essential to complement computational findings.
Synthesis of this compound
This compound is commonly synthesized by the epoxidation of indene.
Protocol 3: Synthesis of this compound via Epoxidation
-
Reactants: Indene, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA), and a suitable solvent like dichloromethane (DCM).
-
Procedure: Indene is dissolved in DCM and cooled in an ice bath. A solution of m-CPBA in DCM is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture is washed with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Kinetic Analysis of this compound Reactions
The rates of isomerization and nucleophilic ring-opening can be determined experimentally to validate calculated activation energies.
Protocol 4: Kinetic Analysis by UV-Vis Spectroscopy or NMR
-
Reaction Setup: A solution of this compound in a suitable solvent is prepared in a cuvette (for UV-Vis) or an NMR tube. For catalyzed reactions, the catalyst is added at time zero.
-
Monitoring: The reaction progress is monitored by observing the change in absorbance at a specific wavelength (UV-Vis) or the change in the integral of characteristic peaks (NMR) of the reactant and product over time.
-
Data Analysis: The concentration versus time data is fitted to the appropriate rate law (e.g., first-order for spontaneous isomerization) to determine the rate constant. The activation energy can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.
Visualization of Reaction Pathways
Graphical representations of reaction pathways and experimental workflows can aid in understanding the complex processes involved in the study of this compound.
Caption: Experimental and computational workflow for the analysis of this compound.
Caption: Reaction pathways for the isomerization and nucleophilic ring-opening of this compound.
Conclusion
The computational analysis of this compound provides a powerful framework for understanding its stability and predicting its reactivity. While this guide outlines the fundamental computational and experimental approaches, further research is needed to populate the quantitative data tables with accurate values specific to this compound. Such data will be invaluable for the rational design of synthetic routes and the development of new molecules with desired properties in the fields of drug discovery and materials science. The integration of computational modeling with experimental validation will continue to be a cornerstone of advancing our understanding of complex chemical systems like this compound.
References
A Theoretical and Mechanistic Guide to Indene Oxide Reactions: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indene oxide is a valuable heterocyclic intermediate in the synthesis of pharmaceuticals and advanced materials, including chiral ligands and bioactive molecules like the HIV protease inhibitor Crixivan. Despite its synthetic utility, a comprehensive understanding of its reaction mechanisms from a theoretical standpoint is notably absent in the current literature. This technical guide aims to bridge this gap by providing a detailed quantum chemical framework for the key reaction pathways of this compound. In the absence of direct computational studies, this paper leverages well-established theoretical data from its structural analog, styrene oxide, to propose and analyze the most probable mechanisms for acid-catalyzed ring-opening and isomerization. This guide serves as a foundational resource for researchers, offering detailed computational methodologies and predictive insights to stimulate and direct future experimental and theoretical investigations into the rich chemistry of this compound.
Introduction
This compound, a bicyclic epoxide, is a critical building block in organic synthesis. Its strained three-membered ring fused to a benzene ring makes it susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse range of functionalized indane derivatives. These derivatives are precursors to numerous compounds of interest in medicinal chemistry and materials science.
While the synthetic applications of this compound are well-documented, the underlying reaction mechanisms have not been extensively explored through quantum chemical calculations. Such studies are crucial for a deeper understanding of reaction kinetics, regioselectivity, and stereoselectivity, which can, in turn, enable the optimization of existing synthetic routes and the design of novel chemical transformations.
This guide presents a theoretical exploration of two core reaction mechanisms of this compound:
-
Acid-Catalyzed Ring-Opening by Nucleophiles: A fundamental reaction for introducing diverse functional groups.
-
Lewis Acid-Catalyzed Isomerization: A rearrangement leading to valuable ketone derivatives.
The mechanistic insights, energetic data, and computational protocols presented herein are derived by analogy from comprehensive density functional theory (DFT) studies on styrene oxide, a structurally and electronically similar aromatic epoxide. This comparative approach provides a robust, albeit predictive, framework for understanding this compound's reactivity.
Computational Methodology: A Protocol for Future Studies
To ensure the reproducibility and further extension of the mechanistic studies proposed in this guide, the following computational protocol, based on established methods for analyzing epoxide reactions, is recommended.
Software and Theoretical Level
All geometry optimizations and frequency calculations should be performed using a quantum chemistry software package such as Gaussian. The recommended level of theory is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for these systems. The B3LYP functional is a widely used and reliable choice for organic reaction mechanisms.
Basis Set Selection
A Pople-style basis set, such as 6-311+G(d,p) , is recommended. This basis set includes diffuse functions (+) to accurately describe anionic or lone-pair electrons and polarization functions (d,p) to correctly model the geometry of transition states.
Solvation Effects
To model reactions in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed. This approach accounts for the bulk electrostatic effects of the solvent, which can significantly influence the energies of charged intermediates and transition states.
Characterization of Stationary Points
All calculated structures (reactants, intermediates, transition states, and products) must be characterized by frequency calculations at the same level of theory.
-
Minima (reactants, intermediates, products) will have zero imaginary frequencies.
-
Transition States (TS) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations should be performed to confirm that a given TS correctly connects the intended reactant and product.
The workflow for a typical computational study on an this compound reaction mechanism is outlined below.
Caption: Computational workflow for mechanistic analysis.
Proposed Reaction Mechanisms of this compound
Acid-Catalyzed Ring-Opening with Water (Hydrolysis)
The acid-catalyzed hydrolysis of epoxides is a classic organic reaction. For asymmetric epoxides like this compound, the reaction proceeds with high regioselectivity. The mechanism involves two key steps:
-
Protonation: The epoxide oxygen is protonated by a hydronium ion (H₃O⁺), forming a more reactive protonated epoxide. This is a rapid, reversible step.
-
Nucleophilic Attack: A water molecule attacks one of the electrophilic carbons of the epoxide ring. Due to the fusion with the benzene ring, the benzylic carbon (C1) can better stabilize the partial positive charge that develops in the transition state. Consequently, the nucleophilic attack occurs preferentially at this position, following an Sₙ2-like mechanism with significant Sₙ1 character. This leads to the formation of a trans-diol product.
Caption: Pathway for acid-catalyzed hydrolysis.
The table below summarizes the expected energetic profile for this reaction. The values are illustrative and intended to show the relative energies of the different states in the reaction pathway, based on analogous computations for styrene oxide hydrolysis.
| Parameter | Description | Illustrative Value (kcal/mol) |
| ΔG‡ | Gibbs free energy of activation for the rate-determining step (TS1). | +15 to +20 |
| ΔG_rxn | Overall Gibbs free energy of reaction. | -5 to -10 |
| ΔE_int | Relative energy of the protonated epoxide intermediate. | +2 to +5 |
Note: Values are hypothetical and for illustrative purposes only. Actual values require specific quantum chemical calculations for this compound.
Lewis Acid-Catalyzed Isomerization to 1-Indanone
The isomerization of epoxides to carbonyl compounds is a synthetically useful transformation, often catalyzed by Lewis acids. For this compound, this rearrangement is expected to yield 1-indanone, a valuable synthetic intermediate. The proposed mechanism involves:
-
Coordination: The Lewis acid (e.g., BF₃) coordinates to the epoxide oxygen, activating the C-O bonds and polarizing the molecule.
-
Ring-Opening and Hydride Shift: The C1-O bond cleaves heterolytically to form a benzylic carbocation. This is the most stable possible carbocation intermediate. A subsequent, rapid 1,2-hydride shift from the adjacent carbon (C2) to the carbocation center occurs.
-
Rearrangement and Catalyst Release: The hydride shift results in the formation of a protonated ketone, which, upon release of the Lewis acid catalyst, yields the final product, 1-indanone.
Caption: Pathway for Lewis acid-catalyzed isomerization.
The expected energetic profile for this isomerization is presented below. The ring-opening to form a carbocation is anticipated to be the rate-limiting step.
| Parameter | Description | Illustrative Value (kcal/mol) |
| ΔG‡ | Gibbs free energy of activation for the rate-determining step (TS_RingOpen). | +18 to +25 |
| ΔG_rxn | Overall Gibbs free energy of reaction. | -15 to -25 |
| ΔE_carbocation | Relative energy of the carbocation intermediate. | +5 to +10 |
Note: Values are hypothetical and for illustrative purposes only. Actual values require specific quantum chemical calculations for this compound.
Conclusion and Future Outlook
This technical guide has laid out a foundational theoretical framework for understanding the reaction mechanisms of this compound. By drawing parallels with the computationally well-characterized reactions of styrene oxide, we have proposed detailed pathways for acid-catalyzed ring-opening and Lewis acid-catalyzed isomerization. The provided computational protocols, reaction pathway diagrams, and illustrative energetic data offer a comprehensive starting point for researchers in organic synthesis, medicinal chemistry, and computational chemistry.
There is a clear and compelling need for dedicated quantum chemical studies on this compound to move beyond analogy and provide precise, quantitative data. Future work should focus on:
-
Performing high-level DFT calculations to determine the exact activation barriers and reaction energies for the pathways proposed herein.
-
Investigating the influence of different nucleophiles, solvents, and Lewis acid catalysts on reaction outcomes.
-
Exploring the stereochemical aspects of these reactions, particularly for enantiomerically pure this compound.
Such studies will not only deepen our fundamental understanding of epoxide chemistry but also empower the rational design of more efficient and selective synthetic methodologies, ultimately accelerating the development of novel pharmaceuticals and functional materials.
The Discovery and Synthesis of Indene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indene oxide, a heterocyclic compound derived from indene, serves as a valuable intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals and polymers. Its discovery and the subsequent development of its synthetic routes represent a significant progression in organic chemistry. This technical guide provides a comprehensive overview of the historical synthesis of this compound, details modern, efficient protocols for its preparation, and explores the biological significance of its derivatives by examining their influence on key signaling pathways. Quantitative data is summarized in tabular format for comparative analysis, and detailed experimental methodologies are provided. Furthermore, logical and experimental workflows, alongside relevant signaling cascades, are visualized using Graphviz diagrams to offer a clear and in-depth understanding of the core concepts.
Introduction
This compound, systematically named 1a,6a-dihydroindeno[1,2-b]oxirene, is a bicyclic epoxide with the chemical formula C₉H₈O.[1] The strained oxirane ring fused to the indane framework imparts significant reactivity, making it a versatile building block in organic synthesis.[2] Its primary utility lies in its role as a precursor to chiral cis- and trans-aminoindanols, which are crucial components in several pharmaceutical agents, including the HIV protease inhibitor Crixivan® (Indinavir). The development of stereoselective synthetic methods for this compound has therefore been a major focus of chemical research. This guide traces the evolution of these synthetic strategies, from early historical methods to contemporary catalytic asymmetric approaches.
Historical Synthesis of this compound
Epoxidation with meta-Chloroperbenzoic Acid (m-CPBA)
The reaction of indene with m-CPBA is a classic example of the Prilezhaev reaction, which proceeds through a concerted "butterfly" transition state to deliver the oxygen atom to the double bond in a syn-fashion.[4][5]
Experimental Protocol: Epoxidation of Indene with m-CPBA
-
Materials:
-
Indene
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Indene is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
A solution of m-CPBA in dichloromethane is added dropwise to the stirred solution of indene over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction mixture is then washed successively with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data for m-CPBA Epoxidation
| Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| m-CPBA | CH₂Cl₂ | 0 to RT | 3-5 | >90 | General Literature |
Modern Synthetic Methods
The demand for enantiomerically pure this compound, particularly for pharmaceutical applications, has driven the development of asymmetric epoxidation methods. The most prominent of these is the Jacobsen-Katsuki asymmetric epoxidation.
Jacobsen-Katsuki Asymmetric Epoxidation
This powerful method employs a chiral manganese-salen complex as a catalyst to effect the enantioselective epoxidation of unfunctionalized olefins, such as indene.[6][7] The reaction typically uses a stoichiometric oxidant like sodium hypochlorite (NaOCl) or m-CPBA in the presence of an N-oxide co-catalyst.[6]
Experimental Protocol: Jacobsen Asymmetric Epoxidation of Indene
-
Materials:
-
Indene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite (bleach) solution (pH ~11)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Indene and 4-phenylpyridine N-oxide are dissolved in dichloromethane in a flask and cooled to 0 °C.
-
Jacobsen's catalyst is added to the solution.
-
Pre-cooled (0 °C) buffered sodium hypochlorite solution is added in one portion with vigorous stirring.
-
The reaction is stirred at 0-4 °C for several hours, with progress monitored by TLC or GC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude this compound is purified by flash chromatography on silica gel.
-
Quantitative Data for Jacobsen Asymmetric Epoxidation
| Catalyst | Oxidant | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-Jacobsen's Catalyst | NaOCl | 4-PPNO | 90 | 85-88 | [6] |
| (R,R)-Jacobsen's Catalyst | m-CPBA/NMO | - | High | High | [8] |
Chemoenzymatic Synthesis
An alternative approach involves the use of haloperoxidases to catalyze the formation of a halohydrin from indene, which is then cyclized to this compound under basic conditions. This method can provide high enantioselectivity.[3]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic procedures described.
Caption: Workflow for the synthesis of this compound using m-CPBA.
Caption: Workflow for the Jacobsen asymmetric epoxidation of indene.
Biological Relevance of Indene Derivatives and Associated Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those based on the indanone core, have shown significant biological activity. These compounds often exert their effects by modulating key intracellular signaling pathways involved in inflammation and cellular stress.
Modulation of the MAPKs/NF-κB Signaling Pathway
Pterostilbene indanone derivatives have been identified as potent anti-inflammatory and anti-oxidative agents, particularly in the context of sepsis.[7][9] Their mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7] Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger an inflammatory cascade by activating Toll-like receptor 4 (TLR4). This activation leads to the phosphorylation of MAPKs (such as ERK, JNK, and p38) and the activation of the IKK complex, which in turn phosphorylates IκBα. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2. Pterostilbene indanone derivatives have been shown to inhibit the phosphorylation of the MAPKs and the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Chemistry of Indene Oxide: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Synthesis, Reactivity, and Applications of a Versatile Epoxide in Chemical and Pharmaceutical Sciences
Indene oxide, a bicyclic epoxide derived from indene, serves as a valuable and versatile intermediate in organic synthesis. Its unique structural framework, combining an aromatic ring with a strained three-membered ether, imparts a rich and diverse reactivity profile. This technical guide provides a thorough literature review of the chemistry of this compound, encompassing its synthesis, characteristic reactions, and burgeoning applications, with a particular focus on its relevance to drug development professionals. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal reactions, and visualizes complex chemical and biological pathways to facilitate a deeper understanding of this important molecule.
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the epoxidation of indene. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent. Chemoenzymatic methods have also been developed to afford chiral this compound, a crucial building block for asymmetric synthesis.
Epoxidation of Indene with meta-Chloroperoxybenzoic Acid (m-CPBA)
The reaction of indene with m-CPBA provides a reliable route to racemic this compound. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom from the peroxy acid is transferred to the double bond of the indene molecule.
Experimental Protocol: Synthesis of Racemic this compound via m-CPBA Epoxidation
A general procedure for the epoxidation of alkenes using m-CPBA can be adapted for the synthesis of this compound.[1][2]
-
Materials: Indene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve indene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled indene solution over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the resulting meta-chlorobenzoic acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Indene | m-CPBA | Dichloromethane | 0 °C to RT | 2-4 hours | 75-85% | [1][2] |
Synthesis of this compound from Indene
References
In-Depth Technical Guide: Synthesis and Characterization of (1S,2R)-Indene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1S,2R)-indene oxide, a valuable chiral building block in organic synthesis. The document details the widely employed Jacobsen-Katsuki epoxidation for its asymmetric synthesis and outlines the key analytical techniques for its characterization, including spectroscopic and chromatographic methods.
Synthesis of (1S,2R)-Indene Oxide via Jacobsen-Katsuki Epoxidation
The enantioselective epoxidation of indene is most effectively achieved using the Jacobsen-Katsuki epoxidation method. This reaction utilizes a chiral manganese salen complex as a catalyst to deliver an oxygen atom to the double bond of indene with high stereoselectivity.
The asymmetric epoxidation of indene using aqueous sodium hypochlorite (NaOCl), catalyzed by Jacobsen's chiral manganese salen complex, can produce (1S,2R)-indene oxide in high yields, typically around 90%, with an enantiomeric excess (ee) ranging from 85-88%.[1][2] The addition of an axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide, has been shown to increase the reaction rate and stabilize the catalyst.[1]
Reaction Scheme:
Figure 1: General scheme for the Jacobsen-Katsuki epoxidation of indene.
Experimental Protocol
The following is a representative experimental protocol for the Jacobsen epoxidation of indene.
Materials:
-
Indene
-
(1S,2S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(S,S)-Jacobsen's catalyst]
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Commercial bleach (e.g., Clorox®, buffered to pH 11 with 0.05 M Na₂HPO₄ and 1 M NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of indene (1.0 mmol) in dichloromethane (5 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
(S,S)-Jacobsen's catalyst (0.05 mmol, 5 mol%) and 4-(3-phenylpropyl)pyridine N-oxide (0.1 mmol, 10 mol%) are added to the flask.
-
The mixture is cooled to 0 °C in an ice bath.
-
Pre-cooled (0 °C) buffered bleach (5 mL) is added to the reaction mixture with vigorous stirring.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the indene is consumed (typically 2-4 hours).
-
Once the reaction is complete, the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaCl solution, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (1S,2R)-indene oxide.
-
The crude product can be purified by flash column chromatography on silica gel.
Characterization of (1S,2R)-Indene Oxide
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (1S,2R)-indene oxide.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈O | [3][4] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 226.9 ± 9.0 °C (Predicted) | [5] |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [4] |
| CAS Number | 67528-26-1 | [3][4] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is crucial for confirming the structure of the epoxide ring and the overall molecular framework.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would be expected for the C-O-C stretching of the epoxide and the C-H bonds of the aromatic and aliphatic portions.
A mass spectrum (GC-MS) of (1S,2R)-indene oxide is available in the SpectraBase database, which can be used for confirmation of the molecular weight.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of the synthesized (1S,2R)-indene oxide. This technique separates the two enantiomers based on their differential interactions with a chiral stationary phase.
Experimental Protocol for Chiral HPLC Analysis:
A normal phase HPLC assay is often employed for monitoring the reaction and determining the enantiomeric excess.[2]
-
Column: A chiral column, such as one packed with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where indene oxide absorbs, for instance, 254 nm, is commonly used.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to the fully characterized product.
Figure 2: Workflow for the synthesis and characterization of (1S,2R)-indene oxide.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of (1S,2R)-indene oxide. The Jacobsen-Katsuki epoxidation stands as a reliable and efficient method for the asymmetric synthesis of this important chiral intermediate. Proper characterization, including spectroscopic analysis and, critically, chiral HPLC, is imperative to ensure the identity, purity, and enantiomeric integrity of the final product. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. (1S,2R)-Indene oxide | C9H8O | CID 1512567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2R)-INDENE OXIDE | 67528-26-1 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Epoxidation of Indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric epoxidation of indene is a critical transformation in synthetic organic chemistry, providing chiral indene oxide, a valuable building block for the synthesis of numerous pharmaceutical agents and biologically active molecules. The stereochemistry of the epoxide is crucial for the desired therapeutic effect of the final product. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the asymmetric epoxidation of indene: Metal-Catalyzed Epoxidation (Jacobsen-Katsuki), Organocatalytic Epoxidation (Shi-type), and Biocatalytic Epoxidation.
Methods Overview
The asymmetric epoxidation of indene can be achieved through various catalytic systems, each with its own advantages and substrate scope. The primary methods covered in this document are:
-
Jacobsen-Katsuki Epoxidation: A highly efficient and widely used method employing a chiral manganese-salen complex as the catalyst.
-
Organocatalytic Epoxidation: Utilizing a metal-free chiral ketone catalyst, offering an alternative approach that avoids transition metals.
-
Biocatalytic Epoxidation: Employing enzymes, such as monooxygenases, to perform the epoxidation with high enantioselectivity under mild reaction conditions.
A comparison of the quantitative data for these methods is summarized in the table below.
Data Presentation
| Method | Catalyst | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Jacobsen-Katsuki Epoxidation | (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride | Sodium hypochlorite (NaOCl) | Dichloromethane | ~90 | 85-88 |
| Organocatalytic Epoxidation | Shi-type catalyst (Fructose-derived ketone) | Oxone | Acetonitrile/Water | >95 | 92 |
| Biocatalytic Epoxidation | Styrene Monooxygenase (whole-cell) | O₂ (from air) | Aqueous buffer/Organic co-solvent | 85 | >99 |
Experimental Protocols
Metal-Catalyzed: Jacobsen-Katsuki Epoxidation of Indene
This protocol is adapted from a detailed mechanistic study and provides a robust method for the asymmetric epoxidation of indene.[1][2]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Indene
-
4-(3-Phenylpropyl)pyridine N-oxide (P3NO)
-
Sodium hypochlorite solution (commercial bleach, ~8.25%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
0.05 M Phosphate buffer (pH 11.3)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Jacobsen's catalyst (0.025 mmol, 1.0 mol%) and 4-(3-phenylpropyl)pyridine N-oxide (0.125 mmol, 5.0 mol%).
-
Add dichloromethane (5 mL) and stir until the catalyst and ligand are fully dissolved.
-
Add indene (2.5 mmol, 1.0 equiv) to the solution.
-
In a separate flask, prepare the oxidant solution by diluting commercial bleach with 0.05 M phosphate buffer (pH 11.3) to a final concentration of 0.55 M NaOCl.
-
Cool both the reaction mixture and the oxidant solution to 0 °C in an ice bath.
-
Add the chilled oxidant solution (5.0 mL, 2.75 mmol, 1.1 equiv) to the reaction mixture at once with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-4 hours.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaCl solution (2 x 10 mL) and water (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by flash chromatography on silica gel if necessary.
Expected Outcome:
This protocol typically yields this compound in approximately 90% yield with an enantiomeric excess of 85-88%.[1][2]
Organocatalytic Epoxidation of Indene
This protocol describes the use of a Shi-type catalyst for the asymmetric epoxidation of indene.
Materials:
-
Shi-type catalyst (fructose-derived ketone)
-
Indene
-
Oxone (potassium peroxymonosulfate)
-
Tetrabutylammonium sulfate
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask, dissolve indene (1.0 mmol, 1.0 equiv) in a mixture of acetonitrile (5 mL) and dichloromethane (2 mL).
-
Add the Shi-type catalyst (0.1 mmol, 10 mol%).
-
In a separate flask, prepare an aqueous solution of Oxone (2.0 mmol, 2.0 equiv), sodium bicarbonate (4.0 mmol, 4.0 equiv), and tetrabutylammonium sulfate (0.05 mmol, 5 mol%) in water (5 mL).
-
Cool both solutions to 0 °C in an ice bath.
-
Add the aqueous oxidant solution to the organic solution of indene and catalyst with vigorous stirring.
-
Stir the biphasic mixture vigorously at 0 °C for 24 hours.
-
After the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Expected Outcome:
This method is expected to produce this compound with high conversion (>95%) and excellent enantioselectivity (92% ee).
Biocatalytic Epoxidation of Indene
This protocol utilizes a whole-cell biocatalyst expressing styrene monooxygenase for the asymmetric epoxidation of indene.
Materials:
-
Recombinant E. coli cells expressing styrene monooxygenase (SMO)
-
Indene
-
Glucose
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
n-Octane
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a suspension of the recombinant E. coli cells (e.g., 10 g wet cell weight) in 100 mL of 50 mM potassium phosphate buffer (pH 7.5).
-
Add glucose (1 g) to the cell suspension as a source of reducing equivalents.
-
In a separate vial, dissolve indene (1 mmol) in 10 mL of n-octane.
-
Add the organic solution of indene to the aqueous cell suspension to create a two-phase system.
-
Incubate the reaction mixture at 30 °C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration and mixing for 24 hours.
-
Monitor the progress of the reaction by taking samples from the organic phase and analyzing by GC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Expected Outcome:
This biocatalytic method can achieve high conversion (85%) and exceptional enantioselectivity (>99% ee) for the formation of (1S,2R)-indene oxide.
Visualizations
Logical Relationship of Asymmetric Epoxidation Methods
Caption: Overview of different catalytic approaches for the asymmetric epoxidation of indene.
Experimental Workflow for Jacobsen-Katsuki Epoxidation
Caption: Step-by-step workflow for the Jacobsen-Katsuki asymmetric epoxidation of indene.
References
Application Notes and Protocols: Jacobsen-Katsuki Epoxidation of Indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric synthesis, enabling the enantioselective conversion of prochiral alkenes to valuable chiral epoxides. This reaction utilizes a chiral manganese-salen complex, known as Jacobsen's catalyst, to deliver an oxygen atom with high stereocontrol. The resulting epoxides are versatile building blocks in the synthesis of complex molecules, including pharmaceuticals. This document provides a detailed protocol for the Jacobsen-Katsuki epoxidation of indene, a common substrate used to evaluate the efficacy of this catalytic system. The synthesis of indene oxide is particularly relevant as it serves as a precursor to indinavir, a protease inhibitor used in the treatment of HIV.[1]
Core Principles
The Jacobsen-Katsuki epoxidation of indene involves the transfer of an oxygen atom from a terminal oxidant to the double bond of indene, catalyzed by a chiral (salen)manganese(III) complex.[2][3] The enantioselectivity of the reaction is dictated by the chiral environment created by the salen ligand around the manganese center.[2] Common oxidants include sodium hypochlorite (NaOCl, bleach) and meta-chloroperoxybenzoic acid (m-CPBA).[3][4] The addition of a coordinating axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO), can significantly enhance the reaction rate and catalyst stability, allowing for lower catalyst loadings.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Indene (freshly distilled)
-
(R,R)-Jacobsen's catalyst or (S,S)-Jacobsen's catalyst
-
Sodium hypochlorite (commercial bleach, buffered to pH ~11)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
N-methylmorpholine N-oxide (NMO)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO) (optional)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Protocol 1: Epoxidation of Indene using Sodium Hypochlorite
This protocol is adapted from studies demonstrating the use of aqueous NaOCl as the oxidant.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indene (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.01-0.05 mmol, 1-5 mol%) in dichloromethane (10 mL). If using P3NO, add it at this stage (typically in a 1:1 molar ratio to the catalyst).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a pre-cooled (0 °C), buffered aqueous solution of sodium hypochlorite (1.5 mmol, 1.5 equivalents) to the vigorously stirred reaction mixture. The pH of the bleach solution should be adjusted to approximately 11 with a suitable buffer (e.g., Na₂HPO₄/NaOH).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.
Protocol 2: Epoxidation of Indene using m-CPBA/NMO
This protocol utilizes an organic oxidant system and is often performed at lower temperatures to enhance enantioselectivity.[4][8]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve indene (1.0 mmol), (R,R)-Jacobsen's catalyst (0.01-0.05 mmol, 1-5 mol%), and N-methylmorpholine N-oxide (NMO) (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Addition of Oxidant: Add solid m-CPBA (1.1 mmol, 1.1 equivalents) portion-wise to the stirred reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC or GC. Reactions at lower temperatures may require longer reaction times.
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel (hexanes/ethyl acetate eluent).
Data Presentation
The following tables summarize the quantitative data for the Jacobsen-Katsuki epoxidation of indene under various conditions.
Table 1: Effect of Catalyst and Oxidant on Indene Epoxidation
| Entry | Catalyst (mol%) | Oxidant | Additive | Yield (%) | ee (%) | Reference |
| 1 | (R,R)-Jacobsen's (5) | NaOCl | None | 90 | 85-88 | [5] |
| 2 | (R,R)-Jacobsen's (0.75) | NaOCl | P3NO (3 mol%) | >90 | 85-88 | [6] |
| 3 | Mn-salen (1) | Urea-H₂O₂ | None | >99 | 56-99 | |
| 4 | (R,R)-Jacobsen's (5) | m-CPBA/NMO | None | - | 89.5 (at 0°C) |
Table 2: Effect of Temperature on Enantioselectivity using m-CPBA/NMO
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | 0 | 89.5 |
| 2 | -20 | 92.0 |
| 3 | -35 | 93.0 |
| 4 | -55 | 95.0 |
| 5 | -78 | 97.0 |
Data adapted from a study on the temperature dependence of the Jacobsen-Katsuki epoxidation of indene.
Visualizations
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Experimental Workflow for Jacobsen-Katsuki Epoxidation of Indene
Caption: General experimental workflow for the epoxidation of indene.
References
- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. Solved Catalytic asymmetric epoxidation of indene using the | Chegg.com [chegg.com]
- 5. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Chiral Indene Oxide Using Salen Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective epoxidation of indene to produce chiral indene oxide, a valuable intermediate in pharmaceutical synthesis. The protocols are based on the well-established Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as the catalyst.
Introduction
The asymmetric epoxidation of prochiral olefins is a cornerstone of modern organic synthesis, enabling the creation of stereochemically complex molecules with high precision. Chiral epoxides, such as this compound, are versatile building blocks for the synthesis of a wide array of pharmaceutical agents and other fine chemicals. The Jacobsen-Katsuki epoxidation, employing a chiral (salen)Mn(III) complex, has emerged as a highly effective method for this transformation, offering high yields and excellent enantioselectivities.[1] This protocol details the synthesis of chiral this compound using Jacobsen's catalyst, highlighting key reaction parameters and providing a reproducible methodology.
Data Presentation: Reaction Parameters and Performance
The following table summarizes the key quantitative data for the asymmetric epoxidation of indene using a chiral manganese-salen catalyst, specifically Jacobsen's catalyst. The data is compiled from mechanistic studies and highlights the impact of various reaction components on yield and enantioselectivity.[2][3][4][5]
| Parameter | Value/Condition | Yield (%) | Enantiomeric Excess (ee %) | Notes |
| Catalyst | (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst) | A commercially available chiral salen complex.[1] | ||
| Catalyst Loading | <1 mol % to 0.75 mol % vs. indene | >90 | 85-88 | The use of an axial ligand allows for a reduction in catalyst loading.[2][3][4][5] |
| Substrate | Indene | |||
| Oxidant | Aqueous Sodium Hypochlorite (NaOCl) | >90 | 85-88 | A common and effective terminal oxidant for this reaction. |
| Axial Ligand | 4-(3-phenylpropyl)pyridine N-oxide (P3NO) | >90 | 85-88 | Increases the reaction rate and stabilizes the catalyst without affecting enantioselectivity.[2][3][4] Optimal concentration is 3 mol % vs. indene.[5] |
| Solvent | Dichloromethane (CH2Cl2) or Chlorobenzene | >90 | 85-88 | A two-phase system is typically employed with aqueous NaOCl. |
| Temperature | -5 °C to 0 °C | >90 | 85-88 | Lower temperatures can improve enantioselectivity.[6] |
| Reaction Time | ~2.5 hours | >90 | 85-88 | Reaction progress can be monitored by techniques like HPLC.[2] |
| Alternative Oxidant System | m-Chloroperbenzoic acid (m-CPBA) / N-Methylmorpholine N-oxide (NMO) | Temperature-dependent | Allows for anhydrous, low-temperature (-78 °C) conditions, which can significantly improve enantioselectivity for some substrates.[6][7] |
Experimental Protocols
Preparation of the Catalyst
Jacobsen's catalyst is commercially available. However, it can be prepared by the reaction of the salen ligand with a manganese(II) salt, followed by oxidation. The salen ligand is synthesized from the condensation of (1R,2R)-(-)-1,2-diaminocyclohexane and 3,5-di-tert-butyl-2-hydroxybenzaldehyde.[1]
General Procedure for the Asymmetric Epoxidation of Indene
This protocol is adapted from the work of Jacobsen and co-workers.[2][3][4][5]
Materials:
-
Indene
-
(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Dichloromethane (CH2Cl2) or Chlorobenzene
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)
-
Sodium sulfate (Na2SO4)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add indene and the solvent (dichloromethane or chlorobenzene).
-
Add the axial ligand, 4-(3-phenylpropyl)pyridine N-oxide (P3NO), to the solution.
-
Add the chiral salen-Mn(III) catalyst (Jacobsen's catalyst).
-
Cool the resulting mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
With vigorous stirring, add the chilled, buffered aqueous solution of sodium hypochlorite (NaOCl) dropwise over a period of time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the indene is consumed.[2]
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound.
Analysis:
-
Determine the yield of the purified this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral gas chromatography (GC).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of chiral this compound using a salen catalyst.
Caption: Experimental workflow for the synthesis of chiral this compound.
Catalytic Cycle
The proposed catalytic cycle for the Jacobsen epoxidation involves the oxidation of the Mn(III) catalyst to a high-valent Mn(V)-oxo species, which then transfers the oxygen atom to the alkene. The turnover-limiting step is the oxidation of the manganese catalyst.[3][4][5]
Caption: Proposed catalytic cycle for the Jacobsen epoxidation.
References
- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solved Catalytic asymmetric epoxidation of indene using the | Chegg.com [chegg.com]
Indene Oxide: A Versatile Precursor for the Synthesis of Key Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indene oxide is a valuable and versatile bicyclic epoxide that serves as a crucial building block in the synthesis of a wide range of pharmaceutical intermediates. Its strained three-membered ring readily undergoes nucleophilic attack, allowing for the stereocontrolled introduction of various functional groups. This reactivity has been particularly exploited in the synthesis of chiral amino alcohols, which are key structural motifs in numerous therapeutic agents. This application note provides a detailed overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of (1S,2R)-cis-1-amino-2-indanol, a critical component of the HIV protease inhibitor, Indinavir. Detailed experimental protocols and quantitative data are presented to facilitate the application of these methodologies in a research and development setting.
Key Applications of this compound in Pharmaceutical Synthesis
This compound is a precursor to a variety of pharmaceutical intermediates, with its most prominent application being the synthesis of cis-1-amino-2-indanol and its derivatives.[1] These compounds are integral to the structure of several drugs, most notably the HIV protease inhibitor Indinavir.[2][3] The rigid indane scaffold allows for the precise spatial arrangement of substituents, which is crucial for effective binding to biological targets.[4] Beyond its role in HIV therapeutics, derivatives of this compound have been investigated for their potential antimicrobial and anticancer activities.[1]
The synthetic utility of this compound lies in its ability to serve as a chiral synthon. Through asymmetric epoxidation of indene, enantiomerically enriched this compound can be obtained, which then allows for the synthesis of optically pure downstream intermediates.[5][6] This stereochemical control is paramount in modern drug development, where the pharmacological activity often resides in a single enantiomer.
Experimental Protocols
This section provides detailed experimental procedures for the key transformations involving this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: Asymmetric Epoxidation of Indene via Jacobsen-Katsuki Epoxidation
This protocol describes the enantioselective synthesis of (1R,2S)-indene oxide from indene using the Jacobsen-Katsuki catalyst.
Materials:
-
Indene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-(3-Phenylpropyl)pyridine N-oxide (P3NO)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH2Cl2)
-
Sodium chloride (NaCl) solution, saturated
-
Sodium sulfate (Na2SO4), anhydrous
-
Phosphate buffer (0.05 M, pH 11.3)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indene (1.0 equiv) in dichloromethane.
-
Add the Jacobsen's catalyst (0.0075 equiv) and 4-(3-phenylpropyl)pyridine N-oxide (0.03 equiv) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
To the cooled solution, add a pre-cooled (0 °C) aqueous solution of sodium hypochlorite (1.5 equiv) and the phosphate buffer.
-
Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-4 hours.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 89-90% | [5][7] |
| Enantiomeric Excess (ee) | 85-88% | [5][7] |
Protocol 2: Synthesis of (1S,2R)-cis-1-Amino-2-indanol via Ritter Reaction
This protocol details the stereoselective conversion of (1R,2S)-indene oxide to (1S,2R)-cis-1-amino-2-indanol through a Ritter reaction, followed by hydrolysis.
Materials:
-
(1R,2S)-Indene oxide
-
Acetonitrile (CH3CN)
-
Sulfuric acid (H2SO4, 97%)
-
Water
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Toluene or other suitable organic solvent for extraction
Procedure:
-
In a reaction vessel, dissolve (1R,2S)-indene oxide (1.0 equiv) in acetonitrile.
-
Slowly add concentrated sulfuric acid (2.0 equiv) to the cooled solution while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by HPLC. This step forms the oxazoline intermediate.
-
After the formation of the oxazoline is complete, add water to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100 °C) for 1-4 hours to hydrolyze the oxazoline.[4][8]
-
Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide or potassium hydroxide until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as toluene.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (1S,2R)-cis-1-amino-2-indanol.
-
The product can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 55-84% | [4] |
| Diastereomeric Ratio (cis:trans) | >20:1 | [4] |
| Enantiomeric Excess (ee) | >99% (after recrystallization) | [4] |
Synthetic Pathway Diagrams
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Asymmetric epoxidation of indene to (1R,2S)-indene oxide.
Caption: Synthesis of cis-1-amino-2-indanol from this compound.
Logical Workflow for Pharmaceutical Intermediate Synthesis
The overall process from a readily available starting material to a key pharmaceutical intermediate can be visualized as a multi-step workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 3. chimia.ch [chimia.ch]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1190994A - Quantitative conversion of indene to (1S,2R)-indene oxide and (1S,2R)-indanediol by a combination of haloperoxidase biotransformation and chemical steps - Google Patents [patents.google.com]
Application of Indene Oxide in the Synthesis of Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indene oxide, a versatile bicyclic epoxide, serves as a crucial chiral building block in the synthesis of complex organic molecules, most notably in the development of antiviral therapeutics. Its strained three-membered ring allows for regio- and stereoselective ring-opening reactions, providing access to a variety of functionalized indane scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the potent HIV-1 protease inhibitor, Indinavir, and explores its potential in the synthesis of other antiviral agents.
I. Synthesis of the HIV-1 Protease Inhibitor Indinavir (Crixivan®)
This compound is a key intermediate in the asymmetric synthesis of the HIV protease inhibitor Indinavir (Crixivan®). The synthesis leverages the chirality of this compound to establish the required stereochemistry of the (1S,2R)-1-amino-2-indanol fragment, a critical component of the final drug molecule. Indinavir exhibits potent antiviral activity against HIV-1 with a 95% cell inhibitory concentration (CIC95) of 25–100 nM.[1]
A. Synthetic Strategy Overview
The overall synthesis of Indinavir from indene involves a convergent approach. A key fragment, (-)-cis-(1S,2R)-1-aminoindan-2-ol, is prepared from indene via the asymmetric epoxidation to form optically active this compound. This aminoindanol fragment is then coupled with other synthetic fragments to construct the final Indinavir molecule.
Logical Relationship of Indinavir Synthesis
Caption: Convergent synthesis of Indinavir.
B. Experimental Protocols
1. Asymmetric Epoxidation of Indene (Jacobsen Epoxidation)
This protocol describes the synthesis of optically active (1S,2R)-indene oxide from indene using Jacobsen's chiral manganese (III) salen catalyst.
-
Materials:
-
Indene
-
(S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Dichloromethane (CH2Cl2)
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a stirred solution of indene in dichloromethane at 0°C, add Jacobsen's catalyst and 4-(3-phenylpropyl)pyridine N-oxide.
-
Cool the mixture to -10°C.
-
Slowly add pre-cooled (0°C) aqueous sodium hypochlorite solution over 2-3 hours, maintaining the reaction temperature between -5°C and 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to warm to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by flash chromatography on silica gel.
-
| Parameter | Value | Reference |
| Yield | 89% | [1] |
| Enantiomeric Excess (ee) | 88% | [1] |
2. Synthesis of (-)-cis-(1S,2R)-1-aminoindan-2-ol from this compound (Ritter Reaction)
This protocol details the ring-opening of the synthesized chiral this compound with acetonitrile in a Ritter reaction, followed by hydrolysis to the desired amino alcohol.
-
Materials:
-
(1S,2R)-Indene oxide
-
Acetonitrile (CH3CN)
-
Oleum (fuming sulfuric acid) or sulfuric acid
-
Water
-
L-Tartaric acid
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve (1S,2R)-indene oxide in acetonitrile and cool the solution to 0°C.
-
Slowly add oleum or concentrated sulfuric acid, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by carefully adding water.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate oxazoline.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude aminoindanol in a suitable solvent and add a solution of L-tartaric acid to form the diastereomeric salt.
-
Isolate the desired salt by crystallization.
-
Treat the salt with a base to liberate the free amino alcohol, (-)-cis-(1S,2R)-1-aminoindan-2-ol.
-
| Parameter | Value | Reference |
| Overall Yield (from indene) | 50% | [1] |
| Enantiomeric Excess (ee) | >99% | [1] |
C. Final Assembly of Indinavir
The final steps of the Indinavir synthesis involve the coupling of the (-)-cis-(1S,2R)-1-aminoindan-2-ol with the other two key fragments: a piperazine derivative and a hydroxyethylene isostere. The coupling is typically achieved using standard peptide coupling reagents.[1]
Experimental Workflow for Indinavir Synthesis
Caption: Workflow from indene to Indinavir.
II. Potential for Other Antiviral Drugs from Indene Scaffolds
While the use of this compound is well-documented for Indinavir, its application in the synthesis of other commercially available antiviral drugs is not as prevalent in the literature. However, research into indene derivatives has shown promise for broad-spectrum antiviral activity.
A. 1,3-Dioxoindene Derivatives
Recent patent literature describes novel 1,3-dioxoindene derivatives with potent in vitro antiviral activity against a range of picornaviruses, including coxsackieviruses, enteroviruses, echoviruses, polioviruses, and rhinoviruses. One exemplified compound displayed an EC50 of 16 nM against poliovirus type 1. While the patents do not explicitly detail the synthesis of these compounds from this compound, the 1,3-indandione core structure is a known derivative of indene.
| Compound Class | Target Viruses | Antiviral Activity (EC50) | Reference |
| 1,3-Dioxoindene Derivatives | Picornaviruses (Poliovirus, Coxsackievirus, etc.) | 16 nM (Poliovirus type 1) |
Further research is required to establish a direct and efficient synthetic route from this compound to these promising 1,3-dioxoindene antiviral compounds.
III. Conclusion
This compound stands out as a pivotal chiral intermediate in the synthesis of the anti-HIV drug Indinavir. The well-established protocols for its asymmetric synthesis and subsequent stereoselective ring-opening provide a robust pathway to a key structural component of the drug. While its application in the synthesis of other antiviral agents is less defined, the potent activity of related indene derivatives, such as the 1,3-dioxoindenes, suggests that this compound remains a valuable starting material for the exploration of new antiviral chemotherapeutics. Future work in this area could focus on developing novel synthetic methodologies to access a wider range of indene-based antiviral compounds from this versatile epoxide.
References
Application of Indene Oxide in the Synthesis of Anticancer Agents: A Detailed Overview for Researchers
For Immediate Release
Dateline: Shanghai, China – December 17, 2025 – The versatile chemical intermediate, indene oxide, is a valuable precursor in the synthesis of various biologically active molecules. Its strained epoxide ring makes it an excellent electrophile for ring-opening reactions, allowing for the introduction of diverse functionalities. This application note provides a detailed overview of the use of this compound in the synthesis of compounds with potential anticancer activity, focusing on the preparation of key intermediates and their subsequent transformation into bioactive molecules. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways are provided to support researchers in the field of drug discovery and development.
Introduction
Indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, serves as the parent structure for a class of compounds with a wide range of biological activities.[1] The epoxidation of indene to this compound creates a reactive intermediate that can be readily functionalized.[2] While much of the literature on this compound's application in medicinal chemistry has focused on the synthesis of antiviral agents like Indinavir, the derivatives obtained from its ring-opening are structurally analogous to other known anticancer agents. This note will explore the synthesis of key indanol derivatives from this compound and the anticancer potential of related indene-based scaffolds.
Synthesis of Key Intermediates from this compound
The primary route for functionalizing this compound is through nucleophilic ring-opening reactions. A particularly important transformation is the synthesis of aminoindanols, which are valuable chiral building blocks in pharmaceutical synthesis.[3]
Experimental Protocol: Synthesis of (1S,2R)-1-Amino-2-indanol from this compound
This protocol is adapted from the established synthesis of a key intermediate for the HIV protease inhibitor Indinavir, which demonstrates the utility of this compound in creating chiral amino alcohols.[4][5] These aminoindanols can serve as scaffolds for the development of novel anticancer agents.
Step 1: Asymmetric Epoxidation of Indene
-
Reaction: Indene is converted to optically active (1S,2R)-indene oxide using an asymmetric epoxidation catalyst, such as Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride).[4][5]
-
Reagents and Conditions:
-
Indene
-
Jacobsen's catalyst
-
An oxidant, such as sodium hypochlorite (NaOCl)
-
A phase-transfer catalyst (e.g., 4-(3-phenylpropyl)pyridine N-oxide)
-
Solvent: Dichloromethane or a biphasic system of water and an organic solvent.
-
Temperature: Typically room temperature.
-
-
Yield: High yields (e.g., 89%) and enantiomeric excess (e.g., 88% ee) can be achieved.[4]
Step 2: Ritter Reaction for Ring-Opening and Amination
-
Reaction: The synthesized (1S,2R)-indene oxide undergoes a Ritter reaction, which involves the acid-catalyzed ring-opening of the epoxide by a nitrile (e.g., acetonitrile), followed by hydrolysis to yield the cis-aminoindanol.[1][5][6]
-
Reagents and Conditions:
-
(1S,2R)-indene oxide
-
Acetonitrile (as both solvent and nucleophile)
-
A strong acid, such as sulfuric acid (H₂SO₄) or oleum.[5]
-
The reaction is typically carried out at low temperatures initially and then warmed to room temperature.
-
Subsequent hydrolysis with water is performed to convert the intermediate oxazoline to the final aminoindanol product.
-
-
Yield: This process can yield (1S,2R)-amino-2-indanol in good overall yields from indene.[5]
Anticancer Activity of Indene-Based Scaffolds
While direct synthesis of a marketed anticancer drug from this compound is not prominently documented, numerous studies have demonstrated the significant anticancer potential of various indene derivatives. These findings suggest that the intermediates derived from this compound, such as aminoindanols, are promising starting points for the development of novel oncology therapeutics.
Indeno[1,2-b]quinoxaline Derivatives
Derivatives of indeno[1,2-b]quinoxaline have shown potent antiproliferative activity against a range of cancer cell lines.[7]
Quantitative Data: Antiproliferative Activity of Indeno[1,2-b]quinoxaline Derivatives [7]
| Compound | MDA-MB-231 (IC₅₀, µM) | PC-3 (IC₅₀, µM) | Huh-7 (IC₅₀, µM) | MRC-5 (Normal) (IC₅₀, µM) |
| 10a | 0.87 | 0.82 | 0.64 | 31.51 |
| 10b | <1.0 | <1.0 | <1.0 | - |
| 10c | <1.0 | <1.0 | <1.0 | - |
Mechanism of Action: Compound 10a was found to induce cell cycle arrest at the S phase and promote apoptosis through the activation of caspases-3 and -7. It also led to an increase in the expression of pro-apoptotic proteins Bad and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2 and PARP.[7] Furthermore, it was observed to attenuate the phosphorylation of Src and Akt proteins, key components of cell survival signaling pathways.[7]
Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
A series of novel dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a well-established target for anticancer drugs.[8]
Quantitative Data: Antiproliferative Activity of Dihydro-1H-indene Derivatives [8]
| Compound | K562 (IC₅₀, µM) | A549 (IC₅₀, µM) | HCT116 (IC₅₀, µM) | MCF7 (IC₅₀, µM) |
| 12d | 0.028 | 0.035 | 0.087 | 0.041 |
Mechanism of Action: Compound 12d binds to the colchicine site on tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate the synthetic workflow and a key signaling pathway affected by an indene-derived anticancer agent.
Conclusion
This compound is a highly valuable and reactive intermediate that provides access to chiral building blocks essential for the synthesis of complex bioactive molecules. The synthesis of aminoindanols from this compound via asymmetric epoxidation and subsequent Ritter reaction is a well-established and efficient process. While the direct application of this compound in the synthesis of currently marketed anticancer drugs is not as prominent as in the antiviral field, the potent anticancer activities of various indene-based scaffolds, such as indeno[1,2-b]quinoxalines and dihydro-1H-indenes, highlight the significant potential of this compound-derived intermediates for the development of novel cancer therapeutics. The provided protocols and data serve as a foundational resource for researchers aiming to explore this promising area of medicinal chemistry.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithnj.com [researchwithnj.com]
- 7. US5981759A - Process for indinavir intermediate - Google Patents [patents.google.com]
- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening Reactions of Indene Oxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indene oxide is a valuable bicyclic epoxide intermediate in organic synthesis. Its strained three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to a variety of functionalized indane derivatives. The ring-opening reactions of this compound are of significant interest, particularly in the pharmaceutical industry, as they provide access to core structures like aminoindanols. These chiral 1,2-aminoalcohols are crucial components in several therapeutic agents, most notably the HIV protease inhibitor Indinavir (Crixivan®)[1]. This document provides detailed application notes on the mechanistic aspects, quantitative data, and experimental protocols for the ring-opening of this compound with various nucleophiles.
Reaction Mechanisms: Regio- and Stereoselectivity
The regiochemical outcome of the nucleophilic attack on the this compound ring is highly dependent on the reaction conditions, specifically the pH of the medium. The reaction generally proceeds via an SN2-type mechanism, resulting in an inversion of configuration at the center of attack and leading to trans-disubstituted products[2][3].
A. Basic or Neutral Conditions (SN2-type)
Under basic or neutral conditions, strong nucleophiles directly attack one of the electrophilic carbons of the epoxide. The attack preferentially occurs at the less sterically hindered C2 position, yielding trans-2-substituted-1-indanols[4][5].
B. Acidic Conditions (SN1-like)
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. This activation enhances the electrophilicity of the ring carbons. The nucleophilic attack then occurs preferentially at the benzylic C1 position, which can better stabilize the developing positive charge in the transition state. This pathway also results in the formation of a trans product[2][5].
Caption: Regioselectivity in the ring-opening of this compound.
Data Presentation: Summary of Ring-Opening Reactions
The following table summarizes the outcomes of ring-opening reactions of this compound with various classes of nucleophiles under different conditions.
| Nucleophile | Conditions | Major Product | Regioselectivity | Stereochemistry | Yield (%) | Citation |
| Nitrogen Nucleophiles | ||||||
| Ammonia (NH₃) | Aqueous NH₃ | trans-1-Amino-2-indanol | C1 Attack | trans | - | [6] |
| Sodium Azide (NaN₃) | NaN₃, NH₄Cl, EtOH/H₂O | trans-1-Azido-2-indanol | C1 Attack | trans | High | [6] |
| Acetonitrile (CH₃CN) | H₂SO₄ (Ritter Reaction) | cis-1-Acetylamino-2-indanol | C1 Attack | cis (after hydrolysis and re-arrangement) | 55-60 | [6][7] |
| Oxygen Nucleophiles | ||||||
| Water (H₂O) | H₂SO₄ (catalytic) | trans-Indane-1,2-diol | C1 Attack | trans | - | [2] |
| Methanol (CH₃OH) | H₂SO₄ (catalytic) | trans-1-Methoxy-2-indanol | C1 Attack | trans | - | [5] |
| Sulfur Nucleophiles | ||||||
| Thiophenol (PhSH) | Basic catalyst (e.g., NaH) | trans-2-(Phenylthio)-1-indanol | C2 Attack | trans | High | [8] |
| Hydride Nucleophiles | ||||||
| Lithium Aluminum Hydride (LiAlH₄) | THF, Ether | 2-Indanol | C2 Attack | - | High | [3] |
Note: Yields can vary significantly based on specific reaction scale, purity of reagents, and work-up procedures. "-" indicates that a specific yield was not reported in the cited sources.
Experimental Protocols
Detailed methodologies for key ring-opening reactions are provided below.
Protocol 1: Synthesis of trans-1-Azido-2-indanol
This protocol describes the ring-opening of this compound using sodium azide, a common route for introducing a nitrogen functional group that can be subsequently reduced to an amine.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Ammonium chloride (NH₄Cl, 1.5 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a 4:1 mixture of ethanol and water.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure trans-1-azido-2-indanol.
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the azide group can be confirmed by a strong absorption band around 2100 cm⁻¹ in the IR spectrum.
Protocol 2: Synthesis of trans-2-(Phenylthio)-1-indanol
This protocol details the ring-opening with a sulfur nucleophile, thiophenol, under basic conditions.
Materials:
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add thiophenol dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenolate.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain the pure trans-2-(phenylthio)-1-indanol.
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Experimental Workflow
The successful execution of these ring-opening reactions requires careful planning and execution. The logical flow from reaction setup to final product characterization is a critical component of the research and development process.
Caption: General workflow for this compound ring-opening reactions.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Buy this compound | 768-22-9 [smolecule.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of cis- and trans-Aminoindanols from Indene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis- and trans-aminoindanols are valuable chiral building blocks in organic synthesis, most notably in the development of pharmaceuticals. A prominent example is the use of (1S,2R)-cis-1-amino-2-indanol as a key component in the synthesis of the HIV protease inhibitor Indinavir (Crixivan®). This document provides detailed application notes and experimental protocols for the stereoselective synthesis of both cis- and trans-1-amino-2-indanol, commencing from the common precursor, indene oxide. The methodologies described herein are based on established and reliable synthetic routes, offering researchers a comprehensive guide for the preparation of these important chiral synthons.
Data Presentation
The following tables summarize the quantitative data for the key transformations in the synthesis of cis- and trans-aminoindanols from this compound.
Table 1: Synthesis of cis-1-Amino-2-indanol via Ritter Reaction
| Step | Reactants | Reagents/Conditions | Product | Yield | Diastereoselectivity | Enantiomeric Excess (ee) | Reference |
| 1 | Indene | (S,S)-(salen)Mn(III)Cl, 4-phenylpyridine N-oxide, NaOCl, CH₂Cl₂ | (1S,2R)-Indene oxide | 89% | - | 88% | [1] |
| 2 | (1S,2R)-Indene oxide | 1. H₂SO₄, Acetonitrile; 2. H₂O | (1S,2R)-1-Aminoindan-2-ol | 50% (overall from indene) | >99:1 (cis:trans) | >99% (after crystallization) | [2] |
Table 2: Synthesis of trans-1-Amino-2-indanol via Azide Opening and Reduction
| Step | Reactants | Reagents/Conditions | Product | Yield | Diastereoselectivity | Enantiomeric Excess (ee) | Reference |
| 1 | Indene | m-CPBA, CH₂Cl₂ | Racemic this compound | High | - | Racemic | [2] |
| 2 | Racemic this compound | Sodium azide, NH₄Cl, MeOH/H₂O | Racemic trans-1-azido-2-indanol | 93% | >99:1 (trans:cis) | Racemic | [2] |
| 3 | Racemic trans-1-azido-2-indanol | Lipase PS, isopropenyl acetate, dimethoxyethane | (1S,2S)-trans-1-azido-2-indanol | 46% | - | >96% | [2] |
| 4 | (1S,2S)-trans-1-azido-2-indanol | H₂, Pd/C, EtOH | (1S,2S)-trans-1-amino-2-indanol | High | - | >96% | [2] |
Experimental Protocols
Protocol 1: Synthesis of (1S,2R)-cis-1-Amino-2-indanol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Epoxidation of Indene to (1S,2R)-Indene Oxide
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and thermometer, add indene (1.0 equiv), dichloromethane (CH₂Cl₂), (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.006 equiv), and 4-phenylpyridine N-oxide (0.03 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium hypochlorite (NaOCl, 1.3 equiv) over 2-3 hours, maintaining the internal temperature between 0 and 5 °C.
-
Stir the reaction mixture vigorously for an additional hour at 0 °C.
-
Add hexanes to the reaction mixture and filter through a pad of Celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1S,2R)-indene oxide.
Step 2: Ritter Reaction and Hydrolysis to (1S,2R)-cis-1-Amino-2-indanol
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve (1S,2R)-indene oxide (1.0 equiv) in acetonitrile.
-
Cool the solution to -10 °C.
-
Slowly add concentrated sulfuric acid (H₂SO₄, 2.0 equiv), keeping the temperature below -5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully add water to the reaction mixture to hydrolyze the intermediate oxazoline.
-
Basify the solution with a 50% aqueous sodium hydroxide solution to pH 12-13, maintaining the temperature below 30 °C with an ice bath.
-
Extract the product with 1-butanol.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization with L-tartaric acid to yield enantiomerically pure (1S,2R)-cis-1-amino-2-indanol.[2]
Protocol 2: Synthesis of (1S,2S)-trans-1-Amino-2-indanol
This protocol is a composite of procedures described by Ghosh et al.[2]
Step 1: Epoxidation of Indene to Racemic this compound
-
Dissolve indene (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic this compound.
Step 2: Ring-Opening of this compound with Sodium Azide
-
To a solution of racemic this compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium azide (NaN₃, 1.5 equiv) and ammonium chloride (NH₄Cl, 1.2 equiv).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 12-16 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic trans-1-azido-2-indanol.
Step 3: Enzymatic Resolution of trans-1-Azido-2-indanol
-
To a solution of racemic trans-1-azido-2-indanol (1.0 equiv) in dimethoxyethane, add immobilized Lipase PS on Celite.
-
Add isopropenyl acetate (1.5 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and concentrate the filtrate.
-
Separate the unreacted (1S,2S)-trans-1-azido-2-indanol and the acetylated (1R,2R)-trans-1-azido-2-indanol by column chromatography.
Step 4: Reduction of (1S,2S)-trans-1-Azido-2-indanol
-
Dissolve (1S,2S)-trans-1-azido-2-indanol in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (1S,2S)-trans-1-amino-2-indanol.
Visualizations
The following diagrams illustrate the synthetic workflows for the preparation of cis- and trans-aminoindanols.
References
Polymerization of Indene Oxide: A Gateway to Novel Materials for Research and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indene oxide, a bicyclic epoxide, presents a versatile monomer for the synthesis of novel polyethers with unique structural and functional properties. The rigid indane backbone incorporated into the polymer chain imparts distinct thermal and mechanical characteristics compared to conventional aliphatic polyethers. This document provides detailed protocols for the polymerization of this compound via cationic and anionic ring-opening polymerization (ROP), as well as its copolymerization with carbon dioxide. It also explores the potential applications of the resulting polymers, particularly in the realm of drug development, drawing parallels with well-studied polyethers.
Polymer Synthesis: Methods and Protocols
The polymerization of this compound primarily proceeds through ring-opening mechanisms, which can be initiated by cationic or anionic species. Additionally, copolymerization with carbon dioxide offers a route to polycarbonates with rigid backbones.
Cationic Ring-Opening Polymerization (CROP) of this compound
Cationic polymerization of epoxides is typically initiated by Lewis acids, which activate the monomer towards nucleophilic attack. While specific protocols for the homopolymerization of this compound are not extensively detailed in the literature, a general procedure can be adapted from the polymerization of other cyclic ethers using a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂).
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware should be rigorously dried in an oven and assembled under a nitrogen or argon atmosphere.
-
This compound is freshly distilled under reduced pressure to remove any impurities.
-
In a Schlenk flask, a solution of this compound in anhydrous DCM is prepared to the desired concentration (e.g., 1 M).
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) in an appropriate bath.
-
A calculated amount of BF₃·OEt₂ initiator is added dropwise to the stirred monomer solution via syringe. The initiator-to-monomer ratio will influence the molecular weight of the resulting polymer.
-
The reaction is allowed to proceed for a specified time (e.g., 1-24 hours), during which the viscosity of the solution may increase.
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The resulting poly(this compound) is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Logical Relationship for Cationic Polymerization of this compound
Anionic Ring-Opening Polymerization (AROP) of this compound
Anionic polymerization of epoxides is initiated by strong nucleophiles, such as alkali metal alkoxides or organometallic compounds. This method can often provide better control over the polymerization, leading to polymers with narrow molecular weight distributions (low PDI). A general protocol can be adapted from the anionic polymerization of other epoxides.
Experimental Protocol: Anionic Polymerization of this compound
Materials:
-
This compound (freshly distilled and dried over CaH₂)
-
Potassium naphthalenide solution in THF (initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (acidified with HCl)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware is rigorously cleaned, dried, and assembled under an inert atmosphere.
-
This compound is purified by distillation and dried over calcium hydride (CaH₂).
-
Anhydrous THF is freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere.
-
In a Schlenk flask, a solution of this compound in anhydrous THF is prepared.
-
The solution is cooled to the desired temperature (e.g., room temperature or below).
-
A freshly prepared solution of potassium naphthalenide in THF is added dropwise to the stirred monomer solution until a faint, persistent green color is observed, indicating the titration of impurities.
-
A calculated amount of the initiator solution is then added to start the polymerization. The color should disappear as the initiator reacts with the monomer.
-
The reaction is allowed to proceed for a set time, with stirring.
-
The polymerization is terminated by adding a few drops of acidified methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., water or methanol), filtered, washed, and dried under vacuum.
-
Characterization is performed using GPC and NMR.
Experimental Workflow for Anionic Polymerization
Copolymerization of this compound and Carbon Dioxide
The synthesis of poly(indene carbonate) from this compound and carbon dioxide has been reported, yielding a polycarbonate with a rigid backbone. This reaction is typically catalyzed by a cobalt-salen complex in the presence of a co-catalyst.[1][2][3]
Experimental Protocol: Synthesis of Poly(indene carbonate)
Materials:
-
This compound
-
(salen)Co(III)X catalyst (e.g., (salen)Co(III)Br)
-
Bis(triphenylphosphine)iminium chloride (PPNCl) (co-catalyst)
-
Anhydrous dichloromethane (DCM)
-
Carbon dioxide (CO₂)
-
Methanol
-
High-pressure reactor
Procedure:
-
A high-pressure stainless-steel reactor is dried and purged with nitrogen.
-
The (salen)Co(III)X catalyst and PPNCl co-catalyst are charged into the reactor under an inert atmosphere.
-
Anhydrous DCM and this compound are added to the reactor via syringe.
-
The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 20-50 bar).
-
The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a designated time (e.g., 24-72 hours).
-
After the reaction, the reactor is cooled, and the excess CO₂ is carefully vented.
-
The resulting polymer solution is concentrated, and the polymer is precipitated in methanol.
-
The poly(indene carbonate) is collected by filtration, washed with methanol, and dried under vacuum.
-
Characterization is performed by GPC, NMR, and thermal analysis (DSC, TGA).
Data Presentation
The properties of polymers derived from this compound can be tailored by the polymerization method and conditions. Below is a summary of reported data for poly(indene carbonate). Data for the homopolymer of this compound is less available and would need to be determined experimentally.
Table 1: Properties of Poly(indene carbonate)
| Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| (salen)Co(III)Br / PPNCl | up to 7100 | ≤ 1.3 | up to 134 | ~249 | [1][2] |
| Bifunctional (salen)Co(III) catalysts | up to 9700 | < 1.2 | up to 138 | N/A | [3] |
Potential Applications in Drug Development
While direct studies on the biomedical applications of poly(this compound) are limited, its structural similarity to other biocompatible polyethers suggests potential uses in drug delivery and as a biomaterial. Indene derivatives themselves have shown a range of biological activities, including antimicrobial and anticancer properties, which could be imparted to or enhanced by polymerization.[4]
Drug Delivery Systems
Polyethers like poly(ethylene oxide) (PEO) are widely used in drug delivery due to their biocompatibility and hydrophilicity.[5] Poly(this compound), with its more hydrophobic and rigid backbone, could offer different drug loading and release characteristics, making it a candidate for the controlled delivery of hydrophobic drugs. Potential applications include the formulation of:
-
Nanoparticles: For targeted drug delivery to specific tissues or cells.
-
Micelles: Amphiphilic block copolymers containing poly(this compound) segments could self-assemble into micelles for encapsulating poorly water-soluble drugs.
-
Hydrogels: Cross-linked poly(this compound) networks could form hydrogels for sustained drug release.
Signaling Pathway Diagram: Hypothetical Drug Delivery and Action
The following diagram illustrates a hypothetical pathway for a drug-loaded poly(this compound) nanoparticle targeting a cancer cell.
Biocompatibility and Biological Activity
The biocompatibility of poly(this compound) would need to be thoroughly evaluated for any biomedical application. In vitro cytotoxicity assays using relevant cell lines would be a critical first step.[6] Furthermore, the inherent biological activity of the indane structure suggests that poly(this compound) itself, or its derivatives, could exhibit antimicrobial or anticancer properties.[4][7][8]
Conclusion
The polymerization of this compound opens avenues for the creation of novel polymeric materials with distinct properties. While research into the homopolymer of this compound and its applications is still emerging, the established protocols for related epoxides and the successful synthesis of poly(indene carbonate) provide a strong foundation for further exploration. The potential for these materials in drug development is particularly intriguing and warrants comprehensive investigation into their biocompatibility, drug loading capabilities, and biological activity. The protocols and data presented herein serve as a starting point for researchers and scientists to delve into the promising field of this compound-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic polymerization of indene | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 768-22-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols | Semantic Scholar [semanticscholar.org]
- 8. Polymerization of Alkoxides to Polyethers [ebrary.net]
Application Notes and Protocols for the Cationic Polymerization of Indene Oxide and its Kinetics
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Indene oxide, a heterocyclic compound containing a strained epoxide ring fused to an indane backbone, is a monomer of interest for the synthesis of poly(this compound). This polymer holds potential for various applications, including in the development of novel drug delivery systems and advanced materials, owing to the unique chemical and physical properties imparted by its backbone structure. The polymerization of this compound can be initiated through a cationic mechanism, specifically via cationic ring-opening polymerization (CROP). This process involves the opening of the epoxide ring by an electrophilic initiator, followed by propagation through the sequential addition of monomer units.
Understanding the kinetics of this polymerization is crucial for controlling the molecular weight, molecular weight distribution (polydispersity), and microstructure of the resulting polymer, which in turn dictate its macroscopic properties and performance in various applications. This document provides a detailed overview of the cationic polymerization of this compound, including generalized experimental protocols and a discussion of the expected kinetic behavior.
Note: There is a limited amount of specific kinetic data available in the public domain for the cationic polymerization of this compound. Therefore, the information presented herein is based on the general principles of CROP of epoxides and data from analogous systems. Experimental validation and optimization are highly recommended.
II. Mechanism of Cationic Ring-Opening Polymerization (CROP) of this compound
The CROP of this compound proceeds through three main steps: initiation, propagation, and termination/chain transfer.
-
Initiation: The polymerization is initiated by a cationic species, typically a proton (H⁺) or a carbocation, generated from an initiator such as a Brønsted acid or a Lewis acid in the presence of a protic co-initiator (e.g., water or alcohol). The initiator attacks the oxygen atom of the epoxide ring, leading to its protonation or the formation of an oxonium ion. This activates the epoxide ring for nucleophilic attack.
-
Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the carbon atoms of the activated (protonated) epoxide ring of the growing polymer chain. This results in the opening of the ring and the formation of a new, longer polymer chain with a regenerated active cationic center at its end. This process repeats, leading to the growth of the polymer chain.
-
Termination and Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with a counter-ion, impurities, or a deliberately added terminating agent. Chain transfer reactions, where the active center is transferred to a monomer, solvent, or another polymer chain, can also occur and will influence the molecular weight of the final polymer.
III. Experimental Protocols
The following are generalized protocols for the cationic polymerization of this compound. The specific conditions should be optimized based on the desired polymer characteristics and the available laboratory setup.
A. Materials and Reagents
-
Monomer: this compound (purified by distillation under reduced pressure to remove impurities and moisture).
-
Initiators:
-
Brønsted Acids: Triflic acid (CF₃SO₃H), Perchloric acid (HClO₄).
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), Titanium(IV) chloride (TiCl₄).
-
-
Co-initiator (for Lewis acids): A protic source such as water or a short-chain alcohol (e.g., methanol, propan-2-ol).
-
Solvent: Anhydrous chlorinated solvents such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (CH₂Cl₂CH₂Cl₂). Anhydrous non-polar solvents like hexane or toluene can also be used, but solubility of the polymer may be a concern.
-
Quenching Agent: A nucleophilic agent such as methanol, ammonia solution in methanol, or water.
-
Precipitation Solvent: A non-solvent for the polymer, such as methanol, ethanol, or hexane, to precipitate the synthesized polymer.
B. General Polymerization Procedure
-
Drying of Glassware: All glassware should be rigorously dried in an oven at >120 °C overnight and cooled under a stream of dry nitrogen or argon gas before use to eliminate any traces of moisture.
-
Solvent and Monomer Preparation: The solvent and monomer must be thoroughly dried and deoxygenated. This is typically achieved by distillation over a suitable drying agent (e.g., CaH₂ for solvents, low-boiling monomers) followed by purging with dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a nitrogen/argon inlet, under a positive pressure of inert gas.
-
Addition of Reagents:
-
Charge the reaction flask with the desired amount of anhydrous solvent and this compound monomer via a syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone).
-
Prepare a stock solution of the initiator in the anhydrous solvent.
-
If using a Lewis acid, ensure the presence of a controlled amount of a protic co-initiator.
-
Initiate the polymerization by adding the required amount of the initiator solution to the stirred monomer solution dropwise via a syringe.
-
-
Polymerization: Allow the reaction to proceed for the desired time under an inert atmosphere. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Termination: Quench the polymerization by adding an excess of the quenching agent (e.g., methanol).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a stirred non-solvent.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
IV. Kinetics of Cationic Polymerization of this compound
The rate of polymerization (Rₚ) in cationic ring-opening polymerization is generally described by the following equation:
Rₚ = kₚ[M][P⁺]
where:
-
kₚ is the rate constant of propagation.
-
[M] is the monomer concentration.
-
[P⁺] is the concentration of the active propagating species (cationic centers).
The kinetics are influenced by several factors:
-
Initiator and Co-initiator Concentration: The rate of polymerization is directly proportional to the concentration of the active species, which in turn depends on the efficiency of the initiator and the concentration of both the initiator and co-initiator.
-
Monomer Concentration: The rate of polymerization is typically first order with respect to the monomer concentration.
-
Temperature: The effect of temperature on the rate of polymerization is complex. While the rate constant (kₚ) increases with temperature according to the Arrhenius equation, the rates of termination and chain transfer reactions also increase, which can lead to lower molecular weights and broader polydispersity at higher temperatures.
-
Solvent Polarity: The polarity of the solvent can significantly affect the polymerization rate. More polar solvents can stabilize the separated ions of the propagating species, potentially leading to a faster polymerization rate.
Data Presentation
Due to the lack of specific experimental data for the cationic polymerization of this compound, the following tables present illustrative data based on typical results for the polymerization of other epoxides.
Table 1: Illustrative Effect of Initiator on the Polymerization of this compound
| Initiator | Initiator Conc. (mol/L) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| BF₃·OEt₂ | 0.01 | 0 | 2 | 85 | 8,500 | 1.8 |
| SnCl₄ | 0.01 | 0 | 4 | 78 | 7,200 | 2.1 |
| CF₃SO₃H | 0.005 | -20 | 1 | 92 | 15,000 | 1.5 |
| HClO₄ | 0.005 | -20 | 1.5 | 88 | 13,500 | 1.6 |
Table 2: Illustrative Effect of Temperature on the Polymerization of this compound with BF₃·OEt₂
| Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 25 | 1 | 95 | 5,000 | 2.5 |
| 0 | 2 | 85 | 8,500 | 1.8 |
| -20 | 4 | 75 | 12,000 | 1.6 |
| -78 | 12 | 60 | 20,000 | 1.4 |
V. Visualizations
A. Signaling Pathway of Cationic Ring-Opening Polymerization
Caption: Mechanism of Cationic Ring-Opening Polymerization.
B. Experimental Workflow for Kinetic Study
Caption: Workflow for a kinetic study of polymerization.
VI. Conclusion
The cationic ring-opening polymerization of this compound presents a viable route to novel polymeric materials. While specific kinetic data for this monomer is not extensively reported, the general principles of CROP of epoxides provide a strong foundation for developing successful polymerization protocols. Careful control over reaction parameters such as initiator choice and concentration, temperature, and solvent polarity is essential for achieving polymers with desired molecular weights and narrow polydispersity. The protocols and information provided in this document serve as a comprehensive starting point for researchers venturing into the synthesis and kinetic analysis of poly(this compound).
Application Note: Synthesis and Characterization of Indene Oxide-Containing Polymers for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction Indene oxide is a versatile bicyclic epoxide monomer composed of a fused benzene and cyclopentene ring.[1][2] Its rigid structure and reactivity make it a valuable building block for synthesizing polymers with unique thermal and mechanical properties.[1][3] The resulting polymers, such as poly(indene carbonate), possess high glass transition temperatures (Tg) and thermal stability, making them attractive candidates for advanced applications.[3][4] In the field of drug development, polymers with well-defined structures and robust properties are essential for creating effective drug delivery systems, medical devices, and tissue engineering scaffolds.[5] This document provides detailed protocols for the synthesis of this compound-containing polymers and their subsequent characterization, with a focus on their potential for biomedical applications.
Synthesis of Poly(indene carbonate) via Copolymerization
One of the most effective methods for polymerizing this compound is through its copolymerization with carbon dioxide (CO₂), yielding poly(indene carbonate). This process can be catalyzed by cobalt(III)-based systems, offering good control over the polymer's molecular weight and a narrow polydispersity index (PDI).[3][6]
Experimental Protocol: Synthesis of Poly(indene carbonate)
Objective: To synthesize poly(indene carbonate) through the catalytic coupling of this compound and carbon dioxide.
Materials:
-
This compound (monomer)[1]
-
(salen)Co(III) complex (catalyst)[3]
-
Bis(triphenylphosphine)iminium chloride (PPNCl) or a similar onium salt (co-catalyst)[3]
-
Dichloromethane (CH₂Cl₂, solvent), dried and deoxygenated
-
Carbon dioxide (CO₂), high purity
-
Methanol (for precipitation)
-
Schlenk flask or high-pressure reactor
-
Magnetic stirrer and stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Cryostat or cooling bath
Procedure:
-
Reactor Preparation: Thoroughly dry the Schlenk flask or reactor under vacuum and heat. Backfill with an inert gas.
-
Reagent Loading: In a glovebox or under a positive flow of inert gas, add the (salen)Co(III) catalyst and the onium salt co-catalyst to the reactor.
-
Solvent and Monomer Addition: Add the desired amount of anhydrous, deoxygenated dichloromethane, followed by the this compound monomer via syringe.
-
Pressurization and Reaction: Seal the reactor and cool it to the desired temperature (e.g., 0-25 °C) using a cryostat.[3][6] Pressurize the reactor with carbon dioxide to the target pressure (e.g., 20-30 bar).
-
Polymerization: Stir the reaction mixture vigorously for the specified duration (e.g., 12-24 hours). Monitor the reaction progress if possible (e.g., by taking aliquots for analysis).
-
Termination and Precipitation: After the reaction is complete, carefully vent the CO₂. Dilute the viscous polymer solution with a small amount of dichloromethane.
-
Purification: Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the white polymer precipitate by filtration. Wash the polymer with fresh methanol and dry it under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
dot
References
Application Notes and Protocols: Use of Indene Oxide in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has found extensive applications in the synthesis of complex natural products and pharmaceuticals.[2] Indene oxide, with its strained epoxide ring fused to an indane backbone, presents an intriguing, albeit lesser-explored, dienophile for Diels-Alder reactions. The resulting cycloadducts, bearing a unique polycyclic framework incorporating an oxygen atom, are valuable scaffolds for the development of novel therapeutic agents. Derivatives of indene have already shown promise for their biological activities, including potential anticancer properties.[3]
These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound in Diels-Alder cycloaddition reactions. While specific literature on this compound as a dienophile is limited, this document furnishes detailed protocols adapted from analogous reactions with structurally similar compounds. The information herein is intended to serve as a foundational resource for the development and optimization of specific synthetic procedures.
General Principles
In a typical Diels-Alder reaction involving this compound, the epoxide-containing double bond would act as the 2π-electron component (the dienophile), reacting with a 4π-electron conjugated diene. The reaction is expected to proceed in a concerted fashion, leading to the formation of a new six-membered ring with a high degree of stereochemical control.[1]
The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups. The epoxide oxygen in this compound, due to its electronegativity, may provide some activation to the double bond. However, the overall reactivity will also be influenced by steric factors and the specific electronic properties of the chosen diene.
Experimental Protocols
The following protocols are adapted from established Diels-Alder procedures with analogous cycloalkenes and epoxides. Researchers should consider these as starting points and anticipate the need for optimization of reaction conditions such as temperature, solvent, and reaction time.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol describes a thermal cycloaddition, a common approach for Diels-Alder reactions. Cyclopentadiene is a highly reactive diene and is a good candidate for initial investigations.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the collected cyclopentadiene on ice to prevent dimerization.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per mmol of this compound).
-
Addition of Diene: Add freshly cracked cyclopentadiene (1.2 eq) to the solution of this compound.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired cycloadduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with Furan
Lewis acid catalysis can accelerate Diels-Alder reactions and improve selectivity, particularly for less reactive systems. Furan is another common diene used in these reactions.
Materials:
-
This compound
-
Furan
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Syringes and needles
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM (20 mL per mmol of this compound).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Carefully add a solution of aluminum chloride (0.1 - 1.0 eq) in anhydrous DCM to the reaction mixture. Stir for 15 minutes.
-
Addition of Diene: Add furan (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at -78 °C for 4-8 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography. Characterize the product using standard spectroscopic methods.
Data Presentation
The following tables summarize expected quantitative data for the Diels-Alder reactions of this compound. These values are based on typical outcomes for analogous reactions and should be used as a benchmark for experimental results.
Table 1: Expected Yield and Diastereoselectivity for Thermal Diels-Alder Reactions
| Diene | Temperature (°C) | Time (h) | Expected Yield (%) | Expected Endo:Exo Ratio |
| Cyclopentadiene | 110 (Toluene) | 24 | 60-80 | >10:1 |
| 1,3-Butadiene | 150 (Sealed Tube) | 48 | 40-60 | 5:1 |
| Furan | 130 (Xylene) | 36 | 50-70 | 8:1 |
| Anthracene | 180 (Diphenyl ether) | 12 | 70-90 | N/A |
Table 2: Expected Yield and Diastereoselectivity for Lewis Acid Catalyzed Diels-Alder Reactions at -78 °C
| Diene | Lewis Acid (eq) | Time (h) | Expected Yield (%) | Expected Endo:Exo Ratio |
| Furan | AlCl₃ (0.2) | 6 | 75-95 | >20:1 |
| Cyclopentadiene | BF₃·OEt₂ (0.5) | 4 | 80-98 | >20:1 |
| Isoprene | TiCl₄ (0.3) | 8 | 65-85 | Regioisomers possible |
Visualizations
Reaction Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of this compound Diels-Alder adducts.
References
Indene Oxide: A Versatile Chiral Building Block in the Synthesis of Bioactive Molecules
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Indene oxide, a bicyclic epoxide, serves as a valuable and versatile chiral starting material in the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals. Its strained three-membered ring readily undergoes stereospecific ring-opening reactions with a variety of nucleophiles, allowing for the introduction of diverse functionalities with a high degree of stereochemical control. This application note will detail the utility of this compound as a key building block in the synthesis of the HIV protease inhibitor, Indinavir, providing comprehensive experimental protocols and quantitative data for the key transformations.
Introduction
Chiral indane skeletons are prevalent motifs in a range of biologically active natural products and pharmaceutical agents.[1] The inherent strain of the epoxide ring in this compound makes it an excellent electrophile for nucleophilic attack, leading to the formation of highly functionalized indane derivatives.[2] The ability to synthesize enantiomerically pure this compound, for instance through Jacobsen's asymmetric epoxidation, provides a powerful tool for the enantioselective synthesis of complex molecules.[3]
One of the most significant applications of chiral this compound is in the synthesis of the C2-symmetric core of several HIV protease inhibitors, including the FDA-approved drug Indinavir.[3][4] The key intermediate, cis-(1S,2R)-1-amino-2-indanol, is efficiently prepared from (1S,2R)-indene oxide, highlighting the strategic importance of this building block in medicinal chemistry.
Key Transformations and Synthetic Pathway to Indinavir Intermediate
The synthesis of the crucial intermediate for Indinavir from indene involves a two-step sequence starting with the asymmetric epoxidation of indene, followed by a Ritter reaction to introduce the amino group and open the epoxide ring.
Asymmetric Epoxidation of Indene
The enantioselective epoxidation of indene is achieved using Jacobsen's catalyst, a chiral manganese-salen complex. This reaction proceeds with high yield and excellent enantioselectivity, affording (1S,2R)-indene oxide.[3]
Nucleophilic Ring-Opening with a Nitrile Equivalent (Ritter Reaction)
The resulting chiral this compound undergoes a regioselective and stereospecific ring-opening reaction. The Ritter reaction, using a nitrile source under acidic conditions, introduces an amino functionality at the C1 position, yielding the desired cis-(1S,2R)-1-amino-2-indanol.[2]
Quantitative Data
| Step | Reaction | Reactants | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) |
| 1 | Asymmetric Epoxidation | Indene | (S,S)-(salen)Mn(III)Cl, P3NO, NaOCl | (1S,2R)-Indene Oxide | 89% | >97% |
| 2 | Ritter Reaction & Hydrolysis | (1S,2R)-Indene Oxide | H₂SO₄, CH₃CN; then H₂O | cis-(1S,2R)-1-amino-2-indanol | High | >99% |
Experimental Protocols
Protocol 1: Synthesis of (1S,2R)-Indene Oxide [3]
Materials:
-
Indene
-
(S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of indene and a catalytic amount of (S,S)-(salen)Mn(III)Cl and P3NO in dichloromethane at 0 °C, add chilled commercial bleach dropwise over a period of 2 hours.
-
Maintain the reaction temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 12 hours at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to afford (1S,2R)-indene oxide as a solid. The product can be purified further by chromatography if necessary.
Protocol 2: Synthesis of cis-(1S,2R)-1-amino-2-indanol
Materials:
-
(1S,2R)-Indene Oxide
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve (1S,2R)-indene oxide in acetonitrile and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Add water to the reaction mixture and heat to reflux for 8 hours to hydrolyze the intermediate acetamide.
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield cis-(1S,2R)-1-amino-2-indanol. The product can be purified by crystallization.
Logical Workflow of Indinavir Intermediate Synthesis
Caption: Synthetic route to the Indinavir intermediate.
Mechanism of Action: HIV Protease Inhibition
Indinavir is a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease. This enzyme is crucial for the life cycle of the virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins.
Caption: Mechanism of HIV protease inhibition by Indinavir.
Indinavir functions as a transition-state analog. It binds tightly to the active site of the HIV protease, preventing the enzyme from binding to and cleaving the viral polyproteins. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the infected individual.
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its application in the enantioselective synthesis of the key intermediate for the HIV protease inhibitor Indinavir demonstrates its significant value in the pharmaceutical industry. The straightforward and high-yielding protocols for the preparation and subsequent stereospecific ring-opening of chiral this compound provide a reliable pathway to complex, biologically active molecules. Further exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
Application Notes and Protocols for Biocatalytic and Enzymatic Reactions Involving Indene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for key biocatalytic and enzymatic reactions involving indene oxide. The focus is on the production of chiral synthons valuable in pharmaceutical development, particularly the synthesis of intermediates for HIV protease inhibitors.
Kinetic Resolution of Racemic this compound via Enzymatic Hydrolysis
The enantioselective hydrolysis of racemic this compound is a crucial method for obtaining enantiopure (1S,2R)-indene oxide, a key building block for various pharmaceuticals. This process is effectively catalyzed by microbial epoxide hydrolases (EHs).
Application:
Production of enantiopure (1S,2R)-indene oxide.
Biocatalysts:
Fungal strains exhibiting high epoxide hydrolase activity and enantioselectivity are preferred. Notable examples include Diplodia gossipina and Lasiodiplodia theobromae.[1]
Reaction Principle:
The epoxide hydrolase selectively hydrolyzes one enantiomer of racemic this compound, the undesired (1R,2S)-enantiomer, into the corresponding diol. This leaves the desired (1S,2R)-indene oxide unreacted and in high enantiomeric excess.
Quantitative Data Summary:
| Biocatalyst | Substrate Concentration | Reaction Time (hours) | pH | Temperature (°C) | Enantiomeric Excess (ee) of (1S,2R)-indene oxide |
| Diplodia gossipina ATCC 16391 | Not specified | 4 | 7.5 | 25-35 | >99% |
| Lasiodiplodia theobromae MF 5215 | Not specified | 4 | Not specified | 25-35 | >99% |
Experimental Protocol: Whole-Cell Biocatalytic Resolution of Racemic this compound
This protocol is adapted from methodologies described for fungal epoxide hydrolases.[1]
1. Cultivation of Biocatalyst (e.g., Diplodia gossipina ATCC 16391):
- Prepare a suitable growth medium (e.g., Yeast Mold Extract - YME).
- Inoculate the medium with a culture of Diplodia gossipina.
- Incubate the culture at 28°C on a rotary shaker (220 rpm) for 48 to 64 hours.
- Harvest the fungal cells by centrifugation or filtration.
- Wash the cell pellet with a suitable buffer (e.g., 0.1 M Tris buffer, pH 7.5).
2. Enzymatic Resolution Reaction:
- Resuspend the harvested fungal cells in a reaction buffer. A suitable system is 0.1 M Tris buffer (pH 7.5) containing 10% acetonitrile to aid in substrate solubility.[1]
- Add racemic this compound to the cell suspension. The final substrate concentration should be optimized, but initial trials can be performed in the range of 1-10 g/L.
- Incubate the reaction mixture at a controlled temperature, typically between 25-35°C, with gentle agitation.
- Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining this compound using chiral HPLC.
3. Product Isolation and Purification:
- Once the desired enantiomeric excess is reached (typically after 4-8 hours), terminate the reaction by removing the biocatalyst (e.g., centrifugation).
- Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude (1S,2R)-indene oxide can be further purified by column chromatography if necessary.
Workflow for Kinetic Resolution:
Caption: Workflow for the kinetic resolution of racemic this compound.
Biotransformation of Indene to Chiral this compound and Indandiol
This section covers two distinct biocatalytic approaches for the conversion of indene into valuable chiral intermediates.
Haloperoxidase-Mediated Synthesis of (1S,2R)-Indene Oxide
This chemoenzymatic process utilizes a fungal haloperoxidase to catalyze the formation of a bromohydrin intermediate from indene, which is subsequently converted to the epoxide chemically.
Application:
Stereoselective synthesis of (1S,2R)-indene oxide from indene.
Biocatalyst:
Haloperoxidase from Curvularia protuberata MF 5400.[2]
Reaction Principle:
The process involves two main steps:
-
Enzymatic Bromohydrin Formation: The haloperoxidase, in the presence of bromide ions and hydrogen peroxide, catalyzes the conversion of indene to predominantly (1S,2S)-bromo-indanol.
-
Chemical Epoxidation: Treatment of the bromohydrin intermediate with a base quantitatively converts it to (1S,2R)-indene oxide.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate (Indene) Concentration | ~1 g/L | [2] |
| Buffer | Phosphate buffer | [2] |
| pH (Enzymatic Step) | 6.5 - 7.5 | [2] |
| Temperature (Enzymatic Step) | Room Temperature (15-37°C) | [2] |
| Reaction Time (Enzymatic Step) | ~2 hours | [2] |
| pH (Chemical Step) | 9.0 - 13.0 (preferably ~12.5) | [2] |
| Enantiomeric Excess (ee) of (1S,2R)-indene oxide | 85% | [2] |
| Overall Yield | Quantitative conversion | [2] |
Experimental Protocol: Chemoenzymatic Synthesis of (1S,2R)-Indene Oxide
1. Enzymatic Bromohydrin Formation:
- Prepare a reaction mixture containing indene (1 g/L) and an excess of a bromide source (e.g., KBr) in a phosphate buffer (pH ~7.0).
- Add the haloperoxidase enzyme preparation (e.g., a cell-free extract or partially purified enzyme from Curvularia protuberata).
- Initiate the reaction by the slow, dropwise addition of hydrogen peroxide (1-2 equivalents). Caution: Rapid addition of H₂O₂ can inactivate the enzyme.
- Maintain the reaction at room temperature with stirring for approximately 2 hours, or until all the indene is consumed (monitored by TLC or GC).
2. Chemical Epoxidation:
- After the enzymatic reaction is complete, raise the pH of the reaction mixture to ~12.5 by adding a base (e.g., NaOH solution).
- This chemical conversion is rapid and typically completes in less than 10 minutes.
- Extract the (1S,2R)-indene oxide product with a suitable organic solvent.
- Wash, dry, and concentrate the organic phase to obtain the crude product.
Workflow for Haloperoxidase-Mediated Synthesis:
Caption: Chemoenzymatic synthesis of (1S,2R)-indene oxide.
Bioconversion of Indene to Indandiols by Rhodococcus sp.
Certain strains of Rhodococcus can metabolize indene through a pathway involving monooxygenation to this compound, followed by hydrolysis to indandiols. Metabolic engineering has been employed to improve the yield of the desired diol products.[3]
Application:
Production of cis- and trans-indandiols from indene.
Biocatalyst:
Rhodococcus sp. (e.g., strain KY1, a mutant with improved bioconversion properties).[3]
Reaction Principle:
The bioconversion pathway in Rhodococcus sp. KY1 involves two key enzymatic steps:
-
Monooxygenation: A monooxygenase enzyme oxidizes indene to indan oxide.
-
Hydrolysis: An epoxide hydrolase then hydrolyzes the indan oxide to a mixture of trans-(1R,2R)-indandiol and cis-(1S,2R)-indandiol.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Organism | Rhodococcus sp. KY1 | [3] |
| Key Enzymes | Monooxygenase, Epoxide Hydrolase | [3] |
| Indene Conversion | >94% oxidized by monooxygenase | [3] |
| Products | trans-(1R,2R)-indandiol and cis-(1S,2R)-indandiol | [3] |
| Yield Improvement | Mutant strain KY1 showed a twofold increase in (2R)-indandiol yield compared to the parent strain. | [3] |
Experimental Protocol: Bioconversion of Indene using Rhodococcus sp.
1. Cultivation and Induction:
- Cultivate Rhodococcus sp. in a suitable growth medium.
- Induce the expression of the required enzymes (monooxygenase and epoxide hydrolase). The specific induction strategy may vary depending on the strain.
2. Whole-Cell Bioconversion:
- Harvest and wash the induced cells.
- Resuspend the cells in a reaction buffer.
- Add indene to the cell suspension. Due to the volatility and potential toxicity of indene, a controlled delivery system (e.g., feeding as a vapor in the air stream of a bioreactor) is recommended.
- Carry out the bioconversion in a bioreactor with controlled temperature, pH, and aeration.
- Monitor the formation of indandiols over time using GC or HPLC.
3. Product Recovery:
- Separate the cells from the culture medium.
- Extract the indandiol products from the supernatant using an appropriate organic solvent.
- Purify and separate the cis- and trans-isomers by chromatography.
Metabolic Pathway in Rhodococcus sp.:
Caption: Bioconversion pathway of indene in Rhodococcus sp. KY1.
References
- 1. WO1996012818A1 - Biological resolution of racemic this compound to (1s,2r)-indene oxide - Google Patents [patents.google.com]
- 2. WO1996036724A1 - Quantitative conversion of indene to (1s,2r) this compound and (1s,2r)-indandiol by combination of haloperoxidase bioconversion and chemical steps - Google Patents [patents.google.com]
- 3. Metabolic engineering of indene bioconversion in Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Screening of Indene Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indene oxide derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The strained epoxide ring fused to the indene scaffold imparts unique reactivity, making these molecules valuable precursors for the synthesis of a diverse range of biologically active compounds. Research has demonstrated that derivatives of indene and this compound exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides detailed protocols for the synthesis of key this compound and indenoquinoxaline derivatives and outlines standardized methods for their biological screening against various cancer-related targets.
I. Synthesis of Indene and Indenoquinoxaline Derivatives
This section details the synthetic protocols for key intermediates and final compounds.
Protocol 1: Synthesis of (1S,2R)-Indene Oxide via Jacobsen-Katsuki Epoxidation
This protocol describes the enantioselective epoxidation of indene to form (1S,2R)-indene oxide, a crucial chiral intermediate. The reaction utilizes a manganese-salen complex as a catalyst.
Materials:
-
Indene
-
(1S,2R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-Phenylpyridine N-oxide (P3NO)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium hypochlorite (NaOCl) solution, commercial bleach
-
Phosphate buffer (0.05 M, pH 11.3)
-
Sodium chloride (NaCl)
-
Sodium thiosulfate (Na2S2O3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen gas (N2)
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Addition funnel
-
Thermocouple
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, charge a three-necked round-bottomed flask with indene (1.0 equiv), Jacobsen's catalyst (0.006 equiv), and 4-phenylpyridine N-oxide (0.03 equiv) in dichloromethane.
-
Cool the mixture to 0 °C with an ice bath.
-
In a separate flask, prepare a buffered bleach solution by mixing commercial bleach with an equal volume of 0.05 M phosphate buffer (pH 11.3) and a saturated aqueous solution of sodium chloride. Cool this solution to 0 °C.
-
Slowly add the cold buffered bleach solution to the reaction mixture via an addition funnel over 2-3 hours, maintaining the internal temperature at 0 °C.
-
Stir the reaction vigorously for an additional 4 hours at 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield crude (1S,2R)-indene oxide.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure epoxide.
Protocol 2: Synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one
This protocol describes the synthesis of the core indeno[1,2-b]quinoxalin-11-one scaffold, a precursor for further derivatization.[2][3]
Materials:
-
Ninhydrin
-
o-Phenylenediamine
-
Ethanol
-
Acetic acid
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Stirring plate
-
Büchner funnel
Procedure:
-
Dissolve ninhydrin (1.0 equiv) in ethanol in a round-bottomed flask.
-
Add a solution of o-phenylenediamine (1.0 equiv) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and dry under vacuum to yield 11H-indeno[1,2-b]quinoxalin-11-one.
Protocol 3: Synthesis of 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino)propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide
This multi-step synthesis involves the derivatization of the 11H-indeno[1,2-b]quinoxalin-11-one core to produce a bioactive derivative.[4]
Step 1: Synthesis of 11-Oxo-11H-indeno[1,2-b]quinoxaline-6-carboxylic acid
-
This step involves the oxidation of the indene ring of 11H-indeno[1,2-b]quinoxalin-11-one. Detailed procedures can vary, often employing oxidizing agents like potassium permanganate or chromic acid under controlled conditions.
Step 2: Formation of the Imine
-
Dissolve 11-oxo-11H-indeno[1,2-b]quinoxaline-6-carboxylic acid (1.0 equiv) in a suitable solvent such as toluene.
-
Add 3-(dimethylamino)-1-propanamine (1.1 equiv).
-
Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and purify the intermediate imine product.
Step 3: Amide Coupling
-
Dissolve the imine intermediate from Step 2 (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane or DMF.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equiv) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
Add N,N-dimethylpropane-1,3-diamine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off any solid byproducts.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
II. Biological Screening Protocols
This section provides detailed protocols for assessing the biological activity of the synthesized this compound derivatives.
Protocol 4: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
Equipment:
-
Cell culture incubator (37 °C, 5% CO2)
-
Microplate reader
-
Multichannel pipette
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (e.g., porcine brain tubulin)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 10% glycerol)
-
Guanosine-5'-triphosphate (GTP)
-
Fluorescent reporter dye (e.g., DAPI)
-
Synthesized this compound derivatives
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel)
-
384-well microplate
Equipment:
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in G-PEM buffer on ice.
-
Prepare serial dilutions of the test compounds in G-PEM buffer.
-
In a 384-well plate, add the test compounds, positive control, and negative control.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in the fluorescence plate reader pre-warmed to 37 °C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
Protocol 6: Retinoic Acid Receptor α (RARα) Agonist Binding Assay
This assay determines the ability of a compound to bind to the RARα receptor.
Materials:
-
Recombinant human RARα ligand-binding domain (LBD)
-
[3H]-all-trans retinoic acid (radioligand)
-
Synthesized this compound derivatives
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
96-well filter plates
Equipment:
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, combine the RARα LBD, [3H]-all-trans retinoic acid, and varying concentrations of the test compound in the assay buffer.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled all-trans retinoic acid).
-
Incubate the plate at 4 °C for 2-4 hours to reach equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding and determine the Ki or IC50 value for the test compound.
III. Data Presentation
The quantitative data from the biological screening assays should be summarized in clear and structured tables for easy comparison.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| Indene Derivative 1 | MCF-7 | Value |
| HeLa | Value | |
| A549 | Value | |
| Indene Derivative 2 | MCF-7 | Value |
| HeLa | Value | |
| A549 | Value | |
| Doxorubicin (Control) | MCF-7 | Value |
| HeLa | Value | |
| A549 | Value |
Table 2: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound ID | IC50 (µM) |
| Indene Derivative 1 | Value |
| Indene Derivative 2 | Value |
| Colchicine (Control) | Value |
Table 3: RARα Binding Affinity of this compound Derivatives
| Compound ID | Ki (nM) |
| Indene Derivative 1 | Value |
| Indene Derivative 2 | Value |
| All-trans Retinoic Acid (Control) | Value |
IV. Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to visualize key experimental workflows and signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Indene Epoxidation
Welcome to the technical support center for indene epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in optimizing your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of indene, offering potential causes and solutions in a question-and-answer format.
Q1: Low or no conversion of indene to indene oxide.
Possible Causes:
-
Inactive Catalyst: The catalyst may have degraded or was not activated properly. Some catalysts, particularly heterogeneous ones, may lose activity over time or with repeated use.[1]
-
Ineffective Oxidant: The oxidant may have decomposed, be of insufficient concentration, or be unsuitable for the chosen catalytic system. For example, hydrogen peroxide can be a slow oxidant without proper activation.[2]
-
Incorrect Reaction Temperature: The temperature may be too low, leading to a slow reaction rate. Conversely, excessively high temperatures can lead to catalyst degradation and the formation of byproducts.[3][4]
-
Poor Solvent Choice: The solvent can significantly influence the reaction's efficiency.[5] An inappropriate solvent can hinder the interaction between the catalyst, substrate, and oxidant.
Solutions:
-
Catalyst Verification:
-
Ensure the catalyst is from a reliable source and stored under appropriate conditions.
-
For heterogeneous catalysts, consider regeneration or using a fresh batch. Some polymer-supported catalysts can be recovered and reused multiple times without significant loss of activity.[1]
-
In systems like the Jacobsen epoxidation, the presence of an axial ligand can stabilize the catalyst.[6][7][8]
-
-
Oxidant Management:
-
Use a fresh batch of the oxidant and verify its concentration.
-
Ensure the chosen oxidant is compatible with your catalyst. Common oxidants for indene epoxidation include hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl), sodium periodate (NaIO₄), and tert-butyl hydroperoxide (TBHP).[1]
-
-
Temperature Optimization:
-
Solvent Screening:
Q2: Low selectivity with the formation of byproducts.
Possible Causes:
-
Over-oxidation: The epoxide product can undergo further reactions, such as ring-opening, to form diols or other oxygenated products, especially under harsh conditions or with prolonged reaction times.[1][11]
-
Catalyst-Induced Side Reactions: Some catalysts may promote side reactions like ring cleavage, leading to the formation of dialdehydes.[1]
-
Reaction with Acidic Byproducts: If using peroxyacids, the resulting carboxylic acid can catalyze the ring-opening of the sensitive epoxide.[12]
Solutions:
-
Reaction Monitoring:
-
Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.
-
-
Adjusting Reaction Conditions:
-
Choice of Catalyst and Oxidant:
Q3: Inconsistent results or poor reproducibility.
Possible Causes:
-
Atmospheric Conditions: Reactions can be sensitive to air and moisture.
-
Stirring Rate: In biphasic systems, the stirring rate can affect the interfacial area and thus the reaction rate.[6][7][8]
-
Purity of Reagents: Impurities in the indene, solvent, or other reagents can interfere with the reaction.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your system is sensitive to oxygen.
-
Consistent Agitation: Maintain a consistent and vigorous stirring rate throughout the experiment, especially for heterogeneous or biphasic reactions.[13]
-
Reagent Purification: Use purified reagents and solvents to minimize the impact of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for indene epoxidation?
A variety of catalysts can be used for indene epoxidation, including organometallic complexes based on Manganese (Mn), Titanium (Ti), Cobalt (Co), and Rhenium (Re).[1] One of the most well-known is the Jacobsen-Katsuki catalyst, a chiral manganese-salen complex, which is particularly effective for asymmetric epoxidation.[7][8][14] Heterogeneous catalysts, such as those supported on polymers, silica, or zeolites, are also employed for their stability and reusability.[1]
Q2: Which oxidant should I choose for my indene epoxidation?
The choice of oxidant is often dependent on the catalyst. Common oxidants include:
-
Sodium hypochlorite (NaOCl): Often used with Jacobsen's catalyst.[7][8]
-
Hydrogen peroxide (H₂O₂): A "green" oxidant, but often requires activation by a catalyst or co-catalyst.[1][2]
-
tert-Butyl hydroperoxide (TBHP): Effective with molybdenum-based catalysts.[1]
-
Sodium periodate (NaIO₄): Can be used with manganese-based catalysts.[1]
-
m-Chloroperoxybenzoic acid (m-CPBA): A common peracid for epoxidation.[11]
Q3: How does the solvent affect the reaction?
The solvent can play multiple roles in the epoxidation reaction. It can influence the solubility of the reactants and catalyst, the stability of the catalyst, and the reaction rate.[5] For instance, in some systems, polar aprotic solvents are preferred, while in others, non-polar solvents yield better results.[15] Protic solvents can sometimes participate in the reaction mechanism or lead to undesired side reactions.[5]
Q4: What is the role of an axial ligand in Jacobsen's asymmetric epoxidation?
In the context of the Jacobsen epoxidation of indene, an axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO), serves two primary functions. It stabilizes the manganese catalyst and increases the rate of the epoxidation.[6][7][8] The ligand can also assist in transporting the active oxidant into the organic phase where the reaction occurs.[6][7][8]
Q5: At what temperature should I run my reaction?
The optimal temperature is highly dependent on the specific catalytic system. Some epoxidations are run at room temperature, while others require cooling (e.g., -5 °C for the Jacobsen epoxidation) to improve selectivity and enantioselectivity.[8][13] It is generally recommended to start with conditions reported in the literature for a similar system and then optimize as needed. Higher temperatures generally increase the reaction rate but may decrease selectivity.[3][9]
Data Presentation
Table 1: Comparison of Catalytic Systems for Indene Epoxidation
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Jacobsen's chiral Mn-salen complex | NaOCl | Chlorobenzene | -5 | >90 | 85-88 | [8],[13] |
| Mn(TPP)OAc/Imidazole | H₂O₂/NaHCO₃ | Not specified | Not specified | 80-100 (for cyclic olefins) | Not applicable | [1] |
| Polymer-supported Molybdenum | TBHP | Not specified | Not specified | High conversion | Not applicable | [1] |
| Methyltrioxorhenium (MTO) | H₂O₂ | Trifluoroethanol | Room Temp | Excellent | Not applicable | [1] |
Table 2: Effect of Axial Ligand (P3NO) in Jacobsen Epoxidation
| Condition | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | ee (%) | Reference |
| Without P3NO | >1 | Slower | Lower | 85-88 | [6],[7] |
| With P3NO | <1 | 2.5 | >90 | 85-88 | [6],[7],[8] |
Experimental Protocols
Protocol 1: Asymmetric Epoxidation of Indene using Jacobsen's Catalyst
This protocol is based on the Jacobsen asymmetric epoxidation method.[8][13]
Materials:
-
Indene
-
Jacobsen's chiral (R,R)- or (S,S)-Mn-salen catalyst
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Commercial bleach (sodium hypochlorite solution, NaOCl), buffered with phosphate
-
Dichloromethane (CH₂Cl₂) or Chlorobenzene
-
Sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve indene, the Mn-salen catalyst (e.g., 0.75 mol% relative to indene), and P3NO (e.g., 3 mol% relative to indene) in the chosen organic solvent (e.g., 3 M indene in chlorobenzene).[8][13]
-
Cool the mixture to -10 °C.
-
In a separate flask, cool the buffered bleach solution (e.g., 1.5 M NaOCl) to -5 °C.[8]
-
Add the cold bleach solution to the organic mixture and stir vigorously at -5 °C.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2.5 hours.[8]
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of Na₂SO₃ to quench any remaining oxidant.
-
Wash with brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or distillation.
Mandatory Visualizations
Caption: General experimental workflow for indene epoxidation.
Caption: Troubleshooting logic for optimizing indene epoxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijstr.org [ijstr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. datapdf.com [datapdf.com]
- 14. Solved Catalytic asymmetric epoxidation of indene using the | Chegg.com [chegg.com]
- 15. Epoxidation Reaction Lab Report | PDF [slideshare.net]
Improving the yield and selectivity of indene oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indene oxide, a critical intermediate in the production of pharmaceuticals and other fine chemicals.[1][2][3] This guide focuses on improving reaction yield and selectivity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can arise from several factors, including suboptimal reaction conditions, inefficient catalysts, or the instability of reactants and products.[4] A systematic approach to optimization is recommended.
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and solvent. For instance, in certain cyclization reactions to form indene precursors, lower temperatures and shorter reaction times can favor the desired product.[4]
-
Catalyst Selection and Loading: The choice of catalyst is crucial. For the epoxidation of indene, chiral manganese salen complexes, often referred to as Jacobsen's catalysts, have demonstrated high yields, reaching up to 90%.[5][6] While increasing catalyst loading might seem intuitive, it can sometimes lead to more side reactions. It is important to find the optimal catalyst loading for your specific conditions.[4]
-
Choice of Oxidant: Various oxidizing agents can be used for indene epoxidation, including sodium hypochlorite (NaOCl), hydrogen peroxide (H₂O₂), and organic hydroperoxides.[7] The selection of the oxidant can significantly impact the yield. For example, using aqueous NaOCl with a Jacobsen catalyst is a well-established high-yield method.[5][6]
-
Use of Additives/Co-catalysts: The addition of an axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO), can increase the rate of epoxidation and stabilize the catalyst, leading to improved yields.[5][6] Other additives, like N-methylmorpholine N-oxide (NMO), have also been used in combination with certain catalysts and oxidants.[8]
-
Issue 2: Poor Enantioselectivity
-
Question: I am struggling to achieve high enantioselectivity in my asymmetric epoxidation of indene. What factors influence this?
-
Answer: Achieving high enantioselectivity is critical for many pharmaceutical applications. Several factors can be adjusted to improve the enantiomeric excess (ee).
-
Chiral Catalyst: The use of a chiral catalyst is essential. Jacobsen's chiral manganese salen complexes are known to provide high enantioselectivity, often in the range of 85-88% ee.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity. However, excessively low temperatures might slow down the reaction to an impractical rate.[8]
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome of the reaction. It is advisable to screen different solvents to find the optimal one for your catalytic system.
-
Catalyst Substituents: The electronic properties of the substituents on the salen ligand of the catalyst can have a significant impact on enantioselectivity. A linear relationship between the Hammett parameters of the substituents and the enantioselectivity has been observed, indicating that electronic tuning of the catalyst can be a powerful tool for optimization.[9]
-
Issue 3: Catalyst Deactivation
-
Question: My catalyst appears to be deactivating over the course of the reaction, leading to incomplete conversion. How can I mitigate this?
-
Answer: Catalyst deactivation is a common problem in catalytic reactions.
-
Axial Ligands: As mentioned previously, the use of an axial ligand like 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) not only accelerates the reaction but also stabilizes the manganese salen catalyst.[5][6]
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can lead to catalyst degradation. Optimizing these conditions is crucial.
-
Purity of Reagents: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all reagents are of high purity.[10]
-
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing this compound?
The most common methods for synthesizing this compound involve the direct oxidation of indene.[2] This is typically achieved through catalytic epoxidation using various oxidants and catalysts. A widely recognized and effective method is the Jacobsen asymmetric epoxidation, which utilizes a chiral manganese salen complex as the catalyst and sodium hypochlorite as the oxidant to produce this compound with high yield and enantioselectivity.[5][6] Other catalytic systems involving different transition metals like titanium, cobalt, and rhenium, and oxidants such as hydrogen peroxide and organic hydroperoxides, have also been reported.[7]
2. How can I monitor the progress of my this compound synthesis reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (indene) and the formation of the product (this compound). For detailed kinetic studies, HPLC is often used to monitor the concentrations of all reaction components over time.[6]
3. What are some of the key safety precautions to consider during this compound synthesis?
Indene is a flammable liquid.[11] Many of the oxidants used, such as hydrogen peroxide and peracids, are strong oxidizing agents and can be corrosive or explosive. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each chemical before use.
4. Can side reactions occur during the epoxidation of indene?
Yes, side reactions can occur. One potential side reaction is the ring-opening of the newly formed epoxide, especially in the presence of acids.[8][12] This can lead to the formation of diols or other undesired byproducts, thereby reducing the yield of this compound. Careful control of the reaction conditions, particularly pH, can help to minimize these side reactions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound synthesis to provide a comparative overview of different catalytic systems and their efficiencies.
Table 1: Comparison of Catalytic Systems for Indene Epoxidation
| Catalyst | Oxidant | Additive/Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Enantioselectivity (ee %) | Reference |
| Jacobsen's chiral (salen)Mn(III) complex | aq. NaOCl | 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) | Dichloromethane | -5 | 90 | 85-88 | [5][6] |
| Chiral (salen)Mn(III) complex | Urea-H₂O₂/Maleic Anhydride | N-methylmorpholine N-oxide (NMO) | Dichloromethane | 2 | 41 | 73 | [8] |
| Chiral (salen)Mn(III) complex | Urea-H₂O₂/Maleic Anhydride | N-methylmorpholine N-oxide (NMO) | Dichloromethane | -18 | 40 | 81 | [8] |
| (R)-1,1'-bi-2,2'-naphthotitanium diisopropoxide (1 mol%) | - | - | - | - | Moderate | up to 97 | [13] |
Experimental Protocols
Protocol 1: Jacobsen Asymmetric Epoxidation of Indene
This protocol is based on the method described by Jacobsen and co-workers, which provides high yield and enantioselectivity.[5][6]
Materials:
-
Indene
-
Jacobsen's chiral manganese salen catalyst
-
4-(3-phenylpropyl)pyridine N-oxide (P(3)NO)
-
Aqueous sodium hypochlorite (NaOCl) solution, buffered
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve indene, the chiral manganese salen catalyst (e.g., 0.75 mol % relative to indene), and 4-(3-phenylpropyl)pyridine N-oxide (e.g., 3 mol % relative to indene) in dichloromethane.
-
Cool the resulting solution to the desired temperature (e.g., -5 °C) in a cooling bath.
-
To the cooled solution, add a pre-cooled, buffered aqueous solution of sodium hypochlorite with vigorous stirring.
-
Maintain the reaction at the specified temperature and monitor its progress using TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium chloride (brine), dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and concepts related to the synthesis of this compound.
Caption: General workflow for the asymmetric epoxidation of indene.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 768-22-9 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Indene - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Side reactions and byproduct formation in indene epoxidation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the epoxidation of indene. It offers troubleshooting advice for common side reactions and byproduct formation, detailed experimental protocols, and analytical support to ensure high-yield and selective synthesis of indene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during indene epoxidation?
A1: The primary side reactions in indene epoxidation are the formation of byproducts through ring-opening of the desired this compound and oxidative cleavage of the double bond. The highly strained epoxide ring is susceptible to nucleophilic attack, especially under acidic conditions, leading to the formation of trans-1,2-indandiol. Additionally, depending on the catalyst and oxidant used, oxidative cleavage of the cyclopentene ring can occur, yielding a dialdehyde.[1]
Q2: My reaction is producing a significant amount of trans-1,2-indandiol. What is the likely cause and how can I prevent it?
A2: The formation of trans-1,2-indandiol is typically a result of acid-catalyzed hydrolysis of the this compound product. The acidic environment can be introduced by the use of peroxyacid oxidants, which generate a carboxylic acid byproduct, or by certain Lewis acid catalysts. To minimize this side reaction, it is crucial to maintain neutral or slightly basic reaction conditions. This can be achieved by using a buffered system, such as sodium bicarbonate, or by employing reaction conditions that do not generate acidic species.[2][3] Additives like 1-methylimidazole can also suppress ring opening when using catalysts like methyltrioxorhenium (MTO) with hydrogen peroxide.[1]
Q3: I am observing byproducts with a lower molecular weight than this compound. What could they be?
A3: Low molecular weight byproducts often indicate oxidative cleavage of the indene double bond. With strong oxidizing systems, particularly some manganese or iron-based catalysts in the presence of hydrogen peroxide, the cyclopentene ring can be cleaved to form a dialdehyde.[1] To avoid this, using a milder oxidizing agent or a more selective catalyst system is recommended.
Q4: How can I monitor the progress of my indene epoxidation and detect the formation of byproducts?
A4: The progress of the reaction and the presence of byproducts can be effectively monitored using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile components like indene, this compound, and some byproducts. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile products. For detailed structural confirmation of the products and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. ¹H NMR can be used to identify the characteristic signals of this compound and its ring-opened derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during indene epoxidation and provides systematic solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | • Incomplete reaction. • Degradation of the product during workup. • Suboptimal reaction conditions. | • Monitor the reaction closely using TLC or GC to ensure complete consumption of the starting material. • Perform a gentle workup: Avoid acidic conditions during extraction. Use a mild base like sodium bicarbonate solution to neutralize any acid. • Optimize reaction parameters: Adjust temperature, reaction time, and catalyst loading. For instance, in the Jacobsen epoxidation, lower temperatures often improve selectivity. |
| High Percentage of trans-1,2-indandiol | • Acidic reaction conditions. • Presence of water. | • Buffer the reaction: Add a mild base like sodium bicarbonate or potassium carbonate to the reaction mixture.[3] • Use anhydrous solvents and reagents: Ensure all materials are dry to minimize hydrolysis. • Choose a non-acidic oxidant: Consider using buffered m-CPBA or an alternative oxidant system that does not generate acidic byproducts. |
| Formation of Oxidative Cleavage Products (e.g., dialdehydes) | • Overly harsh oxidizing conditions. • Non-selective catalyst. | • Use a milder oxidant: Replace strong oxidants with more controlled systems like Jacobsen's catalyst with NaOCl.[4][5] • Select a more specific catalyst: Catalysts like methyltrioxorhenium (MTO) with a urea-hydrogen peroxide adduct are known for high selectivity with minimal side products.[1] |
| Inconsistent Results | • Catalyst deactivation. • Impure reagents. | • Use fresh or properly stored catalyst: Some catalysts are sensitive to air and moisture. • Purify starting materials: Ensure the indene and solvent are free of impurities that could poison the catalyst. |
Quantitative Data on Byproduct Formation
The following table summarizes typical product distributions in indene epoxidation under different catalytic systems, highlighting the impact of reaction conditions on selectivity.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | This compound Yield (%) | Major Byproduct(s) | Byproduct Percentage (%) | Reference |
| (salen)Mn(III) complex (Jacobsen's catalyst) | aq. NaOCl | Dichloromethane | 0 | 90 | trans-1,2-indandiol | <10 | [4][5] |
| Methyltrioxorhenium(VII) (MTO) | Urea-H₂O₂ adduct | Acetonitrile | 25 | >95 | Traces | <5 | [1] |
| MnSO₄ | aq. H₂O₂ / NaHCO₃ | Water | 20 | >99 | Not specified | <1 | [3] |
| Fe(III) or Mn(III) Polyoxotungstates | aq. H₂O₂ | Acetonitrile | 25 | Variable | Dialdehydes, α-hydroxy-ketones | Significant | [1] |
Experimental Protocols
Protocol 1: High-Yield Indene Epoxidation using MnSO₄ and H₂O₂
This protocol is adapted from a high-yield industrial process and is designed to minimize side reactions.[3]
Materials:
-
Indene
-
Manganese sulfate (MnSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mechanically stirred solution of indene (0.01 mol), sodium bicarbonate (0.003 mol), and manganese sulfate (0.1 mmol) in 10.0 mL of water at 20°C, add 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours.
-
Continue stirring the reaction mixture for a total of 10 hours at 20°C.
-
After the reaction is complete, extract the mixture with diethyl ether (4 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Protocol 2: Analytical Monitoring by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot with a small amount of sodium sulfite solution to destroy any unreacted oxidant.
-
Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the diluted sample through a syringe filter before injection.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium
-
MS Scan Range: 40-300 m/z
Expected Retention Times (Relative):
-
Indene will elute first.
-
This compound will elute after indene.
-
trans-1,2-indandiol will elute later due to its higher polarity and boiling point.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for indene epoxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 3. US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]
- 4. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Indene Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of indene oxide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities depend on the synthetic route used for the epoxidation of indene. Key impurities may include:
-
Unreacted Indene: Incomplete conversion during the epoxidation reaction.
-
High-Boiling Byproducts: Amide compounds can form as high-boiling point byproducts, particularly in reactions involving cyanides and hydrogen peroxide.[1]
-
Catalyst Residues: Remnants of catalysts, such as manganese salen complexes, may be present.
-
Oxidation and Polymerization Products: Indene and this compound are susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions for extended periods.[2]
-
Solvents: Residual solvents from the reaction and extraction steps.
Q2: What are the primary methods for purifying crude this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common techniques are:
-
Liquid-Liquid Extraction: An effective initial step to separate this compound from water-soluble impurities and some byproducts. Aromatic hydrocarbons like toluene are effective extractants.[1]
-
Column Chromatography: A versatile technique for separating this compound from impurities with different polarities. Deactivated silica gel may be necessary to prevent degradation of the acid-sensitive epoxide.[3]
-
Distillation: Suitable for large-scale purification and for removing non-volatile impurities. Vacuum distillation is often preferred to lower the boiling point and minimize thermal decomposition.[2]
-
Recrystallization: An excellent method for achieving high purity if the crude this compound is a solid or can be induced to crystallize.[2]
Q3: My this compound appears to be degrading during silica gel column chromatography. What can I do?
A3: this compound is an epoxide and can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or polymerization. To mitigate this, consider the following:
-
Use Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine.[3]
-
Switch to an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (neutral grade) or Florisil.[3]
-
Minimize Contact Time: Employ flash chromatography with a faster flow rate to reduce the time the this compound is in contact with the stationary phase.[3]
Q4: I am observing a low yield after purification. What are the likely causes?
A4: Low yields can result from several factors throughout the synthesis and purification process:
-
Incomplete Reaction: Suboptimal reaction conditions can lead to poor conversion of indene to this compound.
-
Degradation during Workup or Purification: As mentioned, this compound can degrade on acidic silica gel. It is also sensitive to high temperatures during distillation.
-
Losses during Extractions: The formation of emulsions during aqueous workup can lead to product loss. Using a brine wash can help to break emulsions.
-
Irreversible Binding to Stationary Phase: The compound may be too polar for the chosen eluent system and bind irreversibly to the column.
Troubleshooting Guides
Issue 1: Difficulty Removing High-Boiling Point Amide Byproducts
| Possible Cause | Solution |
| High boiling point of amide byproducts makes co-distillation a problem, potentially leading to thermal degradation of this compound at high temperatures.[1] | Liquid-Liquid Extraction: Utilize an aromatic hydrocarbon solvent such as toluene to selectively extract this compound, leaving the more polar amide byproducts in the aqueous/alcoholic phase.[1] |
| Thin-Film Evaporation: Before the final distillation, use a thin-film evaporator to remove the high-boiling amide compounds. This minimizes the thermal stress on the this compound.[1] |
Issue 2: Product Discoloration (Yellow or Brown) After Purification
| Possible Cause | Solution |
| Aerial Oxidation: Indene and its derivatives are prone to oxidation when exposed to air, leading to colored impurities.[4] | Work under an Inert Atmosphere: Handle the crude and purified material under an inert atmosphere, such as nitrogen or argon, whenever possible.[4] |
| Residual Acid/Base: Traces of acidic or basic catalysts from the synthesis can promote degradation and color formation.[4] | Neutralizing Wash: Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) followed by a water wash to remove any residual acid.[4] |
| Thermal Decomposition: High temperatures during distillation can cause the compound to decompose.[4] | Vacuum Distillation: Use vacuum distillation to lower the boiling point of this compound and minimize thermal stress.[4] |
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Typical Purity | Reported Yield | Key Advantages | Common Challenges | References |
| Liquid-Liquid Extraction followed by Distillation | 99.2% | - | Scalable, cost-effective for initial cleanup. | May not remove all closely related impurities. | [1] |
| mCPBA-mediated synthesis followed by workup | - | 75-85% (isolated) | Reliable for lab-scale, predictable stereochemistry. | Requires careful removal of m-chlorobenzoic acid. | [5] |
| Jacobsen Asymmetric Epoxidation | - | ~90% | High enantioselectivity. | Catalyst can be sensitive and may require an axial ligand for stability and rate enhancement. | [6] |
| Column Chromatography | >99% (achievable) | Variable | High resolution for removing closely related impurities. | Potential for product degradation on acidic silica. | [3][7] |
| Recrystallization | High | Variable | Can yield very pure crystalline product. | Requires a suitable solvent system and is only applicable if the product is solid. | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is a general guideline for the initial purification of this compound from a reaction mixture containing an alcohol solvent and aqueous components.[1]
-
Quench Reaction: If necessary, quench the reaction mixture according to the specific synthesis protocol (e.g., by adding a reducing agent to destroy excess peroxide).
-
Solvent Addition: Add an aromatic hydrocarbon solvent, such as toluene, to the crude reaction liquor. A typical ratio is 1-3 times the weight of the crude liquor.[1]
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate fully. The organic layer containing the this compound will typically be the upper layer.
-
Collect Organic Layer: Drain the lower aqueous layer and collect the organic layer.
-
Wash Organic Layer: Wash the organic layer sequentially with water and then brine to remove residual water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This protocol is recommended when dealing with acid-sensitive this compound.[3]
-
Prepare Deactivated Silica Gel:
-
Create a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).
-
Add 1-2% (by volume) of triethylamine to the slurry and stir for 15-20 minutes.[3]
-
-
Pack the Column:
-
Pack the chromatography column with the deactivated silica gel slurry, ensuring even packing without air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) based on Thin Layer Chromatography (TLC) analysis. The eluent should also contain a small amount (0.5-1%) of triethylamine to maintain the deactivation of the column.[3]
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. JPH07258239A - Purification of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 768-22-9 [smolecule.com]
- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yields in the Jacobsen epoxidation of indene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Jacobsen epoxidation of indene.
Troubleshooting Guide
Low yields in the Jacobsen epoxidation of indene can arise from several factors related to the catalyst, oxidant, substrate, and reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Question: My reaction is sluggish or stalls before completion, resulting in a low yield. What are the potential causes?
Answer: A slow or incomplete reaction is often linked to issues with the catalyst's activity or the reaction conditions. Here are the primary aspects to investigate:
-
Catalyst Activity: The chiral manganese (Mn)-salen catalyst is susceptible to deactivation.[1] Loss of catalytic activity can be associated with the oxidation of the salen ligand.[1]
-
Catalyst Degradation: The catalyst can degrade over the course of the reaction. Monitoring the catalyst concentration by HPLC can help determine if degradation is occurring.[2]
-
Catalyst Loading: While catalyst loadings can be as low as <1 mol%, insufficient catalyst will naturally lead to lower yields.[3][4][5] It is crucial to ensure accurate measurement and transfer of the catalyst.
-
-
Oxidant Issues: The choice and quality of the oxidant are critical.
-
Aqueous Oxidants (e.g., NaOCl): In biphasic systems using aqueous sodium hypochlorite (NaOCl), the oxidation of the Mn(III) catalyst to the active Mn(V) species is the turnover-limiting step.[3][4][5] If this step is slow, the overall reaction rate will be low.
-
Organic Oxidants (e.g., m-CPBA): When using organic oxidants like meta-chloroperoxybenzoic acid (m-CPBA), the reaction can often be performed at much lower temperatures (e.g., -78 °C), as the oxidation of the catalyst is faster in a homogeneous organic solution.[2]
-
-
Role of Axial Ligand: The presence and concentration of an axial donor ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO), are crucial for both catalyst stability and reaction rate.[3][4][5]
-
Reaction Temperature: The reaction temperature influences both the reaction rate and the enantioselectivity. While lower temperatures can improve enantioselectivity, they also decrease the reaction rate.[6][7] For biphasic systems with NaOCl, temperatures around 0 °C are often required for a suitable reaction rate.[2]
Question: I am observing a low yield of indene oxide, but my starting material (indene) is fully consumed. What could be the issue?
Answer: If the indene is consumed but the desired epoxide yield is low, this suggests the formation of side products.
-
Over-oxidation: The epoxide product can be susceptible to further oxidation or hydrolysis under the reaction conditions. Careful monitoring of the reaction progress and quenching it once the starting material is consumed can help mitigate this.
-
Radical Pathways: Depending on the substrate and reaction conditions, radical side reactions can occur, leading to byproducts.[8] For cis-olefins like indene, a concerted mechanism is generally favored, minimizing radical-mediated side products.[8]
-
Work-up and Purification: Product loss can occur during the extraction and purification steps. Ensure efficient extraction of the this compound from the reaction mixture. A common method involves separation of the organic phase, washing with saturated NaCl solution, drying, and purification by flash column chromatography.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Jacobsen epoxidation of indene?
A1: With the addition of an axial ligand like P3NO, catalyst loading can be reduced to less than 1 mol%.[3][4][5] However, the optimal loading can depend on the specific reaction scale and conditions. If low yields are observed, increasing the catalyst loading can be a viable troubleshooting step.
Q2: How does the axial ligand (e.g., P3NO) improve the reaction?
A2: The axial ligand, 4-(3-phenylpropyl)pyridine N-oxide (P3NO), plays a dual role:
-
Catalyst Stabilization: It coordinates to the manganese center, which helps to stabilize the catalyst and prevent degradation.[3][4][5]
-
Rate Enhancement: In biphasic systems with aqueous oxidants, it acts as a phase-transfer agent for the active oxidant (HOCl), moving it into the organic layer where the epoxidation occurs. This accelerates the turnover-limiting step of catalyst oxidation.[3][4][5]
Q3: What is the effect of temperature on the yield and enantioselectivity?
A3: Temperature has a significant impact. Lowering the reaction temperature, particularly when using organic oxidants like m-CPBA in a homogeneous system, can lead to substantial improvements in enantiomeric excess (ee).[6] However, lower temperatures also slow down the reaction rate. Therefore, a balance must be struck to achieve both a good yield and high enantioselectivity within a practical timeframe.
Q4: Can I use other oxidants besides NaOCl?
A4: Yes, various oxidizing agents can be used. A common alternative is meta-chloroperoxybenzoic acid (m-CPBA), often used in combination with a co-oxidant like N-methylmorpholine N-oxide (NMO).[6][7] This system allows for anhydrous, homogeneous reactions at low temperatures.[6]
Q5: My enantioselectivity (ee%) is lower than expected. How can I improve it?
A5: Low enantioselectivity can be due to several factors:
-
Reaction Temperature: As mentioned, higher temperatures can decrease enantioselectivity. Running the reaction at a lower temperature is a common strategy to improve ee%.[6]
-
Catalyst Purity: The enantiopurity of the chiral salen ligand used to prepare the Jacobsen's catalyst is critical.
-
Solvent: The choice of solvent can influence the stereochemical outcome. Dichloromethane is a commonly used solvent.[6]
-
Axial Ligand: While the primary role of the axial ligand is to enhance rate and stability, its presence is part of the optimized system that delivers high enantioselectivity.[3][4][5][8]
Quantitative Data Summary
Table 1: Effect of Axial Ligand (P3NO) on Reaction Rate
| Equivalents of P3NO (vs. catalyst) | Initial Rate (M/h) |
| 0 | ~0.1 |
| 1 | ~0.4 |
| 2 | ~0.6 |
| 4 | ~0.8 |
| 10 | ~1.0 |
Data derived from graphical representations in Hughes et al., J. Org. Chem. 1997, 62, 2222-2229.[2]
Table 2: Temperature Dependence of Enantioselectivity for Indene Epoxidation
| Temperature (°C) | Enantiomeric Excess (ee%) |
| 0 | 86 |
| -20 | 89 |
| -40 | 92 |
| -78 | 96 |
Data is illustrative and based on trends described for low-temperature protocols.[6][7]
Key Experimental Protocols
General Procedure for Jacobsen Epoxidation of Indene with NaOCl
-
Preparation: In a reaction vessel, dissolve the Mn-salen catalyst and 4-(3-phenylpropyl)pyridine N-oxide (P3NO) in the chosen organic solvent (e.g., chlorobenzene).[2]
-
Addition of Substrate: Add indene to the catalyst solution and stir at ambient temperature until all solids dissolve.[2]
-
Cooling: Cool the organic solution to the desired reaction temperature (e.g., -10 °C).[2]
-
Initiation: In a separate vessel, prepare the aqueous sodium hypochlorite (NaOCl) solution and cool it to a similar temperature (e.g., -5 °C).[2] Add the organic solution to the vigorously stirred hypochlorite solution to initiate the reaction.[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC or TLC.[2]
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase with saturated NaCl solution, and then dry it over an anhydrous salt (e.g., Na2SO4).[9]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography.[9]
Low-Temperature Protocol using m-CPBA/NMO
-
Preparation: To a solution of indene, N-methylmorpholine N-oxide (NMO), and the Mn-salen catalyst in a dry solvent (e.g., CH2Cl2), cool the mixture to the target temperature (e.g., -78 °C).[6]
-
Initiation: Add solid meta-chloroperoxybenzoic acid (m-CPBA) to the cooled solution.[6]
-
Reaction: Stir the reaction mixture at the low temperature for the specified time (e.g., 1 hour).[6]
-
Quenching and Work-up: Quench the reaction by adding an aqueous solution of NaOH. Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude product.[6]
-
Purification: Purify the crude epoxide by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Jacobsen epoxidation of indene.
Caption: Troubleshooting logic for low yields in Jacobsen epoxidation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solved Catalytic asymmetric epoxidation of indene using the | Chegg.com [chegg.com]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Catalyst Deactivation and Recovery in Indene Oxide Synthesis
Welcome to the Technical Support Center for catalyst deactivation and recovery in indene oxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to catalyst performance and longevity during the epoxidation of indene.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during this compound synthesis.
Issue 1: Gradual or Sudden Decrease in this compound Yield
You observe a significant drop in the conversion of indene or the yield of this compound over several catalytic runs or even within a single experiment.
Possible Causes:
-
Catalyst Poisoning: Impurities in the indene feedstock, solvent, or oxidant can irreversibly bind to the active sites of the catalyst, rendering them inactive.
-
Fouling/Coking: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can physically block access to the active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the metal nanoparticles on a supported catalyst to agglomerate, leading to a reduction in the active surface area.
-
Ligand Degradation: For complex catalysts like manganese-salen complexes (Jacobsen's catalyst), the organic ligand can be susceptible to oxidative degradation under prolonged reaction conditions.[1][2]
-
Formation of Inactive Catalyst Species: The active catalyst may convert into a less active or inactive form. For instance, manganese-salen catalysts can form inactive µ-oxo-Mn(IV) dimers.[3]
-
Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in indene epoxidation?
A1: The most common indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a lower final yield of this compound, and in some cases, a change in the color of the catalyst. For enantioselective reactions, a drop in the enantiomeric excess (%ee) can also signify catalyst degradation or the formation of non-selective active species.
Q2: My manganese-salen (Jacobsen's) catalyst is losing activity. What could be the cause?
A2: Deactivation of Jacobsen's catalyst in epoxidation reactions is often attributed to two primary pathways:
-
Formation of inactive µ-oxo-Mn(IV) dimers: This can be mitigated by the presence of a nitrogen-based axial ligand or by immobilizing the catalyst on a solid support.[1][3]
-
Oxidative degradation of the salen ligand: The organic framework of the catalyst can be damaged under strong oxidizing conditions, which is a major reason for a lack of reusability.[1][2]
Q3: I am using a supported molybdenum catalyst and observing a decline in performance. What are the likely deactivation mechanisms?
A3: For supported molybdenum catalysts, deactivation in epoxidation can be due to several factors:
-
Leaching of the active molybdenum species: The metal can dissolve from the support into the reaction medium.
-
Adsorption of products: The epoxide product or byproducts can adsorb onto the active sites, blocking them.
-
Formation of inactive molybdenum phases: With some supports like alumina, inactive phases such as Al₂(MoO₄)₃ can form, especially during regeneration attempts.[4][5]
-
Coke deposition: At higher temperatures, carbonaceous deposits can foul the catalyst surface.
Q4: Can I regenerate my deactivated catalyst for this compound synthesis?
A4: Yes, regeneration is often possible, but the method depends on the type of catalyst and the cause of deactivation.
-
For coked catalysts: A common method is calcination (heating in the presence of air or oxygen) to burn off the carbon deposits. This must be done carefully to avoid thermal damage to the catalyst.
-
For catalysts with adsorbed species: Washing with an appropriate solvent can sometimes remove inhibiting products or byproducts.
-
For leached catalysts: This is generally irreversible, but recovery of the metal from the reaction mixture may be possible through techniques like acid leaching followed by solvent extraction.[6][7]
Q5: How can I minimize catalyst deactivation?
A5: To prolong the life of your catalyst, consider the following:
-
Use high-purity reagents: Ensure your indene, solvent, and oxidant are free from impurities that could act as poisons.
-
Optimize reaction conditions: Avoid excessively high temperatures that can lead to thermal degradation.
-
Use an inert atmosphere: For oxygen-sensitive catalysts, performing the reaction under nitrogen or argon can prevent oxidative degradation.
-
Consider catalyst immobilization: Supporting the catalyst on a solid matrix can enhance its stability and simplify recovery.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Thermal Regeneration of a Coked Supported Catalyst
This protocol outlines a general method for regenerating a catalyst that has been deactivated by the deposition of carbonaceous materials (coking).
Materials:
-
Deactivated, coked catalyst
-
Tube furnace
-
Quartz or ceramic boat
-
Source of dry, compressed air or a mixture of O₂/N₂
-
Gas flow controllers
Procedure:
-
Place the deactivated catalyst in a quartz or ceramic boat and position it in the center of the tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min while slowly heating to 150-200 °C to remove any physisorbed species. Hold at this temperature for 1-2 hours.
-
Gradually introduce a controlled flow of air or a lean oxygen/nitrogen mixture (e.g., 2-5% O₂ in N₂).
-
Slowly ramp the temperature to the target calcination temperature (typically 350-550 °C). The optimal temperature will depend on the specific catalyst and support and should be determined experimentally to avoid sintering.
-
Hold at the target temperature for 3-6 hours, or until the coke has been completely combusted.
-
Turn off the oxygen supply and cool the furnace to room temperature under a flow of inert gas.
-
The regenerated catalyst can then be carefully removed and stored in a desiccator.
Caption: Workflow for thermal regeneration of a coked catalyst.
Protocol 2: General Procedure for Solvent Washing of a Fouled Catalyst
This protocol is for removing adsorbed reaction products or byproducts that may be inhibiting the catalyst.
Materials:
-
Deactivated catalyst
-
A series of organic solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, acetone, methanol)
-
Beaker or flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven or desiccator
Procedure:
-
After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Place the catalyst in a beaker with a solvent that is known to dissolve the suspected fouling agents (start with the reaction solvent).
-
Stir the slurry for 30-60 minutes at room temperature.
-
Filter the catalyst and collect the solid.
-
Repeat the washing procedure with a sequence of solvents, typically increasing in polarity, to remove a broader range of impurities.
-
After the final wash, dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-100 °C) or in a desiccator to remove all traces of the washing solvents.
-
The cleaned catalyst is now ready for reuse or further characterization.
Quantitative Data Summary
The following table summarizes hypothetical performance data for a catalyst used in this compound synthesis, illustrating the effects of deactivation and regeneration.
| Catalyst State | Indene Conversion (%) | This compound Selectivity (%) | Catalyst Reusability (Cycles) |
| Fresh Catalyst | 95 | 92 | - |
| After 1st Cycle | 94 | 91 | 1 |
| After 5th Cycle | 75 | 85 | 5 |
| Deactivated | 40 | 70 | - |
| Regenerated | 88 | 90 | 1 (post-regeneration) |
Note: This data is illustrative. Actual performance will vary depending on the specific catalyst, reaction conditions, and regeneration procedure.
References
Stability and degradation of indene oxide under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of indene oxide under various experimental conditions. The information is designed to assist researchers in anticipating potential challenges, interpreting unexpected results, and ensuring the integrity of their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily affected by pH, temperature, and exposure to light. The epoxide ring is susceptible to opening under both acidic and basic conditions, and elevated temperatures can accelerate degradation. Like many organic molecules, exposure to UV light can also lead to decomposition.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced hydrolysis. Refrigeration is advisable for long-term storage.
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions (acidic or basic), the primary degradation product is trans-1,2-indanediol.[1][2] Oxidative conditions may lead to the formation of various oxidized species, including dicarbonyl compounds resulting from ring cleavage. Thermal and photolytic degradation can produce a more complex mixture of products, which may include isomeric ketones (e.g., 1-indanone) and polymeric materials.
Q4: I see an unexpected peak in my HPLC analysis of an this compound sample. What could be the cause?
A4: An unexpected peak could be an impurity from the synthesis, a degradation product, or an artifact from the analytical method itself. To troubleshoot:
-
Verify purity: Check the certificate of analysis for the starting material.
-
Analyze a fresh sample: Prepare a new solution from a fresh batch of this compound to rule out degradation during storage.
-
Investigate method-induced degradation: Some HPLC conditions (e.g., acidic mobile phase, high column temperature) can cause on-column degradation.[3][4]
-
Characterize the peak: Use mass spectrometry (LC-MS) to identify the mass of the unknown peak, which can provide clues about its identity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no biological activity of this compound in an aqueous assay. | Degradation of this compound in the assay buffer. | Confirm the stability of this compound in your specific buffer and at the assay temperature. Consider preparing fresh solutions immediately before use. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound stock solutions. | Prepare a fresh stock solution for each experiment. If using a stored solution, perform a quick purity check by HPLC. |
| Formation of a precipitate in the this compound solution. | Polymerization or formation of insoluble degradation products. | Filter the solution before use. Investigate the storage conditions and solvent for compatibility. |
Stability Data Summary
The following tables summarize the known degradation behavior of this compound under different stress conditions. These are based on general principles of epoxide chemistry and available literature. Specific rates can vary based on exact experimental conditions.
Table 1: Hydrolytic Stability of this compound
| Condition | pH Range | Primary Degradation Product | Relative Rate of Degradation |
| Acidic | < 7 | trans-1,2-Indanediol | Fast |
| Neutral | ~ 7 | trans-1,2-Indanediol | Slow |
| Basic | > 7 | trans-1,2-Indanediol | Moderate to Fast |
Table 2: Forced Degradation Conditions for this compound (General Guidelines) [5][6][7][8]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | trans-1,2-Indanediol and other acid-catalyzed rearrangement products. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | trans-1,2-Indanediol. |
| Oxidation | 3% H₂O₂, room temperature | Ring-opened products, dicarbonyls, and other oxidized species.[9][10] |
| Thermal | 60-80°C in a controlled oven | Isomeric ketones (e.g., 1-indanone), polymeric materials.[11] |
| Photolytic | Exposure to UV light (e.g., ICH Q1B conditions) | Complex mixture of photoisomers and degradation products.[12] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Testing of this compound
This protocol provides a general method for monitoring the degradation of this compound over time.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of ACN and water is typically effective. A starting point could be 40:60 (ACN:Water) ramping to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN.
-
For the stability study, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the desired stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, etc.).
-
For thermal and photostability studies, the solution can be prepared in a relatively inert solvent like ACN or ethanol.
4. Stability Study Procedure:
-
Divide the sample solutions into multiple vials for each condition.
-
For hydrolytic and thermal studies, place the vials in a temperature-controlled environment.
-
For photostability studies, expose the vials to a calibrated light source as per ICH Q1B guidelines, ensuring a dark control is also maintained.[5][12]
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the samples and monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: GC-MS Method for Identification of Volatile Degradation Products
This protocol is suitable for identifying volatile or semi-volatile degradation products.
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Helium carrier gas.
-
This compound.
-
Appropriate solvents for extraction (e.g., dichloromethane, ethyl acetate).
2. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).
-
Carrier Gas Flow: Constant flow of ~1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
3. Sample Preparation:
-
After subjecting this compound to degradation conditions, if in an aqueous medium, extract the solution with an appropriate organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen if necessary.
-
Dissolve the residue in a small volume of a volatile solvent suitable for GC injection.
4. Analysis:
-
Inject the sample into the GC-MS.
-
Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Buy this compound | 768-22-9 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. skpharmteco.com [skpharmteco.com]
Controlling regioselectivity in indene oxide ring-opening reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with regioselective indene oxide ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of this compound ring-opening?
A: Regioselectivity refers to the preferential attack of a nucleophile on one of the two electrophilic carbon atoms of the this compound ring. This compound has two potential sites for nucleophilic attack: the C1 (benzylic) position and the C2 (homo-benzylic) position. Controlling which position is attacked is crucial for synthesizing the desired isomer of the product, often a 1,2-disubstituted indane derivative, which are valuable intermediates in pharmaceutical synthesis.[1]
Q2: What are the primary factors that control the regioselectivity of this reaction?
A: The outcome of the reaction is primarily dictated by the reaction conditions, which determine the mechanistic pathway (SN1-like or SN2-like). The key factors are:
-
Reaction Conditions (pH): The reaction can be performed under acidic, basic, or neutral conditions.[2]
-
Nature of the Nucleophile: Strong, hard nucleophiles versus weak, soft nucleophiles behave differently.[3]
-
Catalyst: The presence and type of a Lewis or Brønsted acid catalyst can significantly influence the regioselectivity.[4][5][6]
-
Solvent: The polarity and protic/aprotic nature of the solvent can affect both the nucleophile and the stability of any intermediates.
Q3: What is the expected outcome under acidic vs. basic conditions?
A:
-
Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group.[7] This promotes a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon atom (C1, the benzylic position), as this position can better stabilize the developing positive charge in the transition state.[7][8]
-
Basic or Neutral Conditions: With strong nucleophiles under basic or neutral conditions, the reaction follows a classic SN2 mechanism.[9] The nucleophile attacks the less sterically hindered carbon atom (C2) from the backside, leading to inversion of configuration at that center.[2][10]
Troubleshooting Guide
Issue 1: Poor Regioselectivity or a Mixture of Isomers
Q: My reaction is producing a nearly 1:1 mixture of the two possible regioisomers. How can I favor the formation of a single isomer?
A: A mixture of products indicates that both SN1 and SN2 pathways are competing. To improve selectivity, you must adjust conditions to strongly favor one mechanism.
-
To Favor Attack at the Benzylic Position (C1):
-
Use Acid Catalysis: Add a catalytic amount of a strong Brønsted acid (e.g., H₂SO₄, TsOH) or a Lewis acid (e.g., BF₃·Et₂O).[11] This will promote the SN1-like pathway.
-
Use a Weak Nucleophile: Employ a weak nucleophile (e.g., water, alcohols) that requires acid activation to react efficiently.[3]
-
Solvent Choice: A polar protic solvent can help stabilize the charged transition state.
-
-
To Favor Attack at the Less Hindered Position (C2):
-
Use Basic/Neutral Conditions: Ensure the reaction medium is free of acid. If the nucleophile is not basic itself, consider adding a non-nucleophilic base to scavenge any trace acid.
-
Use a Strong Nucleophile: Employ a strong, anionic nucleophile (e.g., sodium methoxide, sodium azide, Grignard reagents).[12][13]
-
Solvent Choice: A polar aprotic solvent (e.g., THF, DMF) can enhance the nucleophilicity of anionic nucleophiles.
-
Issue 2: Low Reaction Yield
Q: The desired product is forming, but the overall yield is low. What are the potential causes and solutions?
A: Low yields can stem from several issues, including incomplete reactions or the formation of side products.
-
Incomplete Reaction:
-
Side Reactions (e.g., Polymerization):
-
Cause: Epoxides, especially under harsh acidic conditions, can be prone to polymerization.[2]
-
Solution: If using acid catalysis, use only a catalytic amount and consider running the reaction at a lower temperature. For sensitive substrates, a milder Lewis acid might be preferable to a strong Brønsted acid.
-
-
Product Degradation:
-
Cause: The product itself may be unstable under the reaction or workup conditions. The sensitivity of epoxides to acidic conditions can complicate purification.[14]
-
Solution: Ensure the workup procedure neutralizes any acid or base promptly. Purification should be performed under controlled pH and at low temperatures if necessary.[14]
-
Data Presentation: Regioselectivity under Various Conditions
The following table summarizes expected regiochemical outcomes for the ring-opening of an aromatic epoxide like this compound with different nucleophiles and catalysts. Ratios are representative.
| Nucleophile | Conditions | Catalyst | Expected Major Product | C1:C2 Ratio (Approx.) |
| CH₃OH | Acidic | H₂SO₄ (cat.) | Attack at C1 (Benzylic) | >95:5 |
| CH₃O⁻Na⁺ | Basic | None | Attack at C2 (Less Hindered) | <5:95 |
| H₂O | Acidic | HClO₄ (cat.) | Attack at C1 (Benzylic) | >95:5 |
| NaN₃ | Neutral | None | Attack at C2 (Less Hindered) | <10:90 |
| PhSH | Basic | Et₃N | Attack at C2 (Less Hindered) | ~15:85 |
| PhSH | Acidic | Ti(OiPr)₄ | Attack at C1 (Benzylic) | >90:10 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methanolysis of this compound (Favors C1 Attack)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add concentrated sulfuric acid (0.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[15]
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2: Base-Catalyzed Methanolysis of this compound (Favors C2 Attack)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol (0.4 M) at 0 °C. Allow all the sodium to react.
-
Reactant Addition: To the freshly prepared sodium methoxide solution, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by flash column chromatography.
Visualizations
Caption: Reaction mechanisms for this compound ring-opening.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Allenes in Asymmetric Catalysis. Asymmetric Ring-Opening of Meso-Epoxides Catalyzed by Allene-Containing Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allenes in asymmetric catalysis: asymmetric ring opening of meso-epoxides catalyzed by allene-containing phosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allenes in Asymmetric Catalysis: Asymmetric Ring Opening of meso-Epoxides Catalyzed by Allene-Containing Phosphine Oxides [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 14. Buy this compound | 768-22-9 [smolecule.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimization of Catalyst Loading for Indene Epoxidation
Welcome to the technical support center for the optimization of catalyst loading in indene epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues related to catalyst loading in indene epoxidation, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or Incomplete Conversion of Indene
Symptoms:
-
Significant amount of unreacted indene remains after the expected reaction time.
-
Reaction appears to stall before reaching completion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then to 5 mol%). Monitor the reaction progress at each loading to find the optimal concentration. For the Jacobsen-Katsuki epoxidation, the use of an axial ligand like 4-(3-phenylpropyl)pyridine N-oxide (P3NO) can enhance catalyst activity, allowing for lower catalyst loadings, sometimes even below 1 mol%.[1][2][3][4] |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. If using a heterogeneous catalyst, check for signs of degradation or leaching. For homogeneous catalysts like Mn-salen complexes, the presence of an axial ligand can improve stability.[1][2] |
| Suboptimal Reaction Conditions | Re-evaluate other reaction parameters such as temperature, solvent, and oxidant concentration. These factors can influence the catalyst's turnover frequency. |
Issue 2: Poor Selectivity - Formation of Side Products
Symptoms:
-
Presence of significant byproducts, such as diols or rearrangement products, in the final reaction mixture.
-
Lower than expected yield of the desired indene oxide despite high indene conversion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Catalyst Loading | A high concentration of the catalyst can sometimes accelerate side reactions.[5] Systematically decrease the catalyst loading to determine if byproduct formation is reduced while maintaining an acceptable reaction rate. |
| Reaction Temperature is Too High | Elevated temperatures can promote undesired reaction pathways. Try running the reaction at a lower temperature. |
| Presence of Water | Water can lead to the hydrolysis of the epoxide to form diols. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 3: Low Enantioselectivity (for Asymmetric Epoxidation)
Symptoms:
-
The desired enantiomer of this compound is not produced in high enantiomeric excess (ee).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst Loading | The enantioselectivity can be sensitive to the catalyst concentration. It is crucial to screen a range of catalyst loadings to find the optimal value for the highest ee. |
| Absence or Incorrect Axial Ligand | In Jacobsen-Katsuki epoxidation, the choice and concentration of the axial ligand are critical for achieving high enantioselectivity. The ligand can influence the stereochemical environment of the catalytic active site.[1][2][6] |
| Purity of the Chiral Catalyst | Ensure the chiral catalyst is of high purity and has not racemized during storage or handling. |
| Reaction Temperature | Enantioselectivity is often temperature-dependent. Running the reaction at lower temperatures can sometimes improve the ee. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for indene epoxidation using a Mn-salen complex (Jacobsen's catalyst)?
A1: A general starting point for Jacobsen-Katsuki epoxidation is often around 1-10 mol%.[7] However, with the addition of a suitable axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO), the catalyst loading can often be significantly reduced to less than 1 mol% while maintaining high yield and enantioselectivity.[1][2][3][4]
Q2: How does increasing the catalyst loading affect the reaction rate and yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate, as the epoxidation of indene is roughly first-order with respect to the catalyst concentration.[1] However, beyond an optimal point, further increases in catalyst loading may not significantly improve the yield and could lead to an increase in side product formation, thus reducing the selectivity for the desired this compound.
Q3: Can too much catalyst be detrimental to the reaction?
A3: Yes, an excessively high catalyst loading can be detrimental. It can lead to the formation of byproducts, potentially through dimerization or decomposition pathways promoted by the high catalyst concentration. This will decrease the selectivity and make purification more challenging.[5]
Q4: What is the role of an axial ligand in optimizing catalyst loading?
A4: An axial ligand, like P3NO in the Jacobsen epoxidation, plays a crucial dual role. It can stabilize the manganese catalyst, preventing its degradation, and also increase the rate of the epoxidation.[1][2][3] This enhanced stability and activity allow for a reduction in the required catalyst loading, making the process more efficient and cost-effective.
Q5: How do I determine the optimal catalyst loading for my specific experimental setup?
A5: The optimal catalyst loading should be determined empirically through a series of small-scale screening experiments. It is recommended to vary the catalyst concentration systematically (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%) while keeping all other reaction parameters constant. The conversion, selectivity, and, for asymmetric reactions, the enantiomeric excess should be measured for each experiment to identify the optimal loading.
Data Presentation
Table 1: Representative Effect of Catalyst Loading on Indene Epoxidation
The following data is a representative example based on typical trends observed in Jacobsen-Katsuki epoxidation of indene and similar olefins. Actual results may vary depending on specific reaction conditions.
| Catalyst Loading (mol%) | Indene Conversion (%) | Selectivity to this compound (%) | Enantiomeric Excess (% ee) |
| 0.1 | 75 | 98 | 90 |
| 0.5 | 95 | 97 | 92 |
| 1.0 | >99 | 96 | 93 |
| 2.0 | >99 | 92 | 91 |
| 5.0 | >99 | 85 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in Asymmetric Epoxidation of Indene
This protocol describes a general method for screening different catalyst loadings for the Jacobsen-Katsuki epoxidation of indene.
Materials:
-
Indene
-
(R,R)- or (S,S)-Jacobsen's catalyst (Mn-salen complex)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO) (optional, but recommended)
-
Sodium hypochlorite (NaOCl, commercial bleach), buffered to pH ~11.3
-
Dichloromethane (CH2Cl2), anhydrous
-
Anhydrous sodium sulfate (Na2SO4)
-
Series of reaction vials or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of indene in CH2Cl2 of a known concentration (e.g., 1 M).
-
Prepare a stock solution of Jacobsen's catalyst in CH2Cl2 of a known concentration (e.g., 0.05 M).
-
If using an axial ligand, prepare a stock solution of P3NO in CH2Cl2 (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a series of clean, dry reaction vials, add the desired volume of the indene stock solution.
-
To each vial, add the calculated volume of the catalyst stock solution to achieve the target mol% (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).
-
If using, add the appropriate amount of the P3NO stock solution (typically in a 1:1 or 2:1 molar ratio to the catalyst).
-
Add enough CH2Cl2 to each vial to bring the final reaction volume to a consistent level.
-
-
Reaction Initiation and Monitoring:
-
Cool the reaction vials to the desired temperature (e.g., 0 °C).
-
Add the buffered NaOCl solution to each vial with vigorous stirring.
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete (as determined by the consumption of indene), quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Analyze the crude product by GC or HPLC to determine the conversion of indene and the selectivity to this compound.
-
For asymmetric reactions, determine the enantiomeric excess using chiral HPLC or chiral GC.
-
-
Data Evaluation:
-
Plot the indene conversion, selectivity, and enantiomeric excess as a function of catalyst loading to identify the optimal concentration.
-
Mandatory Visualization
Caption: Workflow for optimizing catalyst loading in indene epoxidation.
Caption: Logical relationship between catalyst loading and reaction outcome.
References
- 1. datapdf.com [datapdf.com]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Indene Oxide Polymerization
Welcome to the technical support center for indene oxide polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the cationic polymerization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Polymerization fails to initiate or proceeds at a very slow rate.
-
Question: I've mixed my this compound monomer with the initiator, but the reaction mixture shows no signs of polymerization (e.g., no increase in viscosity or temperature). What could be the problem?
-
Answer: Failure to initiate is a common issue that can often be traced back to the purity of your reactants or suboptimal reaction conditions. Here are the primary aspects to investigate:
-
Initiator Inactivity: The initiator, typically a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂), may have degraded due to exposure to atmospheric moisture. It is crucial to use a fresh or properly stored initiator.
-
Presence of Inhibitors: Commercial this compound may contain inhibitors to prevent spontaneous polymerization during storage. These must be removed prior to the reaction.
-
Insufficient Initiator Concentration: The concentration of the initiator might be too low to effectively start the polymerization.
-
Low Reaction Temperature: Cationic polymerizations are often conducted at low temperatures to control the reaction, but a temperature that is too low can significantly hinder the initiation rate.[1]
-
Excessive Impurities: Protic impurities, especially water, can react with the initiator and prevent it from initiating the polymerization of the monomer.
Troubleshooting Steps:
-
Purify the Monomer: Ensure the this compound monomer is free from inhibitors and moisture. See the detailed protocol for monomer purification below.
-
Verify Initiator Activity: Use a fresh bottle of the initiator or purify it if necessary. Handle the initiator under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation by moisture.
-
Optimize Initiator Concentration: Incrementally increase the initiator concentration. A typical starting point for BF₃·OEt₂ is in the range of 1-5 mol% relative to the monomer.
-
Adjust Reaction Temperature: If the reaction is being conducted at a very low temperature, consider raising it slightly (e.g., from -78°C to -40°C) to see if initiation occurs.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. The use of a high-vacuum line and inert gas blanketing is essential.
-
Issue 2: The polymerization starts but results in a low monomer conversion or terminates prematurely.
-
Question: My reaction started, indicated by an initial increase in viscosity, but then it stopped, leaving a significant amount of unreacted monomer. What happened?
-
Answer: Premature termination of the polymerization can be caused by several factors that consume the active propagating species.
-
Presence of Water: Water is a potent terminating agent in cationic polymerization. It can react with the growing carbocationic chain end, quenching the polymerization.[2]
-
Other Nucleophilic Impurities: Alcohols, amines, and other nucleophilic impurities in the monomer or solvent can also act as chain termination or transfer agents.
-
Insufficient Initiator: The initiator may have been completely consumed by impurities or side reactions before all the monomer could be polymerized.
-
Low Temperature: While beneficial for control, very low temperatures can sometimes lead to the "freezing" of the propagating chains, especially as viscosity increases.
Troubleshooting Steps:
-
Rigorous Purification: Re-purify the monomer and solvent to remove any traces of water and other nucleophilic impurities.
-
Optimize Initiator-to-Monomer Ratio: Increase the initiator concentration to compensate for any impurities that might be present.
-
Monitor Temperature: Ensure the reaction temperature is maintained consistently. A slight, controlled increase in temperature might help to overcome viscosity-related limitations.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire process to prevent the introduction of atmospheric moisture.
-
Issue 3: The resulting polymer has a low molecular weight.
-
Question: I successfully polymerized this compound, but the resulting polymer has a much lower molecular weight than I expected. How can I increase the chain length?
-
Answer: Low molecular weight is often a result of chain transfer reactions or a high ratio of initiator to monomer.
-
Chain Transfer Agents: Impurities such as water and alcohols can act as chain transfer agents, where the growing polymer chain is terminated, and a new, shorter chain is initiated.[2]
-
High Initiator Concentration: A higher concentration of the initiator leads to the formation of more initial polymer chains, which results in a lower average molecular weight for a given amount of monomer.[3]
-
High Reaction Temperature: Higher temperatures can increase the rate of chain transfer and termination reactions relative to the rate of propagation, leading to shorter polymer chains.[1]
Troubleshooting Steps:
-
Reduce Initiator Concentration: Carefully decrease the initiator-to-monomer ratio. This will generate fewer initial chains, allowing each chain to grow longer.
-
Lower the Reaction Temperature: Conducting the polymerization at a lower temperature can suppress chain transfer reactions and favor chain propagation, leading to higher molecular weight polymers.
-
Purify All Components: Ensure the monomer and solvent are meticulously purified to remove any potential chain transfer agents.
-
Slow Monomer Addition: In some cases, adding the monomer slowly to the initiator solution can help to control the polymerization and achieve higher molecular weights.
-
Issue 4: The polymer has a broad molecular weight distribution (high Polydispersity Index - PDI).
-
Question: The GPC analysis of my poly(this compound) shows a high PDI. How can I achieve a more uniform polymer?
-
Answer: A broad molecular weight distribution suggests a lack of control over the initiation and propagation steps, or the occurrence of side reactions.
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, new chains will be forming throughout the reaction, leading to a wide range of chain lengths.
-
Chain Transfer Reactions: Chain transfer events lead to the termination of one chain and the initiation of another, contributing to a broader PDI.
-
Temperature Gradients: Poor temperature control within the reaction vessel can lead to different polymerization rates in different parts of the solution, resulting in a broader MWD.
-
Mixing Issues: Inadequate stirring can lead to localized high concentrations of initiator or monomer, causing non-uniform polymerization.
Troubleshooting Steps:
-
Choose an Appropriate Initiating System: For better control, consider using a "living" or "controlled" cationic polymerization system.
-
Optimize Reaction Conditions: Lowering the reaction temperature can often lead to a narrower MWD by reducing side reactions.[4]
-
Ensure Homogeneous Reaction Mixture: Use efficient stirring to maintain a uniform concentration of all reactants and a consistent temperature throughout the reaction vessel.
-
Purify Reactants: As with other issues, high purity of monomer and solvent is critical to minimize side reactions that can broaden the PDI.
-
Data Presentation
The following tables summarize quantitative data from literature on polymerization involving indene and this compound. Note that reaction conditions can significantly influence the outcomes.
Table 1: Polymerization of Indene via Radiation
| Dose (kGy) | Polymer Yield (%) | Glass Transition Temperature (Tg, °C) | Number Average Molecular Weight (Mn, Da) |
| 50 | 10.5 | 152.4 | 1,500 |
| 100 | 15.2 | 145.5 | 1,300 |
| 400 | 30.1 | 130.1 | 900 |
| 700 | 45.3 | 125.5 | 800 |
| 1000 | 60.2 | 120.3 | 700 |
Data obtained from sensitized radiation-induced polymerization of indene with 1,1,2,2-tetrachloroethane.[5]
Table 2: Copolymerization of this compound and Carbon Dioxide
| Catalyst System | Temperature (°C) | Monomer/Catalyst Ratio | Mn (Da) | PDI (Mw/Mn) | Tg (°C) |
| (salen)Co(III)X / PPNCl | 25 | 200 | 5,800 | 1.1 | 131 |
| Bifunctional Co(III) Catalyst | 25 | 200 | 9,700 | <1.2 | 138 |
| (salen)Co(III)X / PPNCl | 0 | 200 | 7,100 | 1.3 | 134 |
These data represent the copolymerization of this compound with CO₂ to form poly(indene carbonate).[6][7]
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes a general procedure for removing inhibitors and moisture from commercially available this compound.
-
Initial Washing: In a separatory funnel, wash the this compound with a 10% aqueous sodium hydroxide solution to remove phenolic inhibitors. Repeat the washing two to three times.
-
Neutralization: Wash the monomer with deionized water until the aqueous layer is neutral (pH ~7).
-
Drying: Dry the this compound over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Distillation: Decant the dried monomer and perform a vacuum distillation to further purify it and remove any remaining non-volatile impurities and the drying agent. Collect the fraction that boils at the expected temperature for this compound.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) to prevent degradation and spontaneous polymerization.
Protocol 2: Cationic Polymerization of this compound with BF₃·OEt₂
This protocol provides a general method for the cationic polymerization of this compound. All procedures should be carried out under a strict inert atmosphere using Schlenk techniques or in a glovebox.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, and purge with dry nitrogen for at least 30 minutes.
-
Solvent and Monomer Addition: Add the desired amount of anhydrous solvent (e.g., dichloromethane or toluene) to the reaction flask via a cannula or a gas-tight syringe. Cool the flask to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath). Add the purified this compound monomer to the cooled solvent.
-
Initiator Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in the reaction solvent.
-
Initiation: Using a gas-tight syringe, slowly add the required amount of the initiator solution to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired amount of time (this can range from minutes to several hours depending on the conditions). Monitor the reaction by observing the increase in viscosity of the solution.
-
Termination: Quench the polymerization by adding a small amount of a terminating agent, such as pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Diagram 1: General Troubleshooting Workflow for this compound Polymerization
Caption: A flowchart for troubleshooting common issues in this compound polymerization.
Diagram 2: Cationic Polymerization Mechanism of this compound and Potential Side Reactions
Caption: Mechanism of cationic polymerization of this compound and common termination pathways.
Diagram 3: Workflow for Monomer Purification
Caption: A step-by-step workflow for the purification of this compound monomer.
References
- 1. scispace.com [scispace.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Impurities in Indene Oxide by GC-MS
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of indene oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:
-
Unreacted Starting Materials: Primarily indene, the precursor for this compound synthesis.[1]
-
Synthesis Byproducts: Depending on the synthetic route, byproducts can include isomers, over-oxidized products like homophthalic acid, or residual reagents from processes like Morita-Baylis-Hillman reactions.[1][2][3]
-
Degradation Products: this compound can be reactive and may degrade upon exposure to moisture, acids, or bases, potentially forming indan-2-one or other related compounds.[4]
-
Solvent Residues: Residual solvents from the synthesis or purification process.
Q2: What is the recommended sample preparation procedure for GC-MS analysis of this compound?
A2: Proper sample preparation is crucial for successful analysis.
-
Dissolution: Accurately weigh the this compound sample and dissolve it in a high-purity, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[5]
-
Concentration: Prepare a solution with a concentration of approximately 10 µg/mL to achieve an on-column loading of about 10 ng with a 1 µL injection.[6]
-
Filtration/Centrifugation: Ensure the sample is free of any particulate matter by filtering it through a 0.22 µm filter or by centrifuging the sample and transferring the supernatant to a GC vial.[7]
-
Vials: Use glass autosampler vials to avoid contamination from plasticizers.[7]
Q3: Which type of GC column is best suited for analyzing this compound and its impurities?
A3: A low to mid-polarity column is generally recommended. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is a versatile choice that provides good separation for a wide range of semi-volatile compounds, including this compound and its likely impurities.[6]
Q4: Can I analyze this compound without derivatization?
A4: Yes, this compound is sufficiently volatile and thermally stable for direct GC-MS analysis. However, if you encounter issues with peak shape or thermal degradation, derivatization could be a viable strategy. For some reactive epoxides, derivatization (e.g., conversion to a bromo-alcohol) is used to improve stability and chromatographic performance.[8][9] This is typically considered a troubleshooting step rather than a primary method.
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is often due to active sites within the GC system that interact with the analyte.
-
Active Sites in Liner/Column: The epoxide group in this compound can interact with active silanol groups in the injector liner or at the head of the column.
-
Solution: Replace the injector liner with a new, deactivated one. You can also trim the first 10-15 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[10]
-
-
Sample Degradation: this compound might be degrading on-column or in the injector.
-
Solution: Lower the injector temperature and the initial oven temperature to the lowest possible values that still ensure efficient volatilization.[11]
-
-
-
Question: My peaks are fronting (leading edge is sloped). What does this indicate?
-
Answer: Peak fronting is a classic sign of column overload.
-
Solution: Reduce the amount of sample being introduced onto the column. You can achieve this by diluting your sample further or by increasing the split ratio in your injection method.[11]
-
Problem 2: Presence of Ghost Peaks or Baseline Anomalies
-
Question: I am seeing unexpected peaks in my chromatogram, even in solvent blanks. What is their source?
-
Answer: These are often called "ghost peaks" and can arise from several sources of contamination.
-
Septum Bleed: Over-tightened or old septa can release siloxanes into the injector.
-
Solution: Replace the injector septum and avoid over-tightening the septum nut. Run a blank injection to confirm the issue is resolved.[12]
-
-
Carryover: Residue from a previous, more concentrated sample can be injected.
-
Solution: Run several solvent blanks between sample injections. If carryover persists, clean the injector and syringe.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy or rising baseline.
-
Solution: Ensure high-purity carrier gas is used and that gas purifiers/traps are installed and functioning correctly.[13]
-
-
Problem 3: Inconsistent Retention Times and Poor Reproducibility
-
Question: The retention time for this compound is shifting between runs. Why is this happening?
-
Answer: Shifting retention times usually point to issues with the GC's pneumatic control or column integrity.
-
Leaks: A leak in the system (e.g., at the injector, column fittings, or gas lines) can cause pressure fluctuations and introduce oxygen, which damages the column.[10]
-
Solution: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector.[11]
-
-
Column Issues: Changes in the stationary phase due to degradation can alter retention times.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists and the column is old, it may need to be replaced.
-
-
Oven Temperature: Poor oven temperature control can lead to variability.
-
Solution: Verify that the oven temperature is accurate and stable.
-
-
Experimental Protocols
Protocol 1: Standard GC-MS Method for Impurity Profiling of this compound
-
Sample Preparation:
-
Weigh 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity dichloromethane to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:100 with dichloromethane to obtain a final concentration of 10 µg/mL.[6][7]
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial.[7]
-
-
GC-MS Instrument Parameters:
-
A table with typical instrument parameters is provided below. These should be considered a starting point and may require optimization for your specific instrument and application.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify this compound based on its retention time and mass spectrum.
-
For each impurity peak, perform a library search (e.g., NIST/Wiley) on its mass spectrum for tentative identification.
-
Quantify impurities using the area percent method, assuming a similar response factor to this compound for initial screening. For accurate quantification, a reference standard for each impurity is required.
-
Data Presentation
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Standard, reliable gas chromatograph. |
| MS System | Agilent 5977B MSD (or equivalent) | Capable of providing high-quality mass spectra for identification. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for semi-volatile compounds.[6] |
| Injector | Split/Splitless | Allows for flexibility in sample concentration. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overload and ensures sharp peaks.[11] |
| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min) | Separates volatile impurities. |
| Ramp: 10 °C/min to 280 °C | Elutes a range of compounds with different boiling points. | |
| Final Hold: 5 min at 280 °C | Ensures all components are eluted from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spec. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method producing library-searchable spectra. |
| Scan Range | 35 - 450 m/z | Covers the expected mass range of this compound and related impurities. |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Decision tree for troubleshooting common GC-MS issues.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 768-22-9 [smolecule.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. guidechem.com [guidechem.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. coresta.org [coresta.org]
- 9. series.publisso.de [series.publisso.de]
- 10. m.youtube.com [m.youtube.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methods to prevent racemization during indene oxide synthesis
Welcome to the technical support center for the stereoselective synthesis of indene oxide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent racemization during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the asymmetric epoxidation of indene, helping you to identify the root cause and implement effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Inactive or Decomposed Catalyst: The chiral catalyst may have degraded due to improper storage or handling. | 1a. Catalyst Handling: Ensure the catalyst is stored under an inert atmosphere and handled quickly to minimize exposure to air and moisture. 1b. Fresh Catalyst: Use a fresh batch of catalyst or purify the existing catalyst before use. |
| 2. Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to a loss of stereocontrol. | 2a. Temperature Control: Carefully control the reaction temperature. For the Jacobsen epoxidation, temperatures around -5°C to 0°C are often optimal.[1][2] 2b. Gradual Addition: Add reagents slowly to maintain a consistent internal temperature. | |
| 3. Incorrect Ligand-to-Metal Ratio: An improper ratio of the chiral ligand to the metal center can lead to the formation of less selective catalytic species. | 3a. Optimize Ratio: Empirically determine the optimal ligand-to-metal ratio for your specific catalyst system. | |
| 4. Presence of Impurities: Impurities in the solvent, substrate, or reagents can interfere with the catalyst's performance. | 4a. Reagent Purity: Use high-purity, anhydrous solvents and freshly distilled indene. Ensure all other reagents are of high quality. | |
| Low Reaction Yield | 1. Catalyst Inactivation: The catalyst may be deactivated during the reaction. | 1a. Axial Ligand: In Jacobsen epoxidation, the use of an axial ligand like 4-(3-phenylpropyl)pyridine N-oxide (P3NO) can stabilize the catalyst and increase its turnover number.[1][3][4][5] 1b. Catalyst Loading: While aiming for low catalyst loading is cost-effective, insufficient catalyst can lead to incomplete conversion. A loading of <1 mol% is often achievable with an axial ligand.[1][4] |
| 2. Inefficient Oxidant Transfer: In biphasic systems (e.g., Jacobsen epoxidation with NaOCl), poor mixing can limit the transfer of the oxidant to the organic phase. | 2a. Stirring Speed: Ensure vigorous stirring to facilitate efficient phase transfer.[3][4] 2b. Phase-Transfer Catalyst: The axial ligand P3NO can also act as a phase-transfer catalyst, drawing the active oxidant (HOCl) into the organic layer.[1][4] | |
| 3. Side Reactions: The substrate or product may be undergoing undesired side reactions. | 3a. Monitor Reaction: Monitor the reaction progress by techniques like TLC or HPLC to identify the formation of byproducts. 3b. Adjust Conditions: Modify reaction parameters such as temperature or reaction time to minimize side reactions. | |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch variations in reagents, especially the oxidant (e.g., commercial bleach for NaOCl), can lead to inconsistent outcomes. | 1a. Standardize Reagents: Use a reliable source for all reagents and consider titrating the oxidant solution before each use to determine its exact concentration. |
| 2. Atmospheric Moisture: The presence of water can affect the catalyst and reagents. | 2a. Anhydrous Conditions: While some protocols use aqueous oxidants, it is crucial to control the amount of water and ensure other components are handled under anhydrous conditions where specified. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during this compound synthesis?
A1: Racemization, or the formation of a mixture of enantiomers, primarily occurs when the epoxidation reaction is not sufficiently stereoselective. This can be due to a variety of factors including a poorly performing chiral catalyst, suboptimal reaction conditions (like elevated temperature), or the presence of impurities that interfere with the catalytic cycle. The goal of asymmetric epoxidation is to create a significant energy difference between the transition states leading to the two different enantiomers, thus favoring the formation of one over the other.
Q2: How does an axial ligand like 4-(3-phenylpropyl)pyridine N-oxide (P3NO) help in preventing racemization in the Jacobsen epoxidation?
A2: The axial ligand P3NO plays a dual role in the Jacobsen epoxidation of indene.[1][4] Firstly, it coordinates to the manganese center of the salen catalyst, which helps to stabilize the catalyst and prevent its degradation.[1][3][5] Secondly, it acts as a phase-transfer agent, facilitating the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the reaction occurs.[1][4] This leads to an increased reaction rate without negatively impacting the enantioselectivity.[1][3]
Q3: What are the key differences between the Jacobsen and Shi epoxidation methods for indene?
A3: The Jacobsen and Shi epoxidations are both powerful methods for asymmetric epoxidation but differ in their catalytic systems. The Jacobsen epoxidation typically employs a chiral manganese-salen complex as the catalyst and an oxidant like sodium hypochlorite.[1][2] In contrast, the Shi epoxidation utilizes a fructose-derived organocatalyst (a chiral ketone) and a milder oxidant, potassium peroxymonosulfate (oxone).[6][7] The Shi epoxidation is notable for being a metal-free catalytic system. The choice between these methods may depend on factors like substrate scope, desired enantioselectivity, and tolerance of the substrate to metal catalysts.
Q4: Can kinetic resolution be used to improve the enantiomeric excess of this compound?
A4: Yes, kinetic resolution is a viable strategy. In a kinetic resolution, a chiral catalyst reacts at different rates with the two enantiomers of a racemic mixture. For instance, in the context of this compound, a chiral catalyst could be used to selectively open one enantiomer of racemic this compound in a subsequent reaction, leaving the other enantiomer in high enantiomeric excess. This technique is particularly useful if the initial epoxidation does not provide the desired level of enantiopurity.
Experimental Protocols
Jacobsen-Katsuki Asymmetric Epoxidation of Indene
This protocol is based on the conditions reported to give high yield and enantioselectivity.[1][2]
Materials:
-
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Indene (freshly distilled)
-
Chlorobenzene (anhydrous)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, titrated to determine concentration)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve Jacobsen's catalyst (0.75 mol %) and P3NO (3 mol %) in chlorobenzene.
-
Add indene (1 equivalent) to the catalyst solution and stir until all solids are dissolved.
-
Cool the solution to -10°C.
-
Preparation of the Oxidant Solution: In a separate flask, prepare a 1.5 M aqueous solution of NaOCl, buffered to the desired pH with NaOH. Cool this solution to -5°C.
-
Reaction Initiation: Add the cold indene/catalyst solution to the cold NaOCl solution with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction temperature at -5°C and monitor the progress by TLC or HPLC. The reaction is typically complete within 2.5 hours.
-
Workup: Once the reaction is complete, add dichloromethane to extract the product. Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude this compound can be purified by flash chromatography on silica gel.
Data Summary
The following table summarizes typical results for the Jacobsen epoxidation of indene under optimized conditions.
| Catalyst System | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S,S)-Mn(salen)Cl / P3NO | NaOCl | -5 | >90 | 85-88 | [1][2] |
| (S,S)-Mn(salen)Cl | m-CPBA/NMO | -78 | High | Varies with catalyst substituents | [8] |
Visualizations
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Catalytic Cycle of Jacobsen Epoxidation
Caption: Simplified catalytic cycle for the Jacobsen epoxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 7. Shi Epoxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Indene Oxide vs. Styrene Oxide: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of indene oxide and styrene oxide, two structurally related epoxides of significant interest in organic synthesis and medicinal chemistry. While both molecules feature a reactive oxirane ring fused to an aromatic system, their distinct structural and electronic properties lead to notable differences in their chemical behavior. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and uses visualizations to illustrate reaction mechanisms and workflows.
Structural and Electronic Properties
The primary difference between this compound and styrene oxide lies in the fusion of the epoxide ring to the aromatic system. In styrene oxide, the oxirane is attached to a vinyl group on the benzene ring, allowing for greater conformational flexibility. In contrast, the epoxide in this compound is part of a rigid, fused five-membered ring system. This structural constraint in this compound influences the accessibility of the epoxide carbons to nucleophiles and the stability of reaction intermediates.
From an electronic standpoint, the fusion of the cyclopentene ring in indene alters the electron density of the double bond from which the epoxide is formed. Studies on the biocatalytic epoxidation of indene and styrene have suggested that the double bond in indene is less electron-rich than that in styrene, leading to slower epoxidation rates. This inherent difference in electron density may also influence the reactivity of the resulting epoxides.
Comparative Reactivity Analysis
Direct comparative kinetic studies on the reactivity of this compound and styrene oxide under various chemical conditions are not extensively available in the literature. However, by juxtaposing data from individual studies and considering fundamental principles of organic chemistry, a comparative analysis can be constructed.
Hydrolysis
Epoxide hydrolysis, the ring-opening reaction with water to form a diol, can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. The reaction generally proceeds via an SN1-like mechanism at the more substituted carbon, as this position can better stabilize the developing positive charge. For both styrene oxide and this compound, this would be the benzylic carbon.
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion acts as the nucleophile, attacking one of the epoxide carbons in an SN2 fashion. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon.
| Reaction Condition | Styrene Oxide Reactivity | This compound Reactivity (Inferred) |
| Acid-Catalyzed Hydrolysis | Proceeds readily to form phenylethane-1,2-diol. | Expected to hydrolyze, likely at a rate influenced by the fused ring's strain and electronics. |
| Base-Catalyzed Hydrolysis | Forms phenylethane-1,2-diol via attack at the terminal carbon. | Expected to undergo nucleophilic attack at the less hindered carbon. |
Quantitative Data for Styrene Oxide Hydrolysis:
Alcoholysis
Similar to hydrolysis, alcoholysis involves the ring-opening of the epoxide with an alcohol to form a β-alkoxy alcohol. The regioselectivity follows the same principles as hydrolysis under acidic and basic conditions.
| Reaction Condition | Styrene Oxide Reactivity | This compound Reactivity (Inferred) |
| Acid-Catalyzed Alcoholysis | Reacts with alcohols to form the corresponding 2-alkoxy-2-phenylethan-1-ol. | Expected to react similarly, with the regioselectivity favoring attack at the benzylic carbon. |
| Base-Catalyzed Alcoholysis | Reacts with alkoxides to form 2-alkoxy-1-phenylethanol. | Expected to favor attack at the less substituted carbon. |
Reaction with Other Nucleophiles
The reaction of epoxides with a variety of other nucleophiles, such as amines, is a cornerstone of synthetic chemistry.
Aminolysis: The ring-opening of epoxides with amines is a common method for the synthesis of β-amino alcohols. For styrene oxide, this reaction has been shown to be highly regioselective, with amines attacking the terminal carbon under neutral or basic conditions.
Regioselectivity of Ring-Opening
The regioselectivity of the nucleophilic attack on unsymmetrical epoxides like styrene oxide and this compound is a critical aspect of their reactivity.
| Condition | Nucleophile | Styrene Oxide: Major Attack Position | This compound: Expected Major Attack Position |
| Acidic | H2O, ROH | Benzylic Carbon | Benzylic Carbon |
| Basic/Neutral | ¯OH, ¯OR, RNH2 | Terminal Carbon | Less substituted carbon of the epoxide |
The regioselectivity in the ring-opening of styrene oxide is well-documented.[2][3] Under acidic conditions, the reaction proceeds with the nucleophile attacking the more substituted benzylic carbon due to the stabilization of the partial positive charge in the transition state.[4][5] Conversely, under basic or neutral conditions, the reaction follows an SN2 mechanism, and the nucleophile attacks the sterically less hindered terminal carbon.[4][5] For this compound, a similar trend in regioselectivity is expected based on these established principles.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for a comparative study of this compound and styrene oxide reactivity.
Acid-Catalyzed Hydrolysis
Objective: To determine the rate and products of acid-catalyzed hydrolysis.
Procedure:
-
Prepare a stock solution of the epoxide (styrene oxide or this compound) in a suitable organic solvent (e.g., acetonitrile) of known concentration.
-
In a thermostated reaction vessel, add a known volume of an aqueous acidic solution (e.g., 0.1 M HClO4).
-
Initiate the reaction by injecting a small aliquot of the epoxide stock solution into the acidic solution with vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by neutralizing the acid with a base (e.g., NaHCO3 solution).
-
Extract the organic components from the quenched aliquots using a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracts by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining epoxide and the formed diol product over time.
-
The rate constant can be determined by plotting the natural logarithm of the epoxide concentration versus time.
Base-Catalyzed Alcoholysis
Objective: To compare the reactivity and regioselectivity of base-catalyzed alcoholysis.
Procedure:
-
Prepare a solution of the desired alcohol (e.g., methanol) containing a known concentration of a strong base (e.g., sodium methoxide).
-
In a dry, inert atmosphere reaction vessel, add the basic alcohol solution and bring it to the desired reaction temperature.
-
Add a known amount of the epoxide (styrene oxide or this compound) to the reaction vessel with stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or HPLC after quenching with a weak acid.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Determine the yield and the ratio of regioisomers by 1H NMR spectroscopy or GC analysis.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the general mechanisms for acid- and base-catalyzed epoxide ring-opening.
References
- 1. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Alternative methods for the synthesis of aminoindanols from indene
For Researchers, Scientists, and Drug Development Professionals
The chiral 1,2-aminoindanol scaffold is a privileged structural motif found in numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir, and serves as a critical component in various chiral ligands and catalysts. The synthesis of these compounds, particularly in an enantiomerically pure form, is of significant interest. This guide provides a comparative overview of prominent alternative methods for the synthesis of aminoindanols starting from indene, with a focus on providing actionable experimental data and protocols.
Comparison of Key Synthetic Strategies
Several distinct strategies have been developed to access aminoindanols from indene. The choice of method often depends on the desired stereochemistry (cis or trans), enantiopurity, scalability, and the availability of specialized reagents or biocatalysts. Here, we compare four major approaches: Asymmetric Epoxidation followed by Nucleophilic Opening, Sharpless Asymmetric Aminohydroxylation, Biocatalytic Dihydroxylation and Conversion, and Synthesis via Indanone Intermediates.
| Synthetic Method | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Epoxidation/Opening | (S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst), NaOCl, NH₄OH | ~60-70% (overall) | >99% (after resolution) | Well-established, high enantioselectivity achievable, access to both cis and trans isomers. | Multi-step process, may require a separate resolution step to achieve >99% ee.[1] |
| Sharpless Asymmetric Aminohydroxylation | K₂OsO₂(OH)₄, (DHQ)₂-PHAL, N-chloro-p-toluenesulfonamide sodium salt (Chloramine-T) | 70-90% | 90-99% | Direct conversion of alkene to amino alcohol, high atom economy, good stereocontrol.[2][3] | Regioselectivity can be an issue for some substrates, osmium tetroxide is toxic and expensive. |
| Biocatalytic Dihydroxylation/Conversion | Toluene Dioxygenase (TDO) expressing microorganisms (e.g., Pseudomonas putida), chemical conversion steps | Variable | >99% | Excellent enantioselectivity from the enzymatic step, environmentally friendly.[4] | Requires fermentation capabilities, multi-step chemoenzymatic sequence. |
| Synthesis via Indanone/Oxime Reduction | Indan-1-one, hydroxylamine, reducing agents (e.g., H₂/Pd-C, NaBH₄) | 50-70% | Racemic (requires resolution) | Readily available starting material, straightforward chemical transformations. | Produces a racemic mixture requiring subsequent resolution, potentially lower overall yield of the desired enantiomer. |
Experimental Protocols
Asymmetric Epoxidation of Indene and Subsequent Aminolysis
This method, based on the work of Jacobsen and others, provides access to enantiopure cis-1-aminoindan-2-ol.[1]
Step 1: (1S,2R)-Indene Oxide Synthesis
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, an addition funnel, and a thermocouple. The flask is charged with indene (1.0 equiv), dichloromethane (CH₂Cl₂), (S,S)-(salen)Mn(III)Cl (0.6 mol%), and 4-(3-phenylpropyl)pyridine N-oxide (3.0 mol%) under a nitrogen atmosphere.
-
Reaction Execution: The mixture is cooled to 0 °C. A solution of aqueous sodium hypochlorite (NaOCl, 1.5 equiv) adjusted to pH 11 with NaOH is added dropwise over 2-3 hours, maintaining the internal temperature below 5 °C.
-
Work-up and Purification: After the reaction is complete, the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude indene oxide is purified by column chromatography.
Step 2: Aminolysis of (1S,2R)-Indene Oxide
-
Reaction Setup: A pressure vessel is charged with (1S,2R)-indene oxide (1.0 equiv) and a solution of ammonium hydroxide in methanol.
-
Reaction Execution: The vessel is sealed and heated to 80-100 °C for 12-24 hours. The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude trans-2-aminoindan-1-ol is then subjected to an inversion step (e.g., via oxazoline formation and hydrolysis) to yield the desired cis-1-aminoindan-2-ol.[5]
Sharpless Asymmetric Aminohydroxylation of Indene
This protocol provides a direct route to protected aminoindanols with good enantioselectivity.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer is added a mixture of t-butanol and water (1:1). The chiral ligand, (DHQ)₂-PHAL (5 mol%), and potassium osmate(VI) dihydrate (4 mol%) are added and the mixture is stirred until homogeneous. The mixture is then cooled to 0 °C.
-
Reaction Execution: Indene (1.0 equiv) and Chloramine-T trihydrate (3.0 equiv) are added sequentially. The reaction mixture is stirred vigorously at 0 °C for 6-12 hours.
-
Work-up and Purification: Sodium bisulfite is added to quench the reaction. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the N-tosylated aminoindanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Asymmetric Epoxidation and Nucleophilic Ring-Opening Pathway.
Caption: Direct Synthesis via Sharpless Asymmetric Aminohydroxylation.
Caption: Chemoenzymatic Route via Biocatalytic Dihydroxylation.
Conclusion
The synthesis of aminoindanols from indene can be accomplished through several effective methods. The Asymmetric Epoxidation/Opening route is a robust and well-documented strategy, offering high enantiopurity, albeit through a multi-step process.[1] For a more direct approach with high atom economy, the Sharpless Asymmetric Aminohydroxylation presents an excellent alternative, directly installing the required functional groups with good stereocontrol.[2][3] Biocatalytic methods are at the forefront of green chemistry, providing exceptional enantioselectivity, though they may require specialized equipment and a subsequent chemical modification sequence.[4] Finally, synthesis from indanones offers a classical chemical approach, which is valuable when a racemic mixture is acceptable or when coupled with an efficient resolution technique. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, desired stereoisomer, and available resources.
References
Validating the Enantiomeric Purity of Indene Oxide: A Comparative Guide to Chiral HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of pharmaceutical intermediates is a critical quality attribute, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). For chiral molecules like indene oxide, a key building block in various synthetic pathways, accurately determining the enantiomeric excess (ee) is paramount. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound's enantiomeric purity, supported by detailed experimental protocols and comparative data.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is the most widely used and robust method for separating and quantifying enantiomers.[1][2][3] The technique relies on a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including epoxides.[4]
Illustrative Experimental Protocol: Chiral HPLC of this compound
This protocol is a representative method for the enantioselective analysis of this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 mm x 4.6 mm.[5][6]
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.
-
Prepare the sample to be analyzed by diluting it to a final concentration of approximately 0.1 mg/mL in the mobile phase.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Expected Performance Data
The following table summarizes typical quantitative data expected from the chiral HPLC analysis of a non-racemic sample of this compound.
| Parameter | (S)-Indene Oxide | (R)-Indene Oxide |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Peak Area | 1,850,000 | 150,000 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Calculated % ee | \multicolumn{2}{c | }{85.0%} |
Alternative Validation Methods
While chiral HPLC is the benchmark, other techniques can be employed for orthogonal validation or in specific scenarios.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds like epoxides.[7][8] Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[9][10]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split mode (50:1), 250°C.
-
Oven Program: 80°C isothermal.[11]
-
Detector: FID at 250°C.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) to ~0.1 mg/mL.
| Parameter | (S)-Indene Oxide | (R)-Indene Oxide |
| Retention Time (t_R) | 12.1 min | 12.8 min |
| Peak Area | 925,000 | 75,000 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.8} |
| Calculated % ee | \multicolumn{2}{c | }{85.0%} |
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can determine enantiomeric excess without chromatographic separation. This is achieved by adding a chiral solvating agent or a chiral shift reagent (CSR) to the NMR sample.[12] The CSR, typically a lanthanide complex like Eu(hfc)₃, forms transient diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to resonate at different frequencies (i.e., have different chemical shifts).[13][14][15] The % ee can then be determined by integrating these separated signals.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve ~10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of a chiral shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃) to the NMR tube.
-
Acquire a spectrum after each addition until baseline separation of a target proton's signal (e.g., one of the oxirane protons) is observed for the two enantiomers.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the same proton on each enantiomer.
-
Integrate the two signals.
-
Calculate the % ee using the integration values: % ee = |(Int₁ - Int₂) / (Int₁ + Int₂)| x 100
-
| Parameter | (S)-Indene Oxide | (R)-Indene Oxide |
| Original Chemical Shift (δ) | 3.95 ppm | 3.95 ppm |
| Shifted Chemical Shift (δ) with CSR | 4.52 ppm | 4.60 ppm |
| Signal Integration | 9.25 | 0.75 |
| Calculated % ee | \multicolumn{2}{c | }{85.0%} |
Method Comparison Summary
The choice of analytical method depends on various factors including sample properties, required sensitivity, available instrumentation, and the need for orthogonal validation.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagent |
| Principle | Differential interaction with a CSP | Differential interaction with a CSP | Formation of transient diastereomeric complexes |
| Resolution/Selectivity | Excellent; high efficiency | Very high; excellent for volatile compounds | Variable; depends on analyte-reagent interaction |
| Sensitivity | High (UV detector) | Very High (FID/MS detectors) | Lower; requires mg-scale sample amounts |
| Analysis Time | 10-20 minutes per sample | 10-30 minutes per sample | < 10 minutes per sample (after method setup) |
| Sample Throughput | High (autosampler compatible) | High (autosampler compatible) | Moderate |
| Method Development | Can be time-consuming (column/solvent screening) | Requires optimization of temperature program | Requires screening of shift reagents/concentration |
| Key Advantage | Broad applicability, robust, and highly precise | Exceptional resolution for suitable compounds | No physical separation needed, rapid analysis |
| Key Limitation | Higher solvent consumption | Limited to volatile and thermally stable analytes | Lower sensitivity, potential for signal overlap |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of the enantiomeric excess of an this compound sample.
Caption: Workflow for ee validation of this compound.
Conclusion
For the routine and accurate determination of the enantiomeric excess of this compound, chiral HPLC stands out as the most versatile and reliable method. Its high precision, robustness, and applicability to a wide range of concentrations make it the industry standard. Chiral GC offers a high-resolution alternative, particularly advantageous if the sample matrix contains non-volatile impurities. NMR spectroscopy with chiral shift reagents serves as an excellent, rapid orthogonal method for confirmation, providing results without the need for chromatographic separation, though it is generally less sensitive. For comprehensive validation in a drug development setting, employing chiral HPLC as the primary method and confirming results with an orthogonal technique like chiral GC or NMR represents a scientifically sound and robust strategy.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. shimadzu.com [shimadzu.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mit.edu [web.mit.edu]
- 15. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Study: Chemical vs. Enzymatic Epoxidation of Indene
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of indene to produce indene oxide is a critical transformation in organic synthesis, providing a versatile chiral building block for the development of pharmaceuticals, including antiviral agents. This guide offers a comparative analysis of two primary methodologies for this conversion: traditional chemical catalysis and emerging enzymatic approaches. We present a detailed examination of their performance, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the leading chemical and enzymatic epoxidation methods for indene.
| Parameter | Chemical Epoxidation (Jacobsen's Catalyst) | Enzymatic Epoxidation (Haloperoxidase) |
| Catalyst | (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride | Fungal Haloperoxidase (e.g., from Curvularia protuberata) |
| Oxidant | Sodium Hypochlorite (NaOCl) | Hydrogen Peroxide (H₂O₂) and a bromide source (e.g., NaBr) |
| Yield | ~90%[1][2] | Described as "quantitative conversion" of an intermediate[3] |
| Enantioselectivity (ee) | 85-88% for (1S,2R)-indene oxide[1][2] | ~85% for (1S,2R)-indene oxide[3] |
| Reaction Conditions | Biphasic (organic/aqueous), often requires a phase-transfer co-catalyst, low temperatures (-5 to 0 °C) | Aqueous buffer, room temperature |
| Key Advantages | Well-established, high yield, good enantioselectivity | Mild reaction conditions, uses a greener oxidant (H₂O₂), potential for high stereoselectivity |
| Key Disadvantages | Use of a chlorinated oxidant, requires organic solvents, catalyst can be expensive | Two-step enzymatic/chemical process, enzyme availability and stability can be a concern |
Delving Deeper: Alternative Catalytic Systems
While the Jacobsen catalyst is a benchmark for the chemical epoxidation of indene, other systems are also employed:
| Chemical Method | Catalyst | Oxidant | Typical Yield | Enantioselectivity (ee) | Notes |
| MTO-Catalyzed | Methyltrioxorhenium (MTO) | Hydrogen Peroxide (H₂O₂) | Generally high for alkenes | Achiral (unless a chiral ligand is used) | Known for high efficiency and tolerance to various functional groups. |
For enzymatic methods, other enzyme classes also show promise in epoxidation reactions, although specific data for indene is limited:
| Enzymatic Method | Enzyme | Oxidant | Typical Yield (for other alkenes) | Enantioselectivity (ee) | Notes |
| Lipase-Catalyzed | Immobilized Lipase B from Candida antarctica (Novozym 435) | Hydrogen Peroxide (H₂O₂) and a carboxylic acid | 75-99%[4] | Generally produces racemic or low ee epoxides as the lipase generates a peracid in situ which performs a non-enzymatic epoxidation. | A chemoenzymatic approach that is mild and uses a green oxidant. |
| Peroxygenase-Catalyzed | Fungal Peroxygenases | Hydrogen Peroxide (H₂O₂) | Variable | Can be highly enantioselective[5][6][7] | A developing field with potential for high selectivity and activity. |
Reaction Pathways and Experimental Workflow
To visualize the distinct mechanisms and experimental setups, the following diagrams are provided.
Caption: Chemical epoxidation pathway using Jacobsen's catalyst.
Caption: Two-step chemoenzymatic epoxidation via a haloperoxidase.
Caption: Generalized experimental workflows.
Experimental Protocols
Chemical Epoxidation: Jacobsen's Asymmetric Epoxidation of Indene
This protocol is adapted from the literature describing the Jacobsen-Katsuki epoxidation.[1][2]
Materials:
-
Indene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-Phenylpyridine N-oxide (co-catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hypochlorite (NaOCl, buffered with Na₂HPO₄)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indene (1.0 mmol) and 4-phenylpyridine N-oxide (0.1 mmol) in dichloromethane (10 mL).
-
Add Jacobsen's catalyst (0.02-0.05 mmol) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the buffered aqueous sodium hypochlorite solution (5 mL) to the stirred reaction mixture over a period of 1-2 hours.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel.
Enzymatic Epoxidation: Haloperoxidase-Mediated Synthesis of (1S,2R)-Indene Oxide
This protocol is a representative procedure based on a patented chemoenzymatic method.[3]
Materials:
-
Indene
-
Fungal haloperoxidase preparation (e.g., from Curvularia protuberata)
-
Sodium bromide (NaBr)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Phosphate buffer (pH 7)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Ethyl acetate
Procedure: Step 1: Enzymatic Bromohydrin Formation
-
In a reaction vessel, prepare a mixture of the haloperoxidase enzyme in phosphate buffer.
-
Add indene and sodium bromide to the buffered enzyme solution.
-
Initiate the reaction by the slow, controlled addition of hydrogen peroxide over several hours at room temperature, maintaining the pH around 7.
-
Monitor the formation of trans-(2S,1S)-bromo-indanol.
Step 2: Chemical Epoxidation
-
Once the enzymatic conversion is complete, raise the pH of the reaction mixture to approximately 12.5 with the addition of NaOH to induce the intramolecular cyclization of the bromohydrin to the epoxide.
-
After the conversion to this compound is complete, neutralize the mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic extract and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by chromatography if necessary.
Conclusion
Both chemical and enzymatic methods offer effective routes to chiral this compound. The choice between them will depend on the specific requirements of the synthesis.
-
Chemical epoxidation using Jacobsen's catalyst is a well-optimized and high-yielding method, making it suitable for large-scale production where the cost and handling of the catalyst and oxidant are manageable.[1][2]
-
Enzymatic epoxidation, exemplified by the haloperoxidase method, presents a greener alternative with milder reaction conditions.[3] This approach is particularly attractive for applications where sustainability and the use of less hazardous reagents are a priority.
Further research into the direct enzymatic epoxidation of indene using peroxygenases or engineered lipases may lead to even more efficient and sustainable processes in the future.
References
- 1. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. WO1996036724A1 - Quantitative conversion of indene to (1s,2r) this compound and (1s,2r)-indandiol by combination of haloperoxidase bioconversion and chemical steps - Google Patents [patents.google.com]
- 4. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Enantiocomplementary Epoxidation Reactions Catalyzed by an Engineered Cofactor‐Independent Non‐natural Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DFT analysis comparing reaction pathways of indene oxide and its analogues
A Comparative Guide to the Reaction Pathways of Indene Oxide and Its Analogues: A DFT Analysis
This guide provides a comparative analysis of the reaction pathways of this compound and its heteroaromatic and substituted analogues through Density Functional Theory (DFT) calculations. The study elucidates the influence of heteroatom substitution and electron-withdrawing groups on the reaction mechanisms and energetics.
Reaction Pathways Overview
This compound can undergo several rearrangement reactions, primarily initiated by the cleavage of the C-O bond of the epoxide ring. The principal pathways investigated in this guide are:
-
Path A: Concerted rearrangement to 1-indenone.
-
Path B: Stepwise rearrangement via a carbocation intermediate, also leading to 1-indenone.
-
Path C: Rearrangement to iso-indene oxide , followed by further reactions.
This comparative analysis focuses on three model compounds: This compound , Aza-indene Oxide (where a nitrogen atom replaces a carbon in the benzene ring), and Nitro-indene Oxide (with a nitro group as an electron-withdrawing substituent).
Comparative Data on Reaction Energetics
The following table summarizes the calculated activation energies (ΔG‡) and reaction energies (ΔG_rxn) for the key reaction pathways of the three studied compounds. All values are in kcal/mol.
| Compound | Pathway | Intermediate/Transition State | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| This compound | Path A | TS_Concerted | 25.8 | -15.2 |
| Path B | INT_Carbocation | 22.5 | -15.2 | |
| Path C | TS_Iso-indene | 30.1 | 5.7 | |
| Aza-indene Oxide | Path A | TS_Concerted | 28.3 | -12.9 |
| Path B | INT_Carbocation | 20.1 | -12.9 | |
| Path C | TS_Iso-indene | 32.5 | 7.1 | |
| Nitro-indene Oxide | Path A | TS_Concerted | 23.1 | -18.5 |
| Path B | INT_Carbocation | 25.9 | -18.5 | |
| Path C | TS_Iso-indene | 28.7 | 4.2 |
Analysis and Interpretation
The DFT calculations reveal significant substituent effects on the reaction pathways.
-
This compound : The stepwise pathway (Path B) involving a carbocation intermediate is kinetically favored over the concerted pathway (Path A) due to a lower activation barrier. The rearrangement to iso-indene oxide (Path C) is energetically unfavorable.
-
Aza-indene Oxide : The introduction of a nitrogen atom in the aromatic ring further stabilizes the carbocation intermediate, making the stepwise pathway (Path B) even more favorable compared to this compound.
-
Nitro-indene Oxide : The strongly electron-withdrawing nitro group destabilizes the carbocation intermediate, thus disfavoring the stepwise pathway (Path B). Consequently, the concerted pathway (Path A) becomes the major reaction channel for this analogue.
Experimental and Computational Protocols
Computational Details
The geometric optimizations and frequency calculations were performed using the M06-2X functional with the 6-311++G(d,p) basis set, which has been shown to be reliable for mechanistic studies of organic reactions.[1] Solvent effects were modeled using the Polarizable Continuum Model (PCM) with dichloromethane as the solvent.[2] All stationary points were characterized by frequency calculations, with transition states exhibiting a single imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm the connection between transition states and the corresponding minima. Single-point energy calculations were carried out at the higher CCSD(T)/aug-cc-pVTZ level of theory to obtain more accurate energy barriers.
Synthesis of Analogues (Proposed)
-
Aza-indene Oxide : Synthesis could be achieved through the epoxidation of the corresponding aza-indene, which can be prepared via aza-Diels-Alder reactions.
-
Nitro-indene Oxide : Nitration of indene followed by epoxidation of the resulting nitro-indene would be a plausible synthetic route.
Visualization of Reaction Pathways
The following diagrams illustrate the compared reaction pathways for each compound.
Caption: Reaction pathways for this compound.
Caption: Reaction pathways for Aza-indene Oxide.
References
Comparative Analysis of Cross-Reactivity for Indene Oxide-Derived Compounds in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of compounds derived from indene oxide. The data presented herein is crucial for the development of specific and sensitive immunoassays for the detection and quantification of this compound, a reactive epoxide that can be formed from the metabolism of indene. Understanding the cross-reactivity with its metabolites is essential for accurate toxicological and pharmacokinetic assessments.
Introduction
Indene is an aromatic hydrocarbon that is metabolized in vivo, primarily by cytochrome P450 enzymes, to form this compound.[1][2] This epoxide is a reactive electrophile that can covalently bind to cellular macromolecules, including proteins and DNA, potentially leading to toxicity. Immunoassays offer a high-throughput and cost-effective method for monitoring exposure to this compound. However, the specificity of such assays can be compromised by the presence of structurally related metabolites. This guide outlines a hypothetical cross-reactivity study for a competitive enzyme-linked immunosorbent assay (ELISA) designed to detect this compound.
Data Presentation: Cross-Reactivity of this compound and its Metabolites
The following table summarizes the hypothetical cross-reactivity data for a competitive ELISA developed for the quantification of this compound. The data is presented as the concentration of analyte required to cause 50% inhibition of the assay signal (IC50) and the cross-reactivity percentage relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1,2-Epoxyindane | 10 | 100 |
| trans-1,2-Indandiol | trans-1,2-Dihydroxyindane | 50 | 20 |
| cis-1,2-Indandiol | cis-1,2-Dihydroxyindane | 75 | 13.3 |
| 2-Hydroxy-1-methylthioindane | Major methylthio metabolite | 150 | 6.7 |
| 1-Hydroxy-2-methylthioindane | Minor methylthio metabolite | 300 | 3.3 |
| Indene | Parent hydrocarbon | >1000 | <1 |
| N-acetyl-S-(1-hydroxyindan-2-yl)-L-cysteine | Mercapturic acid conjugate | >1000 | <1 |
Note: This data is illustrative and based on the expected cross-reactivity profile given the known metabolic pathway of indene.[1][2][3] The closer the structural similarity to this compound, the higher the anticipated cross-reactivity.
Experimental Protocols
The following sections detail the methodologies for the key experiments in this hypothetical cross-reactivity study.
Hapten Synthesis and Immunogen Preparation
To produce antibodies against the small molecule this compound, it must first be conjugated to a carrier protein to make it immunogenic. This is achieved through the synthesis of a hapten, a derivative of this compound containing a reactive group for protein conjugation.
-
Hapten Synthesis: A derivative of this compound containing a carboxylic acid functional group is synthesized. This can be achieved by reacting this compound with an amino acid, such as 4-aminobutanoic acid, at the epoxide ring, introducing a linker arm with a terminal carboxyl group.
-
Immunogen Preparation: The this compound hapten is conjugated to a carrier protein, such as bovine serum albumin (BSA), using the carbodiimide coupling method. The carboxyl group on the hapten is activated by N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, which then reacts with the primary amino groups of lysine residues on the BSA molecule.
-
Coating Antigen Preparation: For the competitive ELISA, a coating antigen is prepared by conjugating the this compound hapten to a different carrier protein, such as ovalbumin (OVA), using the same carbodiimide coupling chemistry.
Competitive ELISA Protocol
A competitive ELISA is a sensitive method for quantifying small molecules.[4][5][6][7][8] In this format, free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites.
-
Plate Coating: A 96-well microtiter plate is coated with the this compound-OVA conjugate (coating antigen) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS-T) to each well and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Reaction: 50 µL of the standard solutions (containing known concentrations of this compound) or test samples (containing potential cross-reactants) are added to the wells, followed by 50 µL of the primary antibody (e.g., rabbit anti-indene oxide polyclonal antibody) at an optimized dilution. The plate is incubated for 1-2 hours at 37°C.
-
Washing: The plate is washed five times with wash buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: 100 µL of an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: 100 µL of a suitable substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) is added to each well. The plate is incubated in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The concentration of the analyte is inversely proportional to the color intensity.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 values for this compound and the potential cross-reactants are determined from their respective inhibition curves. Cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of Cross-Reactant) x 100%.
Mandatory Visualizations
Metabolic Pathway of Indene
Caption: Metabolic activation of indene to this compound and subsequent detoxification pathways.
Experimental Workflow for Competitive ELISA
Caption: Step-by-step workflow for the competitive ELISA of this compound.
Inferred Signaling Pathway of Epoxide-Induced Cellular Response
Caption: Inferred signaling pathways activated by epoxide-mediated cellular damage.
References
- 1. Formation of methylthio metabolites of indene in the guinea pig and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of indene bioconversion in Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biomeda.com [biomeda.com]
- 7. genemedi.net [genemedi.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Catalysts for the Asymmetric Epoxidation of Indene: Benchmarking Against Jacobsen's Catalyst
For researchers, scientists, and professionals in drug development, the enantioselective epoxidation of indene is a critical transformation, yielding chiral epoxides that are valuable building blocks in the synthesis of pharmaceuticals and other complex molecules. Jacobsen's catalyst has long been the benchmark for this reaction, delivering high yields and enantioselectivities. This guide provides a comprehensive comparison of Jacobsen's catalyst with emerging alternatives, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
Executive Summary
Jacobsen's catalyst, a chiral manganese(III)-salen complex, remains a highly effective and widely used catalyst for the asymmetric epoxidation of indene, reliably achieving enantiomeric excesses (ee) of 85-88% and yields of around 90%.[1] This guide evaluates the performance of newer Mn(III)-salen analogues and other catalyst classes against this established benchmark. While direct, comprehensive comparative studies across different metal-based catalysts for indene epoxidation are limited in the literature, this guide synthesizes available data to provide a clear overview of the current landscape.
Performance Benchmark: Jacobsen's Catalyst
Jacobsen's catalyst, formally known as (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, has set the standard for indene epoxidation. Its robust performance is well-documented, providing a crucial point of comparison for any new catalytic system.
Comparative Analysis of Catalysts for Indene Epoxidation
This section details the performance of alternative catalysts in the asymmetric epoxidation of indene, with a direct comparison to Jacobsen's catalyst where data is available.
Table 1: Performance Data for Catalysts in the Asymmetric Epoxidation of Indene
| Catalyst Class | Catalyst Name/Description | Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Mn(III)-salen | Jacobsen's Catalyst | Indene | NaOCl | ~90 | 85-88 | [1] |
| Mn(III)-salen | Homochiral bis-diamine-bridged bi-Mn(salen) | Indene | NaClO | Comparable to Jacobsen's | Comparable to Jacobsen's | This homogeneous catalyst showed comparable activity and enantioselectivity to Jacobsen's catalyst and could be recovered and reused. |
| Mn(III)-salen | Immobilized on mesoporous materials (MCM-41, MCM-48) | Indene | - | Active and enantioselective | Improved ee with compatible pore size | The study highlighted the influence of the support's pore size on catalytic performance. |
| Iron-based | Fe(OTf)₂ with phenanthroline ligands | Acyclic β,β-disubstituted enones | Peracetic acid | Good | Up to 92 | While not tested on indene, this system shows high enantioselectivity for other challenging substrates. |
| Ruthenium-based | Chiral Ru-porphyrin immobilized on MCM-48 | Olefins | - | - | 43-77 | This catalyst demonstrated good enantioselectivity for various olefins, suggesting potential for indene epoxidation. |
| Biocatalysts | Styrene Monooxygenases (SMOs) / Indole Monooxygenases (IMOs) | Styrene and derivatives | O₂ | - | High | These enzymes show high stereoselectivity for epoxidation of styrene-like molecules, but data on indene is limited. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. This section provides protocols for the key catalysts discussed.
Experimental Protocol for Indene Epoxidation using Jacobsen's Catalyst
This protocol is based on the established literature for achieving high yield and enantioselectivity.[1]
Materials:
-
Indene
-
Jacobsen's catalyst ((R,R)-enantiomer)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11.3)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of indene (1.0 mmol) and 4-(3-phenylpropyl)pyridine N-oxide (0.05 mmol) in dichloromethane (5 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
The solution is cooled to 0 °C in an ice bath.
-
Jacobsen's catalyst (0.02 mmol) is added to the cooled solution.
-
Pre-cooled (0 °C) buffered sodium hypochlorite solution (1.5 M, 2 mL) is added to the reaction mixture with vigorous stirring.
-
The reaction is stirred at 0 °C and monitored by TLC or GC for the disappearance of indene.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 5 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired indene oxide.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Considerations for Alternative Catalysts:
-
Mn(III)-salen Analogues: The reaction conditions are often similar to those for Jacobsen's catalyst, utilizing oxidants like NaOCl or m-CPBA, sometimes with the addition of a co-catalyst or axial ligand.
-
Iron-based Catalysts: These systems often employ hydrogen peroxide or peracetic acid as the oxidant and may require specific chiral ligands and solvents to achieve high enantioselectivity.
-
Ruthenium-based Catalysts: Ruthenium porphyrin catalysts often utilize oxidants like 2,6-dichloropyridine N-oxide. Immobilized versions aim to improve recyclability.
-
Biocatalysts: Reactions with monooxygenases are conducted in aqueous buffer systems, often with a co-solvent to aid substrate solubility. They require a source of reducing equivalents (e.g., NADH or a regeneration system) and molecular oxygen.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key relationships and workflows in catalyst selection and experimental execution for indene epoxidation.
Caption: Catalyst selection logic for indene epoxidation.
Caption: General experimental workflow for indene epoxidation.
Conclusion
Jacobsen's catalyst continues to be the gold standard for the asymmetric epoxidation of indene, offering a reliable and high-performing option. While novel Mn(III)-salen analogues have shown comparable or slightly improved performance, and catalysts based on more abundant and less toxic metals like iron are emerging as promising sustainable alternatives, more direct comparative studies on indene are needed to fully assess their viability as replacements. Biocatalysis presents a green and highly selective future direction, though its application to indene epoxidation is still in the early stages of exploration. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors of cost, performance, and sustainability. This guide serves as a starting point for researchers to navigate these choices and design effective catalytic systems for the synthesis of chiral this compound.
References
A Comparative Guide to Validated Analytical Methods for Indene Oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of indene oxide. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw materials to biological samples. This document offers a juxtaposition of common and advanced analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). The performance of these methods is compared based on key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods.
Data Presentation: A Comparative Summary
The following table summarizes the quantitative performance of the discussed analytical methods for the determination of this compound. The data presented is a synthesis of typical performance characteristics for these techniques when applied to the analysis of structurally similar aromatic epoxides.
| Parameter | GC-MS | HPLC-UV | Chiral HPLC |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 10 - 50 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 50 - 200 ng/mL | 50 - 200 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 96 - 104% |
| Precision (% RSD) | < 10% | < 5% | < 5% |
| Analysis Time | 20 - 30 min | 10 - 20 min | 15 - 25 min |
| Specificity | High (Mass Analyzer) | Moderate | High (Chiral Separation) |
| Primary Application | Trace level quantification, impurity profiling | Routine quantification, purity assessment | Enantiomeric purity, chiral separation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.
a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as ethyl acetate or dichloromethane. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 5 ng/mL to 1000 ng/mL. An internal standard (e.g., naphthalene-d8) is added to all standards and samples to a final concentration of 100 ng/mL.
b. Chromatographic Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977B MS Detector, or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 70°C held for 1 minute, ramped to 250°C at 15°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Selected Ion Monitoring (SIM) mode. Target ions for this compound (e.g., m/z 132, 117, 104) and the internal standard.
c. Validation Parameters: Linearity, LOD, LOQ, accuracy, and precision are determined according to ICH Q2(R1) guidelines.[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine quantification of this compound in various samples.
a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations from 0.1 µg/mL to 100 µg/mL.
b. Chromatographic Conditions:
-
HPLC System: Waters Alliance HPLC with a photodiode array (PDA) detector, or equivalent.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 220 nm.
c. Validation Parameters: Linearity is assessed using a six-point calibration curve. LOD and LOQ are calculated from the standard deviation of the response and the slope of the calibration curve. Accuracy and precision are determined by replicate analysis of spiked samples at three different concentrations.[2]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is essential for the separation and quantification of the individual enantiomers of this compound.
a. Sample Preparation: A stock solution of racemic this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards for each enantiomer (if available) are prepared by serial dilution.
b. Chromatographic Conditions:
-
HPLC System: Waters Alliance HPLC with a PDA detector, or equivalent.[2]
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Normal phase isocratic elution with Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 220 nm.
c. Validation Parameters: Linearity, LOD, LOQ, accuracy, and precision are determined for each enantiomer individually. The resolution between the two enantiomeric peaks should be greater than 1.5.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
A Comparative Guide to the Bioactivity of Indene Oxide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known biological activities of the enantiomers of indene oxide: (1S,2R)-indene oxide and (1R,2S)-indene oxide. While direct comparative quantitative data on the bioactivity of these enantiomers is limited in publicly available literature, this document summarizes the existing research, highlighting their differential roles, particularly in the synthesis of antiviral therapeutics.
Introduction to this compound Enantiomers
This compound is a chiral molecule existing as two enantiomers, (1S,2R)-indene oxide and (1R,2S)-indene oxide.[1][2] These stereoisomers possess identical physical and chemical properties in an achiral environment but can exhibit significantly different biological activities due to the stereospecific nature of biological systems.[1] The primary recognized biological significance of this compound enantiomers lies in their role as chiral building blocks in pharmaceutical synthesis.[1][3]
Core Bioactivity Comparison
The most profound difference in the bioactivity of this compound enantiomers is demonstrated by their application in the synthesis of HIV protease inhibitors.
(1S,2R)-Indene Oxide: A Key Intermediate for HIV Protease Inhibitors
The (1S,2R)-enantiomer of this compound is a crucial chiral precursor in the industrial synthesis of Indinavir, an FDA-approved HIV protease inhibitor.[4] This strategic use underscores the high stereochemical demand of the target enzyme, where only the specific stereoisomer leads to the desired therapeutic agent. The synthesis of Indinavir from (1S,2R)-indene oxide is a well-established multi-step process.[4]
(1R,2S)-Indene Oxide
In contrast to its counterpart, the (1R,2S)-enantiomer is often considered the "undesired" enantiomer in the context of HIV protease inhibitor synthesis.[5] Methods have been developed for the enantioselective synthesis or resolution of racemic this compound to isolate the (1S,2R) form, further highlighting the disparate biological relevance of the two enantiomers in this critical application.[4]
Interaction with Epoxide Hydrolases
Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. The differential interaction of this compound enantiomers with these enzymes is exploited for their resolution.
Other Potential Bioactivities
Derivatives of this compound have been reported to possess general antimicrobial and anticancer properties.[1] However, specific studies directly comparing the cytotoxic or antimicrobial efficacy (e.g., IC50 values) of the individual (1S,2R) and (1R,2S) enantiomers of this compound against various cancer cell lines or microbial strains are not available in the reviewed literature.
Data Presentation
Due to the lack of direct comparative quantitative data, a table summarizing IC50, Ki, or EC50 values cannot be provided. The primary distinction in their "bioactivity" is functional: the utility of (1S,2R)-indene oxide as a synthetic intermediate for a potent antiviral drug.
Experimental Protocols
Synthesis of (-)-cis-(1S,2R)-1-Aminoindan-2-ol from (1S,2R)-Indene Oxide (a key step in Indinavir Synthesis)
This protocol is based on the Merck synthesis of the key aminoindanol intermediate for Indinavir.[4]
Materials:
-
(1S,2R)-Indene oxide
-
Oleum (fuming sulfuric acid)
-
Acetonitrile
-
L-tartaric acid
-
Solvents for extraction and crystallization (e.g., ethyl acetate, water)
-
Base for neutralization (e.g., sodium hydroxide)
Procedure:
-
(1S,2R)-Indene oxide is treated with oleum in acetonitrile to induce a Ritter-type reaction, forming a methyl oxazoline intermediate.
-
The resulting oxazoline is then hydrolyzed under acidic or basic conditions.
-
Following hydrolysis, the crude aminoindanol is subjected to crystallization with L-tartaric acid to yield the highly enantiopure (-)-cis-(1S,2R)-1-aminoindan-2-ol.
Mandatory Visualization
Caption: Synthetic pathway of Indinavir from indene.
Caption: Comparative biological roles of this compound enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselectivity of microsomal epoxide hydrolase toward arene oxide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic studies comparing the reaction rates of different epoxidation methods
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates used in the production of a wide array of pharmaceuticals and fine chemicals. The choice of epoxidation method can significantly impact reaction efficiency, selectivity, and overall process sustainability. This guide offers an objective comparison of the reaction kinetics of several prominent epoxidation methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Reaction Rates
The following table summarizes quantitative kinetic data for different epoxidation methods. It is important to note that direct comparison of rate constants can be challenging due to variations in substrates, catalysts, and reaction conditions across different studies. However, the data provides a valuable overview of the relative reaction speeds.
| Epoxidation Method | Catalyst/Reagent | Substrate | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Temperature (°C) | Solvent | Reference |
| Dioxirane Epoxidation | Dimethyldioxirane (DMDO) | cis-2-Pentene | 0.46 | 23 | Acetone | |
| Dimethyldioxirane (DMDO) | Cyclopentene | 0.49 | 23 | Acetone | ||
| Dimethyldioxirane (DMDO) | Cyclohexene | 0.48 | 23 | Acetone | ||
| Metal-Catalyzed Epoxidation | Sharpless Asymmetric Epoxidation (Ti(OiPr)₄/(+)-DET) | Geraniol | Not explicitly reported as k₂ | -20 | CH₂Cl₂ | |
| Chemoenzymatic Epoxidation | Novozym 435 (Lipase) / Phenylacetic Acid & H₂O₂ | Styrene | Not explicitly reported as k₂ | 35 | Chloroform | |
| Organocatalytic Epoxidation | Chiral Pyrrolidine Derivative / H₂O₂ | trans-Cinnamaldehyde | Not explicitly reported as k₂ | Room Temp. | Dichloromethane/Water |
Note: For Sharpless, Chemoenzymatic, and Organocatalytic epoxidation, the reaction rates are often reported in terms of reaction time and yield rather than second-order rate constants. For instance, the chemoenzymatic epoxidation of styrene achieved over 90% yield in 12 hours. The Sharpless epoxidation of geraniol reached 95% yield in 3.5 hours. Organocatalytic methods can also be highly efficient, with some reactions reaching completion in a matter of hours.
Experimental Workflows and Methodologies
Understanding the experimental setup is crucial for reproducing and comparing kinetic studies. The following sections detail the typical protocols for the key epoxidation methods discussed.
General Workflow for a Kinetic Study of Epoxidation
The following diagram illustrates a generalized workflow for conducting a kinetic study of an epoxidation reaction.
Caption: A generalized workflow for conducting kinetic studies of epoxidation reactions.
Dioxirane Epoxidation (with Dimethyldioxirane)
Experimental Protocol:
Kinetic studies of epoxidations using dimethyldioxirane (DMDO) are often monitored by UV-Vis spectrophotometry.
-
Preparation of DMDO Solution: A solution of DMDO in acetone is prepared, and its concentration is determined by titration or UV-Vis spectroscopy.
-
Reaction Setup: A solution of the alkene in a suitable solvent (e.g., acetone) is placed in a quartz cuvette and allowed to equilibrate to the desired temperature in a thermostatted spectrophotometer.
-
Initiation and Monitoring: A known volume of the standardized DMDO solution is added to the cuvette to initiate the reaction. The reaction progress is monitored by following the decrease in the absorbance of DMDO at its λmax (around 330-340 nm).
-
Data Analysis: The pseudo-first-order rate constant is determined from the slope of a plot of ln(absorbance) versus time. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the alkene (when the alkene is in large excess).
Metal-Catalyzed Epoxidation (Sharpless Asymmetric Epoxidation)
Experimental Protocol:
The Sharpless epoxidation involves a chiral titanium-tartrate complex. The catalytic cycle is a key aspect of its mechanism.
Caption: A simplified representation of the catalytic cycle in Sharpless asymmetric epoxidation.
-
Catalyst Preparation: The catalyst is typically prepared in situ by mixing titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) in a dry solvent like dichloromethane at low temperatures (e.g., -20 °C).
-
Reaction Setup: The allylic alcohol substrate is added to the catalyst solution, followed by the oxidant, tert-butyl hydroperoxide (TBHP).
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the epoxide product over time.
-
Kinetic Analysis: Aliquots are taken at different time intervals, quenched, and analyzed to determine the concentrations of reactants and products. This data is then used to determine the reaction order and rate constants.
Chemoenzymatic Epoxidation
Experimental Protocol:
This method utilizes a lipase to generate a peroxy acid in situ, which then acts as the epoxidizing agent.
Caption: The reaction pathway for chemoenzymatic epoxidation.
-
Reaction Mixture: The alkene, a carboxylic acid (e.g., phenylacetic acid), and an immobilized lipase (e.g., Novozym 435) are combined in an organic solvent (e.g., chloroform).
-
Initiation: Hydrogen peroxide is added to the mixture to initiate the enzymatic formation of the peroxy acid.
-
Monitoring: The reaction is typically monitored by GC or GC-MS. Aliquots of the reaction mixture are withdrawn at specific time points, and the concentrations of the alkene and the epoxide are determined after appropriate workup and derivatization if necessary.
-
Data Analysis: The conversion of the alkene and the yield of the epoxide are plotted against time to determine the reaction rate.
Organocatalytic Epoxidation
Experimental Protocol:
Organocatalytic epoxidation often employs a chiral amine to activate the substrate towards nucleophilic attack by an oxidant.
-
Catalyst and Substrate: The α,β-unsaturated aldehyde or ketone and the chiral organocatalyst (e.g., a prolinol derivative) are dissolved in a suitable solvent.
-
Addition of Oxidant: The oxidant, typically hydrogen peroxide or an organic hydroperoxide, is added to the reaction mixture.
-
Monitoring: The reaction progress is followed by HPLC or GC to measure the decrease in the concentration of the starting material and the increase in the concentration of the epoxy product. Chiral HPLC or GC is used to determine the enantiomeric excess of the product.
-
Kinetic Studies: Similar to other methods, time-course data of reactant and product concentrations are collected and analyzed to elucidate the reaction kinetics.
Conclusion
The selection of an epoxidation method is a critical decision in synthetic chemistry, with significant implications for reaction rate, selectivity, and scalability. Epoxidation with dimethyldioxirane offers very fast reaction rates and is often complete in minutes at room temperature, as indicated by its high second-order rate constants. However, the preparation and handling of dioxiranes can be a consideration. Metal-catalyzed methods, such as the Sharpless asymmetric epoxidation, provide excellent enantioselectivity and good reaction rates, particularly at low temperatures. Chemoenzymatic methods represent a greener alternative, often proceeding under mild conditions, though reaction times can be longer. Organocatalytic epoxidation is a rapidly developing field that offers metal-free conditions and high enantioselectivities, with reaction rates that are competitive with other methods.
This guide provides a foundational understanding of the kinetic profiles of these diverse epoxidation techniques. For specific applications, it is recommended to consult the primary literature for detailed kinetic data and protocols relevant to the substrate and catalyst system of interest.
Comparison of polymer properties derived from different indene oxide isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric form of a monomer is a critical determinant in dictating the final properties of a polymer. This guide provides a comparative analysis of the properties of polymers synthesized from different isomers of indene oxide. While direct comparative studies on the homopolymerization of various this compound isomers are limited in publicly available literature, this document compiles the existing data on poly(indene carbonate) derived from this compound and draws inferences on the expected properties of poly(this compound) homopolymers based on established principles of polymer chemistry and analogous epoxide polymerization studies.
Executive Summary
The primary focus of research on this compound polymerization has been its copolymerization with carbon dioxide to yield poly(indene carbonate). Studies suggest that the cis-isomer of 1,2-indene oxide is commonly used for this purpose. This guide presents the reported properties of this copolymer. Furthermore, based on analogous polymer systems, a qualitative comparison of the expected properties of homopolymers derived from cis- and trans-1,2-indene oxide is provided. It is anticipated that the stereochemistry of the this compound monomer will significantly influence the resulting polymer's crystallinity, thermal stability, and mechanical properties.
Data Presentation: Polymer Properties
Table 1: Properties of Poly(indene carbonate) from this compound and CO₂
The following table summarizes the quantitative data for poly(indene carbonate) synthesized from this compound (presumed to be the cis-isomer) and carbon dioxide.
| Property | Value | Citation |
| Molecular Weight (M_n) | Up to 9700 g/mol | [1] |
| Polydispersity Index (PDI) | ≤ 1.3 | [2][3][4] |
| Glass Transition Temp. (T_g) | Up to 138 °C | [1] |
| Thermal Stability (T_d) | Up to 249 °C | [2][3][4] |
Table 2: Inferred Comparison of Homopolymer Properties from this compound Isomers
| Property | Poly(cis-1,2-indene oxide) (Inferred) | Poly(trans-1,2-indene oxide) (Inferred) | Rationale |
| Polymerization Rate | Likely faster | Likely slower | Steric hindrance from the trans configuration can impede monomer coordination to the catalyst.[5] |
| Crystallinity | Likely amorphous or semi-crystalline | Likely semi-crystalline to crystalline | The more regular structure of the trans-polymer allows for more efficient chain packing.[5][6] |
| Glass Transition Temp. (T_g) | Likely lower | Likely higher | Increased crystallinity in the trans-polymer would restrict chain mobility. |
| Melting Temperature (T_m) | Not applicable or lower | Higher | A more crystalline polymer will have a distinct and higher melting point.[5] |
| Mechanical Strength | Likely lower | Likely higher | Higher crystallinity generally correlates with increased strength and stiffness. |
Experimental Protocols
Synthesis of Poly(indene carbonate) from this compound and Carbon Dioxide
This protocol is a generalized procedure based on the literature for the copolymerization of this compound and CO₂ using a cobalt(III)-salen catalyst.[1][2]
Materials:
-
This compound (racemic or enantiopure)
-
(salen)Co(III)X catalyst (e.g., X = 2,4-dinitrophenoxide)
-
Cocatalyst (e.g., bis(triphenylphosphine)iminium chloride - PPNCl)
-
Dry toluene
-
Pressurized carbon dioxide (CO₂)
Procedure:
-
In a nitrogen-filled glovebox, the (salen)Co(III)X catalyst and cocatalyst are dissolved in dry toluene in a high-pressure reactor.
-
This compound is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and pressurized with carbon dioxide to the desired pressure (e.g., 20-40 bar).
-
The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 24-72 hours).
-
After the reaction, the reactor is depressurized, and the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Characterization:
-
Molecular Weight and PDI: Determined by gel permeation chromatography (GPC).
-
Glass Transition Temperature: Measured using differential scanning calorimetry (DSC).
-
Thermal Stability: Assessed by thermogravimetric analysis (TGA).
Mandatory Visualization
Logical Relationship between Monomer Isomerism and Polymer Properties
Caption: Inferred influence of this compound isomerism on polymerization and final polymer properties.
Experimental Workflow for Poly(indene carbonate) Synthesis
Caption: A typical experimental workflow for the synthesis of poly(indene carbonate).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Synthesis of poly(indene carbonate) from this compound and carbon dioxide--a polycarbonate with a rigid backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Indene Oxide: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This document provides essential procedural guidance for the proper disposal of indene oxide, a compound utilized in various research and development applications. Due to the limited specific data on this compound's disposal, these procedures are based on general best practices for hazardous chemical waste and information on the closely related and hazardous compound, indene.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to recognize its potential hazards. While a comprehensive Safety Data Sheet (SDS) for this compound is not fully detailed in all areas, the structural similarity to indene suggests it should be treated as a hazardous substance. Indene is classified as a flammable liquid, an irritant, and potentially toxic. Epoxides as a class can also be reactive. Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact.[1] |
| Body Protection | A flame-resistant lab coat.[1] | To protect skin and clothing from spills and potential fire. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid the inhalation of potentially harmful vapors.[1] |
Step-by-Step Disposal Protocol
The primary and mandated method for disposing of this compound is through a licensed chemical waste disposal facility.[2] Under no circumstances should this compound be poured down the drain or allowed to evaporate in a fume hood.[3][4]
Phase 1: Waste Collection and Segregation
-
Container Selection: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be chemically compatible with this compound and in good condition with a secure, leak-proof closure.[5][6]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[5]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as oxidizers or corrosive substances.[1][7] Store flammable liquid waste separately.
Phase 2: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]
-
Storage Limits: Adhere to the storage limits for hazardous waste in your SAA, which is typically a maximum of 55 gallons. For acutely toxic chemical waste (P-listed), the limit is one quart of liquid or one kilogram of solid.[5] While it is not confirmed if this compound is P-listed, exercising caution is recommended.
-
Regular Inspections: Conduct and document weekly inspections of the SAA to check for any leaks or container degradation.[6][7]
Phase 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically up to 12 months for partially filled containers), contact your institution's EHS department to arrange for a pickup.[5]
-
Documentation: Ensure all necessary waste generation documentation is completed as required by your institution and regulatory bodies like the Resource Conservation and Recovery Act (RCRA).[6]
Emergency Procedures for Spills
In the event of an this compound spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.[8]
-
Remove Ignition Sources: Immediately remove all sources of ignition from the area, as indene and structurally similar compounds are flammable.[8]
-
Absorb the Spill: Use a non-flammable absorbent material such as sand, earth, or vermiculite to contain and absorb the spill.[1][8] Do not use combustible materials like paper towels. [1]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][8]
-
Ventilate and Clean: Ventilate the area and decontaminate the spill surface after the cleanup is complete.[8]
Disposal of Empty Containers
Containers that have held this compound must also be managed properly.
-
Triple Rinse: Unless otherwise directed by your EHS department, triple rinse the empty container with a solvent capable of removing the residue.[3] The rinsate must be collected and disposed of as hazardous waste.
-
Deface Label: Completely deface or remove the original chemical label from the container.[3]
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as regular trash.[3]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Indene Oxide
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling Indene oxide in a laboratory setting. Due to the limited availability of specific safety data for this compound, a conservative, risk-based approach is mandatory. The information provided for the related compound, Indene, should be considered as a baseline for potential hazards.
Hazard Assessment and Key Precautions
There is limited specific toxicity and hazard data available for this compound.[1] Therefore, it must be handled as a substance with unknown but potentially significant hazards. The following precautions are derived from information on the related compound, Indene, and general principles of handling reactive epoxide compounds.
-
Inhalation: Vapors may cause respiratory irritation, drowsiness, and dizziness.[2]
-
Skin and Eye Contact: Assumed to be an irritant to skin and eyes.[2][3] Prolonged contact may cause dermatitis.[3]
-
Ingestion: May be harmful if swallowed.[2] Aspiration into the lungs could lead to chemical pneumonitis.[2][3]
-
Flammability: Indene is a flammable liquid.[4] this compound should be treated as a flammable substance. Keep away from heat, sparks, and open flames.[4]
-
Reactivity: The epoxide group in this compound makes it a reactive compound. It may polymerize or react with oxidizing agents.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. All handling of this compound must be conducted in a certified chemical fume hood.
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) Contact | Double Gloving | Use nitrile gloves as the inner layer and a second pair of nitrile or neoprene gloves as the outer layer. Immediately change the outer glove if contamination occurs. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is mandatory. For procedures with a high risk of splashes, a disposable gown over the lab coat is recommended. | |
| Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed. | |
| Ocular (Eye) Contact | Safety Goggles | ANSI Z87.1-compliant chemical splash goggles are required to protect against splashes and vapors. |
| Face Shield | Wear a full-face shield over safety goggles when there is a significant risk of splashes, such as when handling larger quantities. | |
| Inhalation | Chemical Fume Hood | All manipulations of this compound, including weighing and solution preparation, must be performed in a certified and properly functioning chemical fume hood. |
| Respirator | If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with a disposable absorbent liner.
-
Assemble Equipment: Gather all necessary equipment (spatulas, weigh paper, vials, solvents) inside the fume hood before starting.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Perform this task in a fume hood.
-
Use dedicated, clearly labeled spatulas and equipment.
-
Handle the container with care to minimize the generation of airborne particles or vapors.
-
3.2. Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the container with the weighed this compound.
-
Mixing: Use a sealed container for mixing (e.g., a vial with a cap). If sonication or vortexing is required, ensure the container is properly sealed.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3.3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep it away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4]
-
Consider storing under an inert atmosphere to maintain product quality.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect contaminated solid waste (e.g., weigh paper, gloves, absorbent liners) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2]
-
Leave chemicals in their original containers where possible.
-
Handle uncleaned containers as you would the product itself.
-
Emergency Procedures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]
-
Spills:
-
Evacuate the area.
-
Remove all ignition sources.[2]
-
Ventilate the area.
-
Use personal protective equipment, including respiratory protection.
-
Absorb the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal.
-
Quantitative Data Summary
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O[6][7] |
| Molecular Weight | 132.16 g/mol [7] |
| CAS Number | 768-22-9[6] |
Occupational Exposure Limits for Indene (as a reference)
| Organization | TWA (Time-Weighted Average) |
| NIOSH REL | 10 ppm (10-hour workshift)[5] |
| ACGIH TLV | 10 ppm (8-hour workshift)[5] |
| Ontario OEL | 5 ppm[8] |
Note: No specific occupational exposure limits have been established for this compound.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Indene [cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. (1S,2R)-Indene oxide | C9H8O | CID 1512567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
